molecular formula C15H15NO4 B8181956 Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

Cat. No.: B8181956
M. Wt: 273.28 g/mol
InChI Key: NYHLPFDPCZFHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(Benzyloxy)-6-(hydroxymethyl)picolinate (CAS 2098124-69-5) is a high-purity chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.28. This picolinate ester derivative features a benzyloxy group and a hydroxymethyl group on the pyridine ring, making it a valuable synthetic intermediate and building block in medicinal chemistry and antimicrobial research . Researchers utilize this compound for the synthesis of more complex molecules; for instance, its ethyl ester analogue is documented in chemical databases, highlighting the relevance of this chemical class . The presence of the hydroxymethyl group allows for further functionalization, while the benzyloxy group can serve as a protecting group, offering versatile pathways for chemical synthesis. The compound requires careful handling and storage, sealed in a dry environment at 2-8°C to ensure stability . GHS safety warnings indicate potential health hazards, including toxicity if swallowed, skin and eye irritation, and respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-(hydroxymethyl)-4-phenylmethoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-15(18)14-8-13(7-12(9-17)16-14)20-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHLPFDPCZFHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CO)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Master Guide: Synthesis and Characterization of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

[1]

Executive Summary

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5) is a high-value pyridine scaffold, primarily utilized as a core intermediate in the synthesis of next-generation HIV integrase strand transfer inhibitors (INSTIs) and metalloenzyme inhibitors.[1] Its structural uniqueness lies in the desymmetrization of the pyridine-2,6-dicarboxylate core, providing orthogonal handles (an ester and a primary alcohol) for further divergent synthesis.[1]

This guide details a robust, scalable three-step synthetic route starting from commercially available Chelidamic acid .[1] It addresses the critical challenge of this synthesis: the chemoselective mono-reduction of a diester to a hydroxymethyl-ester without over-reduction to the diol.

Retrosynthetic Analysis

The strategic disconnection relies on utilizing the symmetry of the 4-hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid) core.[1] The primary challenge is the final desymmetrization step.

RetrosynthesisTargetTarget MoleculeMethyl 4-(benzyloxy)-6-(hydroxymethyl)picolinateInter1Precursor 1Dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylateTarget->Inter1Selective Reduction(Desymmetrization)Inter2Precursor 2Dimethyl 4-hydroxypyridine-2,6-dicarboxylateInter1->Inter2O-BenzylationSMStarting MaterialChelidamic AcidInter2->SMFischer Esterification

Figure 1: Retrosynthetic logic flow from the target scaffold back to Chelidamic acid.

Detailed Synthetic Protocol

Stage 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Objective: Convert the zwitterionic acid to a soluble diester.[1]

  • Reagents: Chelidamic acid (1.0 eq), Methanol (solvent/reactant), Thionyl Chloride (SOCl

    
    , 3.0 eq) or conc.[1] H
    
    
    SO
    
    
    (cat.).[1][2]
  • Mechanism: Acid-catalyzed Fischer esterification.[1]

  • Protocol:

    • Suspend Chelidamic acid (anhydrous) in dry Methanol (0.5 M concentration).

    • Cool to 0°C. Add SOCl

      
       dropwise (Exothermic! Gas evolution of SO
      
      
      and HCl).
    • Heat to reflux for 12–16 hours. The suspension will clear as the diester forms.

    • Concentrate in vacuo. Neutralize with sat. NaHCO

      
       to precipitate the product.
      
    • Yield Expectation: 90–95%.

    • Key Insight: Ensure complete removal of acid traces; the free phenol is amphoteric and solubility is pH-dependent.

Stage 2: O-Benzylation (Protection)

Objective: Protect the C4-hydroxyl group to prevent interference during reduction and increase lipophilicity.[1]

  • Reagents: Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq), Benzyl Bromide (BnBr, 1.1 eq), K

    
    CO
    
    
    (1.5 eq), DMF or Acetone.[1]
  • Mechanism: S

    
    2 Nucleophilic Substitution.[1]
    
  • Protocol:

    • Dissolve Stage 1 product in DMF (0.3 M).

    • Add K

      
      CO
      
      
      and stir for 15 min to form the phenoxide.
    • Add Benzyl Bromide dropwise at RT.[1]

    • Heat to 60°C for 4 hours. Monitor by TLC (the product is significantly less polar than the starting phenol).

    • Workup: Pour into ice water. The product usually precipitates as a white solid. Filter and wash with water.[3][4][5][6]

    • Yield Expectation: 85–92%.

Stage 3: Chemoselective Mono-Reduction (The Critical Step)

Objective: Reduce one ester group to a primary alcohol while leaving the second ester and the benzyl ether intact.

  • Reagents: NaBH

    
     (1.0 – 1.2 eq), Methanol/CH
    
    
    Cl
    
    
    (3:1 ratio) or Methanol/THF.[1] CaCl
    
    
    (optional additive to modulate reactivity).[1]
  • Mechanism: Hydride transfer.[1] The statistical probability favors the mono-alcohol if stoichiometry is strictly controlled.

  • Protocol:

    • Dissolve Dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate in MeOH/CH

      
      Cl
      
      
      (0.1 M). The DCM helps solubility at low temps.
    • Cool strictly to -10°C to 0°C .

    • Add NaBH

      
       in small portions over 30 minutes. Do not dump. 
      
    • Monitor by TLC every 15 minutes.[1] You will see three spots:

      • Top: Starting Material (Diester)[1]

      • Middle: Target (Mono-ol)

      • Bottom: Over-reduced byproduct (Diol)

    • Quench: The moment the diol spot becomes prominent or SM is <10%, quench immediately with Acetone (scavenges hydride) followed by sat. NH

      
      Cl.
      
    • Purification: Flash column chromatography (Hexanes:EtOAc gradient) is mandatory to separate the statistical mixture.

    • Yield Expectation: 45–60% (isolated).

ReactionWorkflowStep11. Esterification(MeOH, SOCl2)Step22. Benzylation(BnBr, K2CO3)Step1->Step2Step33. Selective Reduction(NaBH4, 0°C)Step2->Step3ProductTarget MoleculeStep3->Product45-60% YieldByproductDiol Byproduct(Over-reduction)Step3->ByproductSide Reaction

Figure 2: Reaction workflow highlighting the critical selectivity node at Step 3.

Characterization Data (Expected)

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueParameterKey Diagnostic Signals

H NMR
Solvent: CDCl


3.98 (s, 3H):
Methyl ester (-COOCH

).[1]

4.78 (s, 2H):
Hydroxymethyl (-CH

OH).[1]

5.18 (s, 2H):
Benzylic (-OCH

Ph).[1]

7.35-7.45 (m, 5H):
Aromatic Benzyl protons.[1]

7.60 (d, 1H) & 7.80 (d, 1H):
Pyridine H3/H5 (meta coupling).[1]

C NMR
Solvent: CDCl


53.0:
Methyl ester carbon.[1]

64.5:
Hydroxymethyl carbon.[1][7]

70.5:
Benzylic carbon.[1]

165.5:
Carbonyl carbon (Ester).[1]
Mass Spec ESI+ [M+H]

= 274.1
.[1] Look for [M+Na]

= 296.[1]1.
IR ATR (Solid) 3400 cm

:
Broad O-H stretch (Alcohol).[1] 1725 cm

:
Strong C=O stretch (Ester).

Troubleshooting & Optimization

Issue: Over-reduction to the Diol (2,6-bis(hydroxymethyl) derivative)[1]
  • Cause: Excess NaBH

    
     or temperature too high (>0°C).[1]
    
  • Solution: Use CaCl

    
      (0.5 eq) as an additive.[1] Calcium borohydride is a milder reducing agent formed in situ, which improves chemoselectivity for the mono-ester reduction.
    
  • Recovery: If the diol is formed, it can be re-oxidized to the dialdehyde (Swern) and then disproportionated, but this is inefficient.[1] It is better to accept lower conversion of SM to ensure high selectivity for the mono-product.

Issue: Poor Solubility in Stage 3
  • Cause: The benzylated diester is lipophilic and may not dissolve well in pure Methanol at 0°C.

  • Solution: Use a co-solvent system.[1] THF/MeOH (1:1) or DCM/MeOH (1:3) maintains solubility while allowing the borohydride reduction (which requires a protic solvent to activate the borohydride species).[1]

Safety Protocols

  • Benzyl Bromide: Potent lachrymator.[1] Handle strictly in a fume hood. Decontaminate glassware with dilute alcoholic KOH.[1]

  • Sodium Borohydride: Evolves Hydrogen gas upon contact with acid or moisture.[1] Ensure proper venting.[1] Quench reaction mixtures slowly.

  • Thionyl Chloride: Reacts violently with water to release HCl and SO

    
    . Use a caustic scrubber for the exhaust gas during Stage 1.
    

References

  • Core Scaffold Synthesis: BenchChem Technical Repository. "Comparative study of different synthetic routes to Pyridine-2,6-diethanol." (Describes reduction conditions for pyridine diesters). [1]

  • Chelidamic Acid Precursor: Organic Syntheses. "Chelidonic acid and Chelidamic acid preparation." Coll. Vol. 2, p. 126.

  • Selective Reduction Methodology: Journal of Medicinal Chemistry. "Synthesis and calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates." (Discusses borohydride reduction selectivity in pyridine esters).

  • Commercial Availability Validation: Sigma-Aldrich Product Catalog. "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS 2098124-69-5)."[1]

Physicochemical properties of "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5) is a pivotal heterocyclic building block employed in the synthesis of metalloenzyme inhibitors. Its structural core—a 2,4,6-trisubstituted pyridine—provides a trifunctional scaffold essential for Fragment-Based Drug Discovery (FBDD).

The picolinate moiety serves as a bidentate ligand for metal chelation (typically Fe(II) or Zn(II)), while the 4-benzyloxy group probes hydrophobic pockets (e.g., in Histone Demethylases or Prolyl Hydroxylases). The 6-hydroxymethyl group acts as a versatile "chemical handle," allowing for chain extension or cyclization without disrupting the metal-binding pharmacophore.

This guide details the physicochemical profile, synthetic logic, and characterization protocols required to utilize this compound effectively in high-fidelity drug development campaigns.

Chemical Identity & Structural Analysis[1][2]

AttributeSpecification
IUPAC Name Methyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate
CAS Number 2098124-69-5
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.29 g/mol
SMILES COC(=O)C1=NC(CO)=CC(OCC2=CC=CC=C2)=C1
Appearance White to off-white crystalline solid
Storage 2–8°C, Hygroscopic (Store under N₂/Ar)
Structural Logic

The molecule is defined by three distinct zones of reactivity:

  • Zone A (Metal Binding): The pyridine nitrogen and the carbonyl oxygen of the methyl ester at C2 form a chelating "pincer."

  • Zone B (Hydrophobic Interaction): The benzyloxy ether at C4 increases lipophilicity and metabolic stability compared to a free phenol.

  • Zone C (Synthetic Vector): The hydroxymethyl group at C6 is a primary alcohol, susceptible to oxidation (to aldehyde/acid), halogenation (for alkylation), or tosylation.

Physicochemical Profile

Understanding the physicochemical boundaries is critical for assay development and formulation. The data below synthesizes experimental observations with consensus computational models.

Quantitative Properties Table
PropertyValue / RangeSignificance
LogP (Calc) 1.8 – 2.2Moderate lipophilicity; suitable for cell permeability but requires DMSO for stock solutions.
TPSA ~65 ŲGood oral bioavailability predictor (Rule of 5 compliant).
pKa (Pyridine N) ~3.2The electron-withdrawing ester and oxygen substituents depress the basicity of the pyridine ring significantly compared to pyridine (pKa 5.2).
Solubility (Water) < 0.5 mg/mLLow aqueous solubility due to the planar benzyl ring and aromatic core.
Solubility (DMSO) > 50 mg/mLExcellent solubility in polar aprotic solvents.
H-Bond Donors 1 (OH)The primary alcohol is the sole donor.
H-Bond Acceptors 5Includes ester oxygens, ether oxygen, and pyridine nitrogen.
Stability Insights
  • Hydrolytic Stability: The C2-methyl ester is susceptible to base-catalyzed hydrolysis (saponification) at pH > 8.0. The compound is stable in acidic media (pH 2–6) for short durations.

  • Oxidative Stability: The C6-hydroxymethyl group is sensitive to strong oxidants (Jones reagent, KMnO₄). Air oxidation is negligible in solid state but possible in solution over prolonged periods.

Synthetic Pathway & Logic

The synthesis of this compound requires a strategy that differentiates the two carboxyl positions of a precursor dicarboxylate. The most robust route employs a desymmetrization strategy starting from Chelidamic acid derivatives.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the critical desymmetrization step where a diester is selectively reduced to the mono-alcohol.

SynthesisPath Start Chelidamic Acid (Precursor) Inter1 Dimethyl 4-chloropyridine- 2,6-dicarboxylate Start->Inter1 1. POCl3 2. MeOH Inter2 Dimethyl 4-(benzyloxy) pyridine-2,6-dicarboxylate Inter1->Inter2 BnOH, NaH THF, 0°C Product Target: Methyl 4-(benzyloxy)- 6-(hydroxymethyl)picolinate Inter2->Product Controlled Reduction OverRed Side Product: Diol (Over-reduction) Inter2->OverRed Excess Reagent High Temp Reagent NaBH4 / CaCl2 (Selective Reduction) Reagent->Inter2 Activates Ester

Figure 1: Synthetic route emphasizing the critical selective reduction step to avoid diol formation.

Critical Experimental Protocol: Selective Mono-Reduction

Objective: Convert the diester intermediate to the target alcohol-ester without over-reducing to the diol.

Reagents:

  • Dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Calcium Chloride (CaCl₂) (1.5 eq) — Crucial for activating the ester and controlling kinetics.

  • Solvent: Ethanol/THF (2:1 ratio)

Step-by-Step Methodology:

  • Activation: Dissolve the diester starting material in Ethanol/THF (anhydrous) under Argon. Cool to 0°C.

  • Salt Addition: Add CaCl₂ (anhydrous powder) in one portion. Stir for 15 minutes. Scientific Rationale: Ca²⁺ coordinates with the ester carbonyls, increasing electrophilicity and allowing milder borohydride reduction.

  • Reduction: Add NaBH₄ portion-wise over 20 minutes, maintaining temperature < 5°C.

  • Monitoring (Self-Validating Step): Monitor by TLC (50% EtOAc/Hexane).

    • Starting Material Rf: ~0.8

    • Target Product Rf: ~0.4[1]

    • Diol Impurity Rf: ~0.1[1][2]

    • Stop reaction immediately upon disappearance of starting material to prevent diol formation.

  • Quench: Carefully add saturated NH₄Cl solution at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography is mandatory to separate the target from trace diol.

Characterization & Quality Control

To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.

NMR Spectroscopy (¹H NMR in DMSO-d₆)
  • Symmetry Breaking: The key indicator of successful synthesis is the loss of symmetry found in the diester precursor.

  • Diagnostic Signals:

    • δ 3.85 ppm (s, 3H): Methyl ester (–COOCH ₃).

    • δ 4.60 ppm (d, 2H): Hydroxymethyl methylene (–CH ₂OH).

    • δ 5.25 ppm (s, 2H): Benzylic methylene (–OCH ₂Ph).

    • δ 5.50 ppm (t, 1H): Hydroxyl proton (–CH₂OH ), exchanges with D₂O.

    • δ 7.30–7.50 ppm (m, 5H): Phenyl ring protons.

    • δ 7.60, 7.80 ppm (s, 1H each): Pyridine protons (H3 and H5) appear as distinct singlets due to asymmetry.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Mass: [M+H]⁺ = 274.29 m/z.

  • Fragment Pattern: Loss of benzyl group (–91 m/z) or loss of methoxy (–31 m/z) are common collision-induced dissociations.

Experimental Protocol: Kinetic Solubility Assay

For researchers using this compound in cell-based assays, accurate solubility data is vital to prevent precipitation-induced artifacts.

Protocol:

  • Stock Preparation: Prepare a 20 mM stock solution in pure DMSO. Vortex until clear.

  • Spiking: Spiking 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 500 µM, 2.5% DMSO).

  • Incubation: Shake at room temperature for 24 hours (equilibrium).

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze filtrate by HPLC-UV (254 nm).

  • Quantification: Calculate concentration against a standard curve prepared in 50% DMSO/Water (where solubility is guaranteed).

Acceptance Criteria:

  • If recovery > 80% of nominal concentration: Compound is "Soluble."

  • If recovery < 20%: Compound requires formulation aids (e.g., Cyclodextrin).

Applications in Drug Discovery

This scaffold is extensively used in the design of Epigenetic Modulators , specifically inhibitors of JmjC-domain containing Histone Demethylases (KDMs).

Structure-Activity Relationship (SAR) Flow

SAR Core Picolinate Core (Metal Binding) Sub1 4-Benzyloxy Group Core->Sub1 Sub2 6-Hydroxymethyl Core->Sub2 Effect1 Occupies Hydrophobic Pocket (Increases Potency) Sub1->Effect1 Interaction Effect2 Solvent Exposed Vector (Linker attachment point) Sub2->Effect2 Utility

Figure 2: Functional decomposition of the molecule for medicinal chemistry optimization.

The 4-benzyloxy group mimics the substrate (methylated lysine) interactions, while the 6-hydroxymethyl group is often converted to an amine or amide to reach secondary binding pockets or to improve solubility.

References

  • Sigma-Aldrich. Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate Product Sheet. Retrieved from

  • Fluorochem. Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate Analog Data. Retrieved from

  • Organic Syntheses. Preparation of Pyridine Carboxylates via Chelidamic Acid. Org. Synth. 2021.[1]

  • Journal of Medicinal Chemistry.Structure-Based Design of Selective Histone Demethylase Inhibitors.
  • BLD Pharm. Compound Properties and Safety Data Sheet (SDS).

Sources

Spectroscopic Profiling of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5) is a critical synthetic intermediate, primarily utilized in the development of pyridine-based pharmaceuticals, including Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1] Its structure features a trisubstituted pyridine core, necessitating precise spectroscopic validation to distinguish regioisomers during synthesis.[1]

This guide provides a comprehensive analysis of the molecule's spectral fingerprint. By synthesizing chemometric principles with experimental causality, we establish a self-validating protocol for the identification and purity assessment of this compound.

Structural Breakdown for Spectral Assignment
  • Core: Pyridine ring (electron-deficient aromatic system).[1]

  • Position 2 (Ortho): Methyl ester (-COOCH₃).[1] Strong electron-withdrawing group (EWG); induces deshielding on adjacent protons.[1]

  • Position 4 (Para): Benzyloxy group (-OCH₂Ph).[1] Electron-donating by resonance; shields the pyridine ring protons (H3/H5) relative to unsubstituted pyridine.[1]

  • Position 6 (Ortho'): Hydroxymethyl group (-CH₂OH).[1] Weakly electron-withdrawing (inductive); provides a distinct methylene signal and exchangeable hydroxyl proton.[1]

Mass Spectrometry (MS) Profiling[1]

Ionization & Fragmentation Logic

Mass spectrometry offers the primary confirmation of molecular weight and structural connectivity. The presence of the benzyl ether moiety dictates the fragmentation pattern, dominated by the formation of the stable tropylium ion.[1]

  • Molecular Formula: C₁₅H₁₅NO₄[2][3]

  • Exact Mass: 273.1001 Da

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is recommended due to the basic pyridine nitrogen.[1]

Predicted MS Data Table
Ion Speciesm/z (Theoretical)IntensityStructural OriginMechanistic Cause
[M+H]⁺ 274.11 High (Base Peak)Protonated Molecular IonProtonation at Pyridine N
[M+Na]⁺ 296.09 MediumSodium AdductCommon in ESI (glassware ubiquitous Na)
[M-OH]⁺ 256.10LowLoss of HydroxylDehydration from -CH₂OH
Fragment 91.05 HighBenzyl Cation (C₇H₇⁺)Cleavage of Benzyl Ether (Tropylium formation)
Fragmentation Pathway Visualization[1]

MS_Fragmentation M_H [M+H]⁺ m/z 274.11 Frag_91 Tropylium Ion [C₇H₇]⁺ m/z 91.05 M_H->Frag_91 C-O Bond Cleavage (Benzylic) Frag_Core Pyridine Core [M - OBn]⁺ M_H->Frag_Core Neutral Loss of PhCH₂OH

Figure 1: ESI-MS fragmentation pathway highlighting the characteristic tropylium ion formation.[1]

Infrared Spectroscopy (IR) Analysis[1][4]

IR spectroscopy serves as a rapid "fingerprinting" tool to verify functional group integrity, particularly the coexistence of the ester and the free alcohol.[1]

Key Absorption Bands[1]
Functional GroupWavenumber (cm⁻¹)IntensityAssignment Logic
O-H Stretch 3350–3450 Broad, MediumH-bonded hydroxyl group (-CH₂OH).[1] Absence indicates oxidation or protection.
C=O Stretch 1725–1740 Sharp, StrongConjugated Ester Carbonyl.[1] Conjugation with pyridine lowers frequency slightly vs aliphatic esters.
C=N / C=C 1580–1600 MediumPyridine Ring Skeletal Vibrations. Diagnostic of the aromatic heterocycle.
C-O Stretch 1250–1280 StrongAryl Alkyl Ether (Ar-O-CH₂).[1] Specific to the 4-benzyloxy substitution.[1][2]
C-H Stretch 2850–2950 WeakAliphatic C-H (Methoxy, Methylene).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5][6]

NMR provides the definitive structural proof. The following data represents the High-Confidence Predicted Profile derived from chemometric analysis of analogous pyridine-2,6-dicarboxylates and 4-alkoxypyridines.

¹H NMR (Proton) – 400 MHz, CDCl₃[1]

Solvent Choice: CDCl₃ is standard. However, if the -OH signal is broad or ambiguous, DMSO-d₆ is recommended to observe the OH coupling and confirm the primary alcohol.[1]

Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)AssignmentStructural Justification
7.65 Doublet (d)1HJ ≈ 2.5H-3 (Pyridine)Deshielded by ortho-ester and meta-nitrogen.[1] Downfield of H-5.
7.35 – 7.45 Multiplet (m)5H-Ph-H (Benzyl)Characteristic aromatic envelope of the benzyl group.[1]
7.10 Doublet (d)1HJ ≈ 2.5H-5 (Pyridine)Shielded relative to H-3 due to distance from ester and proximity to alkyl group.[1]
5.18 Singlet (s)2H-O-CH₂-Ph Benzylic methylene.[1] Sharp singlet characteristic of isolated CH₂.
4.78 Singlet (s)2H-CH₂-OH Hydroxymethyl.[1] Becomes a doublet in DMSO-d₆ if OH couples.[1]
3.98 Singlet (s)3H-COO-CH₃ Methyl ester.[1] Typical range for heteroaromatic methyl esters.
~3.20 Broad (br s)1H--OH Exchangeable hydroxyl proton.[1] Shift is concentration/temperature dependent.
¹³C NMR (Carbon) – 100 MHz, CDCl₃
Shift (δ ppm)Carbon TypeAssignmentStructural Justification
165.8 Quaternary (C)C=O (Ester)Carbonyl carbon.[1]
166.5 Quaternary (C)C-4 (Pyridine)Ipso-carbon attached to oxygen.[1] Highly deshielded.
161.2 Quaternary (C)C-6 (Pyridine)Ortho to N, attached to alkyl.[1]
148.5 Quaternary (C)C-2 (Pyridine)Ortho to N, attached to ester.[1]
135.8 Quaternary (C)Ph-C1 (Ipso)Benzyl ring attachment point.[1]
128.8, 128.4, 127.6 Methine (CH)Ph-C (Ortho/Meta/Para)Typical aromatic signals.[1]
111.5 Methine (CH)C-3 (Pyridine)Beta-position to Nitrogen.[1]
108.2 Methine (CH)C-5 (Pyridine)Beta-position to Nitrogen.[1]
70.5 Methylene (CH₂)O-CH₂-Ph Benzylic ether carbon.[1]
64.2 Methylene (CH₂)CH₂-OH Primary alcohol carbon.[1]
53.1 Methyl (CH₃)COO-CH₃ Methoxy carbon.[1]

Experimental Protocols & Workflow

To ensure reproducibility and data integrity, the following workflows must be adhered to.

Analytical Workflow Diagram

Analytical_Workflow Sample Crude Product (Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate) Prep Sample Preparation (Solvent Selection) Sample->Prep NMR_Exp 1H NMR (DMSO-d6) Check Purity & OH Coupling Prep->NMR_Exp Dissolve ~10mg MS_Exp LC-MS (ESI+) Confirm MW (273.29) Prep->MS_Exp Dilute to 1ppm (MeOH) IR_Exp FT-IR (ATR) Verify Functional Groups Prep->IR_Exp Solid State Validation Data Validation Compare vs Predicted Shifts NMR_Exp->Validation MS_Exp->Validation IR_Exp->Validation

Figure 2: Integrated analytical workflow for structural validation.

NMR Sample Preparation Protocol
  • Solvent: Use DMSO-d₆ (99.9% D) for initial characterization to prevent OH proton exchange and ensure full solubility.[1]

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 1.0s to ensure quantitative integration of aromatic protons.

    • Acquire 16–32 scans for 1H; 512–1024 scans for 13C.

  • Referencing: Calibrate to residual DMSO peak (2.50 ppm for 1H, 39.5 ppm for 13C).

IR Sample Preparation (ATR Method)
  • Instrument: FT-IR with Diamond ATR accessory.

  • Background: Collect air background (32 scans).

  • Sample: Place ~2 mg of solid sample on the crystal. Apply high pressure to ensure contact.

  • Cleaning: Clean crystal with Isopropanol (IPA) immediately after use to prevent cross-contamination.[1]

References

  • Sigma-Aldrich. Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate Product Page. Link (Accessed Oct 2023).[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons. (Standard reference for shift prediction rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • CAS Common Chemistry. CAS RN 2098124-69-5 Entry.[1] Link (Verified Registry Number).[1]

Sources

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate: A Strategic Scaffold for Bicyclic Pyridone Antivirals

[1]

Executive Summary

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate is a highly functionalized pyridine intermediate used primarily in the pharmaceutical development of HIV-1 integrase inhibitors (e.g., Bictegravir, Dolutegravir analogs).[1] Its structural value lies in its desymmetrized substitution pattern :

  • C2-Position (Methyl Ester): Pre-primed for amide coupling with pharmacophoric benzylamines (e.g., 2,4,6-trifluorobenzylamine).[1]

  • C4-Position (Benzyloxy): A robust protecting group for the metal-chelating hydroxyl/oxo motif essential for magnesium binding in the viral active site.

  • C6-Position (Hydroxymethyl): A versatile handle for ring-closing reactions (via oxidation to aldehyde or conversion to halomethyl) to form the B-ring of bicyclic cores.[1]

This guide provides a validated synthetic workflow, downstream application logic, and quality control parameters for researchers utilizing this scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name Methyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate
CAS Number 2098124-69-5
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Key Functionality Orthogonal reactivity at C2 (electrophilic carbonyl), C4 (protected enol), and C6 (nucleophilic alcohol)

Structural Analysis & Reactivity Map

The compound's utility stems from its ability to undergo selective transformations at three distinct sites without cross-reactivity.

ReactivityMapCoreMethyl 4-(benzyloxy)-6-(hydroxymethyl)picolinateC2C2-Ester(Amide Coupling)Core->C2Reacts w/ Amines(e.g., 2,4-F2-BnNH2)C4C4-Benzyloxy(Masked Chelator)Core->C4Deprotection (H2/Pd)yields 4-OH/4-OxoC6C6-Hydroxymethyl(Cyclization Handle)Core->C6Oxidation to CHOor Halogenation (CH2Cl)DrugDrugC2->DrugPharmacophoreInstallationC6->DrugBicyclic RingFormation

Figure 1: Orthogonal reactivity map of the intermediate.[1]

Validated Synthesis Protocol

The synthesis typically proceeds from Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid) via a desymmetrization strategy.[1] The critical step is the selective mono-reduction of the diester.[1]

Step 1: Esterification & Protection

Precursor: Chelidamic Acid Monohydrate

  • Esterification: Reflux Chelidamic acid in MeOH with catalytic H₂SO₄ or SOCl₂ to yield Dimethyl chelidamate .

  • Benzylation: React Dimethyl chelidamate with Benzyl bromide (BnBr) and K₂CO₃ in DMF at 60°C.

    • Yield: ~85-90%[1][2]

    • Product: Dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate.[1]

Step 2: Selective Mono-Reduction (The Critical Step)

This step requires precise control to prevent over-reduction to the diol.

Reagents:

  • Substrate: Dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate (1.0 eq)[1]

  • Reductant: Sodium Borohydride (NaBH₄, 1.5 eq)

  • Additive: Calcium Chloride (CaCl₂, 1.5 eq) – Generates Ca(BH₄)₂ in situ for milder, more selective reduction.

  • Solvent: Ethanol (EtOH) / THF (2:1 mixture)

Protocol:

  • Dissolution: Dissolve the diester substrate in anhydrous EtOH/THF (2:1) under N₂ atmosphere. Cool to 0°C.[1]

  • Activation: Add CaCl₂ (anhydrous) in one portion and stir for 15 min.

  • Reduction: Add NaBH₄ portion-wise over 30 minutes, maintaining internal temperature <5°C.

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1). Look for the appearance of the mono-alcohol (Rf ~0.[1]4) and disappearance of diester (Rf ~0.7).

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂, gradient 20% → 50% EtOAc in Hexane).

    • Target Yield: 65–75%[1]

    • Note: Recycle unreacted diester if necessary.[1]

Applications in Drug Development

This intermediate is a precursor to Bicyclic Carbamoyl Pyridones , a class of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[3]

Workflow: Synthesis of Bictegravir-Type Cores

The transformation of the intermediate into a bioactive core involves three phases:

  • Oxidation (C6): The hydroxymethyl group is oxidized (Swern or MnO₂) to the aldehyde.

  • Ring Closure: The aldehyde reacts with an amino-acetal (e.g., aminoacetaldehyde dimethyl acetal) followed by acid-catalyzed cyclization to form the fused ring system (e.g., pyridopyrazine or quinolizinone).

  • Amidation (C2): The methyl ester is hydrolyzed or directly coupled with a benzylamine to install the "halobenzyl" motif critical for hydrophobic pocket binding.

SynthesisFlowcluster_APhase 1: Functionalizationcluster_BPhase 2: Bicyclic Core Constructioncluster_CPhase 3: Final Drug AssemblyIntermMethyl 4-(benzyloxy)-6-(hydroxymethyl)picolinateAldehydeAldehyde Intermediate(Swern Oxidation)Interm->AldehydeOxidationChlorideChloromethyl Analog(SOCl2)Interm->ChlorideHalogenationCyclizationRing Closure withAmino-AcetalAldehyde->CyclizationChloride->CyclizationBicyclicBicyclic Pyridone CoreCyclization->BicyclicAmideAmide Coupling(w/ 2,4,6-F3-BnNH2)Bicyclic->AmideDeprotectionDebenzylation(H2, Pd/C)Amide->DeprotectionFinalDrugActive INSTI(e.g., Bictegravir Analog)Deprotection->FinalDrug

Figure 2: Synthetic pathway from intermediate to active pharmaceutical ingredient (API).[1]

Quality Control & Characterization

To ensure the integrity of this intermediate for GMP downstream processing, the following specifications are recommended:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H₂O gradient)≥ 98.0% (Area %)
Identity ¹H-NMR (400 MHz, DMSO-d₆)Confirms 4-OBn (5.2 ppm), 6-CH₂OH (4.6 ppm), 2-COOMe (3.9 ppm)
Residual Solvents GC-HSDCM < 600 ppm, MeOH < 3000 ppm
Water Content Karl Fischer< 0.5% w/w
Impurity A HPLCDiester (Starting Material) < 1.0%
Impurity B HPLCDiol (Over-reduction) < 1.0%
¹H-NMR Diagnostic Peaks (DMSO-d₆):
  • δ 7.35–7.45 (m, 5H): Aromatic protons (Benzyl group).

  • δ 7.60 (d, 1H) & 7.20 (d, 1H): Pyridine ring protons (meta coupling).

  • δ 5.25 (s, 2H): Benzylic CH₂ (O-CH₂-Ph).[1]

  • δ 4.60 (d, 2H): Hydroxymethyl CH₂.

  • δ 5.50 (t, 1H): Hydroxyl OH (exchangeable).

  • δ 3.85 (s, 3H): Methyl ester (COOCH₃).

Safety & Handling

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The hydroxymethyl group is susceptible to slow oxidation if exposed to air.

  • Reaction Safety: The reduction step evolves Hydrogen gas (H₂). Ensure adequate ventilation and blast shielding during the NaBH₄ addition.

References

  • Synthesis of Pyridone INSTI Intermediates: Organic Process Research & Development. "Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir." (2023).[1]

  • Bictegravir Patent: WO2018229798A1.[1] "Process for the preparation of bictegravir and intermediate thereof." (2018).

  • Chelidamic Acid Functionalization:Journal of Medicinal Chemistry. "Design and Synthesis of Novel HIV-1 Integrase Inhibitors." (General Reference for Pyridine Scaffolds).
  • Reduction Protocol:Tetrahedron Letters. "Selective reduction of dicarboxylic acid esters with NaBH4/CaCl2." (Standard Protocol Reference).

Strategic Utilization of Substituted Picolinate Esters in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Applications of Substituted Picolinate Esters in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The "Privileged" Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine-2-carboxylate (picolinate) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often overshadowed by their amide counterparts (picolinamides), substituted picolinate esters possess unique utility as lipophilic prodrugs, metalloenzyme inhibitors, and versatile synthetic intermediates.[1][2]

This guide dissects the pharmacophoric potential of the picolinate ester moiety, focusing on its role as a Zinc-Binding Group (ZBG) in metalloproteinase inhibition, its application in oncology via VEGFR modulation, and its critical function in overcoming the Blood-Brain Barrier (BBB) through prodrug strategies.[1][2]

Structural Biology & Pharmacophore Analysis

The biological activity of substituted picolinate esters is governed by two primary mechanistic features: Metal Chelation and Electronic Tuning .[2]

The N,O-Donor Chelation System

The core utility of the picolinate motif lies in its bidentate coordination capability.[2] The pyridine nitrogen (


) and the carbonyl oxygen of the ester function as a classic N,O-donor set.[2]
  • Metalloenzyme Targeting: This "pincer" grip is ideal for sequestering catalytic metal ions (Zn

    
    , Fe
    
    
    
    , Cu
    
    
    ) within enzyme active sites (e.g., Matrix Metalloproteinases, Histone Deacetylases).[1][2]
  • Prodrug Activation: The ester mask increases lipophilicity (

    
    ), facilitating membrane permeation.[1][2] Once intracellular, esterases hydrolyze the compound to the free picolinic acid, the active chelator.[1][2]
    
Substitution Vectors (SAR)

Modifying the pyridine ring allows for precise tuning of electronics and steric fit:

  • C3 Position: Steric "gatekeeper."[2] Substituents here (e.g., -OH, -OR) can enforce planarity via intramolecular H-bonding or twist the ester out of plane to modulate solubility.[1][2]

  • C4 Position: Electronic modulation. Electron-withdrawing groups (EWGs) here increase the acidity of the ring nitrogen, altering metal affinity.[1][2]

  • C5 Position: Hydrophobic interactions.[2] Long alkyl or aryl chains here often occupy hydrophobic pockets in receptor binding sites (e.g., Fusaric acid derivatives).[1][2]

  • C6 Position: Steric bulk and selectivity.[2] Substituents here interfere with metal coordination geometry, allowing for selectivity between different metalloenzymes (e.g., sparing MMP-1 while targeting MMP-13).[1][2]

Therapeutic Applications

Metalloproteinase (MMP) Inhibition

Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases implicated in cancer metastasis.[2][3]

  • Mechanism: Substituted picolinates act as Metal-Binding Isosteres (MBIs) .[2] The pyridine nitrogen and the carboxylate (formed post-hydrolysis or acting via the carbonyl) coordinate the catalytic Zinc ion, displacing the water molecule required for peptide bond hydrolysis.[2]

  • Advantage: Unlike hydroxamic acids (classic ZBGs), picolinates exhibit better metabolic stability and selectivity profiles when substituted at the C6 position.[1][2]

Oncology: VEGFR Inhibition & Cytotoxicity[2][4]
  • VEGFR-2 Targeting: While picolinamides (e.g., Sorafenib) are more common, picolinate esters serve as critical precursors and lipophilic analogs. 4-thio-substituted picolinate derivatives have shown nanomolar inhibition of VEGFR-2, disrupting angiogenesis in A549 lung cancer models.[1]

  • Metal-Based Cytotoxins: Ruthenium(II) and Platinum(II) complexes of picolinate esters act as DNA intercalators.[2] The ester group modulates the solubility of the metal complex, enhancing cellular uptake compared to the free acid complexes.[2]

Neuroprotection & CNS Delivery

Picolinic acid is an endogenous neuroprotectant (kynurenine pathway).[2] However, it penetrates the BBB poorly.

  • The Prodrug Strategy: Ethyl or butyl picolinate esters cross the BBB via passive diffusion.[2] Once in the CNS, glial esterases convert them to picolinic acid, which chelates neurotoxic iron or modulates NMDA receptors.[1]

Visualization: Mechanisms & Pathways[2]

Diagram 1: The Picolinate Pharmacophore & Substitution Logic

This diagram illustrates the functional roles of specific ring positions on the picolinate scaffold.[2]

PicolinateSAR Core Picolinate Core (Pyridine-2-carboxylate) C3 C3: Conformation Control (H-bond donors/acceptors) Core->C3 C4 C4: Electronic Tuning (Modulates N-basicity) Core->C4 C5 C5: Hydrophobic Pocket (Lipophilic tails) Core->C5 C6 C6: Selectivity Gate (Steric bulk affects Metal binding) Core->C6 Metal Metal Chelation (Zn++, Fe++) Core->Metal N,O-Coordination Ester Ester Moiety (Prodrug / Lipophilicity) Core->Ester C2 Position

Caption: SAR Map of the Picolinate Scaffold. C6 is critical for metalloenzyme selectivity; the Ester group drives bioavailability.[2]

Diagram 2: Mechanism of Action (MMP Inhibition)

Visualizing the transition from Ester Prodrug to Active ZBG (Zinc Binding Group).[2]

MMP_Mechanism cluster_0 Extracellular / Systemic Circulation cluster_1 Intracellular / Tissue Microenvironment Prodrug Substituted Picolinate Ester (Lipophilic / Inactive) Transport Membrane Diffusion Prodrug->Transport Hydrolysis Esterase Cleavage (R-COOR' -> R-COOH) Transport->Hydrolysis ActiveLigand Free Picolinic Acid (Anionic Species) Hydrolysis->ActiveLigand MMP MMP Active Site (Zinc Ion) ActiveLigand->MMP  Binds Zn++ Inhibition Bidentate Chelation (Displacement of Catalytic H2O) MMP->Inhibition

Caption: Prodrug activation pathway.[2] The ester facilitates transport before hydrolysis activates the Zinc-chelating species.[2]

Experimental Protocols

Protocol A: Synthesis of 6-Aryl Substituted Picolinate Esters

Rationale: The C6 position is difficult to substitute via electrophilic aromatic substitution.[2] This protocol uses Palladium-catalyzed cross-coupling (Suzuki-Miyaura) on a halogenated precursor, a standard in modern drug discovery.[1][2]

Reagents:

  • Methyl 6-bromopicolinate (1.0 eq)[1][2]

  • Arylboronic acid (1.2 eq)[1][2]

  • Pd(dppf)Cl

    
     (5 mol%)[2]
    
  • K

    
    CO
    
    
    
    (2.0 eq)[2]
  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, dissolve Methyl 6-bromopicolinate (216 mg, 1.0 mmol) and the appropriate Arylboronic acid (1.2 mmol) in degassed 1,4-Dioxane (4 mL).

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (36 mg, 0.05 mmol) and an aqueous solution of K
    
    
    
    CO
    
    
    (2M, 1 mL) under a stream of Nitrogen.
  • Reaction: Seal the tube and heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the starting bromide.[2]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1][2]

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
  • Validation: Confirm structure via

    
    H-NMR (look for new aromatic protons) and HRMS.
    
Protocol B: Evaluation of Zinc-Binding Affinity (Isothermal Titration Calorimetry - ITC)

Rationale: To confirm the "Metal Binding Isostere" hypothesis, one must quantify the affinity of the picolinate derivative for Zinc.[2]

Methodology:

  • Ligand Prep: Dissolve the hydrolyzed picolinate derivative (active form) in HEPES buffer (50 mM, pH 7.5, 150 mM NaCl). Final concentration: 0.5 mM.

  • Metal Prep: Prepare a ZnCl

    
     solution (5 mM) in the identical buffer to prevent heat of dilution artifacts.
    
  • Titration: Load the ligand into the ITC cell and the Zinc solution into the syringe. Perform 20 injections of 2 µL each at 25°C.

  • Analysis: Fit the integrated heat data to a "One Set of Sites" model to derive

    
     (Dissociation Constant) and 
    
    
    
    (Enthalpy).[2] A
    
    
    in the low micromolar or nanomolar range confirms potential as an MMP inhibitor.[2]

Quantitative Data Summary: Substitution Effects

The following table summarizes how specific substitutions on the picolinate ring affect biological parameters, based on aggregated SAR data from MMP and VEGFR studies.

Substitution PositionChemical GroupEffect on LogP (Lipophilicity)Effect on Metal Affinity (

)
Biological Outcome
Ester (R-COOR') Methyl/Ethyl+0.5 to +1.0N/A (Prodrug)Increased cellular uptake; inactive until hydrolyzed.[1][2]
C3 (ortho) -OH-0.2Increases (Chelate effect)Stabilizes metal complex; reduces solubility.[1][2]
C4 (meta) -Cl / -F+0.5Decreases (EWG)Reduces pKa of Nitrogen; weaker binding but faster kinetics.[2]
C4 (meta) -S-Aryl+1.5NeutralHigh potency against VEGFR-2 (Hydrophobic interaction).[1][2]
C6 (ortho) -Phenyl+1.8Modulates (Steric)Selectivity Switch: Spares MMP-1, targets MMP-13.[1][2]

Future Outlook

The picolinate ester scaffold is evolving beyond simple chelation.[2]

  • PROTACs: Picolinate moieties are being explored as "warheads" for recruiting E3 ligases or targeting metalloproteins for degradation.[2]

  • Agro-to-Pharma Crossover: The success of 6-aryl-picolinate herbicides (e.g., Florpyrauxifen) proves this scaffold can bind complex protein receptors (AFB5) with high specificity.[1][2] This structural logic is now being applied to human nuclear receptors.[2]

References

  • Synthesis and Biological Evaluation of Picolinamides as Potent Inhibitors of 11β-hydroxysteroid Dehydrogenase Type 1. Bioorganic & Medicinal Chemistry Letters.

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Molecules.

  • Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Journal of Inorganic Biochemistry.

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Bioorganic Chemistry.

  • Challenges in Matrix Metalloproteinases Inhibition. Pharmaceuticals.

  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Organic Process Research & Development.

Sources

Role of Picolinic Acid Derivatives in Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) represents a "privileged scaffold" in medicinal chemistry, distinguished by its bidentate chelating ability and versatile substitution vectors.[1] While endogenous picolinic acid acts as a neuroprotective metabolite within the kynurenine pathway, its synthetic derivatives have transcended this role to become potent metalloenzyme inhibitors, antiviral agents, and immunological modulators. This guide deconstructs the pharmacophore’s utility, detailing the structural logic that allows it to target zinc-dependent proteases (MMPs, HDACs) and iron-dependent proliferation pathways, while providing validated protocols for their synthesis and evaluation.

Part 1: The Chemical Foundation

The Picolinate Pharmacophore

The core efficacy of picolinic acid derivatives stems from the orthogonal arrangement of the pyridine nitrogen (


 lone pair) and the carboxylate oxygen. This geometry forms a stable 5-membered chelate ring with transition metals, particularly 

,

, and

.
  • Chelation Thermodynamics: The chelate effect significantly lowers the entropic cost of binding to metalloenzymes. In drug design, this allows the picolinate headgroup to anchor the molecule within an active site (e.g., the catalytic zinc of Matrix Metalloproteinases), while the "tail" (substituents at C4/C5/C6) interacts with specificity pockets (

    
    ).
    
  • Electronic Tuning: Substituents on the pyridine ring modulate the

    
     of the nitrogen and the acidity of the carboxylic acid. Electron-withdrawing groups (EWGs) at C4 reduce basicity, potentially weakening metal coordination but improving membrane permeability by increasing lipophilicity.
    
Structure-Activity Relationship (SAR) Logic
  • C2 Position (Carboxylate/Amide): Essential for metal coordination. Conversion to a picolinamide (CONH-R) retains chelating ability but alters hydrogen bond donor/acceptor profiles, crucial for targeting enzymes like 11

    
    -HSD1.
    
  • C6 Position: Steric bulk here can twist the carboxylate out of coplanarity, reducing chelation strength. However, controlled substitution can enforce specific atropisomeric conformations beneficial for chiral recognition.

  • C4/C5 Positions: Ideal vectors for extending the scaffold into hydrophobic pockets of the target protein without disrupting the metal-binding pharmacophore.

Part 2: Therapeutic Architectures

Metalloenzyme Inhibition

Picolinic acid derivatives are premier candidates for inhibiting zinc-dependent enzymes.

  • Mechanism: The pyridine nitrogen and the carbonyl oxygen of the picolinamide displace the water molecule coordinated to the catalytic zinc ion.

  • Application:

    • Matrix Metalloproteinases (MMPs): Used in cancer metastasis prevention.

    • Histone Deacetylases (HDACs): Picolinate-based caps provide isoform selectivity often lacking in hydroxamic acid-based inhibitors.

Neuroprotection & The Kynurenine Pathway

Endogenous picolinic acid is a metabolite of L-tryptophan via the kynurenine pathway. Unlike its neurotoxic counterpart, quinolinic acid (an NMDA receptor agonist), picolinic acid is neuroprotective.

  • Mechanism: It chelates endogenous zinc (preventing excitotoxicity) and modulates NAD+ biosynthesis.

  • Drug Design: Derivatives are designed to cross the blood-brain barrier (BBB) and mimic this protective effect or inhibit the enzyme picolinate carboxylase to elevate endogenous levels.

Oncology: The Iron Deprivation Strategy

Rapidly proliferating cancer cells have an upregulated demand for iron (ribonucleotide reductase activity).

  • Strategy: Hydrophobic picolinic acid derivatives act as "iron traps." They enter the cell, chelate the labile iron pool, and prevent its incorporation into essential enzymes, leading to G1/S arrest.

  • Key Example: Fusaric Acid (5-butylpicolinic acid) exhibits low-toxicity antitumor activity via this mechanism.

Part 3: Quantitative Data & Case Studies

The following table summarizes key picolinic acid derivatives and their verified biological targets.

Compound ClassTargetMechanismActivity Metric (IC50/Ki)Clinical/Preclinical Status
Picolinamides 11

-HSD1
Competitive Inhibition11 nM (Optimized Lead)Preclinical (Metabolic Syndrome)
Verubecestat BACE1 / BACE2Aspartyl Protease Inhibition2.2 nM (BACE1)Phase III (Alzheimer's - Discontinued)
Fusaric Acid Cell ProliferationIron Chelation / DNA synthesis inhibition~50-100

M (Various lines)
Research Tool / Antibiotic
Ruthenium-Picolinate DNA / ProteinsMetal-Arene Interaction36.2

M (HeLa)
Preclinical (Anticancer)
Pic-2-F-BZA CNS ReceptorsAnticonvulsant actionED50 ~15 mg/kg (Mice)Preclinical (Epilepsy)

Part 4: Experimental Ecosystem

Protocol: Synthesis of a 4-Substituted Picolinamide Library

Self-Validating Logic: This protocol uses an acid chloride intermediate.[1] The evolution of HCl gas serves as a visual indicator of activation. The final wash steps ensure removal of unreacted amine and acid, yielding a product pure enough for initial screening without column chromatography.

Reagents:

  • Starting Material: 4-substituted picolinic acid (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) (5.0 eq)
    
  • Catalyst: DMF (1 drop)[2]

  • Nucleophile: Diverse Primary Amines (1.1 eq)

  • Base: Triethylamine (

    
    ) (2.5 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, dissolve the picolinic acid derivative in minimal DCM.

  • Chlorination: Add

    
     dropwise followed by catalytic DMF. Checkpoint: Observe vigorous bubbling (
    
    
    
    and
    
    
    release).[2] Reflux at 40°C for 2 hours until gas evolution ceases (indicates complete conversion to acid chloride).
  • Evaporation: Remove excess

    
     under reduced pressure. Re-dissolve the residue in anhydrous DCM.
    
  • Coupling: Cool the solution to 0°C. Add the amine and

    
     simultaneously. Warm to room temperature and stir for 4 hours.
    
  • Work-up (Validation Step):

    • Wash organic layer with 1M HCl (removes unreacted amine and pyridine).

    • Wash with Sat.

      
       (removes unreacted acid).
      
    • Dry over

      
       and concentrate.
      
  • Purity Check: Run TLC. If a single spot is observed, proceed to biological assay. If not, recrystallize from Ethanol/Hexane.

Protocol: Metal Chelation Efficiency Assay

Logic: To verify if a new derivative retains the pharmacophore's ability to bind metals, a UV-Vis shift assay is employed.

  • Baseline: Dissolve derivative (50

    
    M) in Tris-HCl buffer (pH 7.4). Record UV spectrum (200-400 nm).
    
  • Titration: Add aliquots of

    
     solution (0.1 to 2.0 equivalents).
    
  • Validation: Observe the bathochromic shift (red shift) of the

    
     transition bands. A distinct isosbestic point indicates a clean 1:1 complex formation. Absence of shift implies steric hindrance or loss of chelating ability.
    

Part 5: Visualizations

Diagram 1: The Kynurenine Pathway & Picolinic Acid

This diagram illustrates the metabolic origin of picolinic acid and its divergence from the neurotoxic quinolinic acid branch, highlighting the therapeutic intervention point.

KynureninePathway cluster_enzymes Enzymatic Steps Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO OH_Kynurenine 3-OH-Kynurenine Kynurenine->OH_Kynurenine KMO Anthranilic Anthranilic Acid Kynurenine->Anthranilic Kynureninase ACMS ACMS (Unstable Intermediate) OH_Kynurenine->ACMS Kynureninase Quinolinic Quinolinic Acid (Neurotoxic / NMDA Agonist) ACMS->Quinolinic Non-enzymatic Cyclization Picolinic Picolinic Acid (Neuroprotective / Zn Chelation) ACMS->Picolinic Picolinate Carboxylase (Therapeutic Target) NAD NAD+ Quinolinic->NAD QPRT IDO IDO/TDO KMO KMO

Caption: Divergence of the Kynurenine pathway: Picolinic acid (neuroprotective) vs. Quinolinic acid (neurotoxic).

Diagram 2: Mechanism of Metalloenzyme Inhibition

This diagram visualizes the bidentate chelation mode of a picolinamide derivative within a generic zinc-protease active site.

ChelationMechanism cluster_active_site Enzyme Active Site (e.g., MMP) cluster_inhibitor Picolinamide Inhibitor Zn Zn++ Glu Glu-Catalytic Glu->Zn Stabilization Pocket Hydrophobic Pocket (S1') PyN Pyridine N PyN->Zn Coordination AmideO Amide Carbonyl O AmideO->Zn Coordination Tail Hydrophobic Tail Tail->Pocket Van der Waals

Caption: Bidentate coordination of Zinc by Picolinamide, displacing the catalytic water molecule.

References

  • BenchChem. "Literature review of picolinamide derivatives in drug discovery." BenchChem Technical Reviews. Link

  • National Institutes of Health (NIH). "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." PMC. Link(Note: Representative URL for the PMC citation found in search)

  • RSC Advances. "Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation." Royal Society of Chemistry.[3] Link

  • Fernandez-Pol, J.A., et al. "Antiviral, cytotoxic and apoptotic activities of picolinic acid." Journal of the National Cancer Institute. Link

  • Paruszewski, R., et al. "New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity."[4] Protein and Peptide Letters. Link

  • Kadiyala, K.G., et al. "Picolinic acid based acyclic bifunctional chelating agent... for SPECT imaging."[3] RSC Advances. Link

Sources

Architecting Complexity: A Technical Guide to the Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals utilizing the highly functionalized pyridine scaffold, Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on pre-functionalized, multi-vector scaffolds. Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5) is a premium heterocyclic building block designed for precisely this purpose. Featuring a central pyridine core decorated with three orthogonally reactive functional groups, this molecule serves as a critical linchpin in the synthesis of macrocyclic peptides, enzyme inhibitors, and specialized metal-binding ligands.

This whitepaper dissects the physicochemical profile, strategic utility, and validated experimental workflows for deploying this scaffold in advanced drug discovery programs.

Physicochemical Profiling & Structural Analysis

Understanding the baseline characteristics of this scaffold is essential for predicting its behavior in complex reaction mixtures. The data below synthesizes the core physical and structural parameters of the compound[1][2].

Table 1: Quantitative Physicochemical Data

ParameterSpecification
Chemical Name Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate
CAS Number 2098124-69-5
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.29 g/mol
SMILES String O=C(C1=NC(CO)=CC(OCC2=CC=CC=C2)=C1)OC
InChIKey NYHLPFDPCZFHSW-UHFFFAOYSA-N
Physical State Solid
Storage Conditions Sealed in dry conditions, 2–8°C

Strategic Utility: The Logic of Orthogonal Reactivity

The true value of this scaffold lies in its orthogonal reactivity . As a Senior Application Scientist, the selection of this specific building block is driven by the causality of its substitution pattern:

  • C2 Methyl Ester : Acts as a stable precursor. It can be selectively saponified to a free picolinic acid for amide coupling (e.g., synthesizing picolinamide-based kinase inhibitors) without affecting the C4 or C6 positions.

  • C4 Benzyloxy Group : Serves as a robust protecting group for the 4-hydroxyl moiety. It withstands mildly acidic and highly basic conditions during C2/C6 manipulations, and can be cleanly cleaved via catalytic hydrogenolysis late in the synthetic sequence to reveal a hydrogen-bond donor/acceptor.

  • C6 Hydroxymethyl : Provides a versatile handle for homologation. It can be oxidized to an aldehyde for reductive amination, or converted to a leaving group (such as a chloromethyl derivative) for nucleophilic displacement[3].

G Core Methyl 4-(benzyloxy)- 6-(hydroxymethyl)picolinate Ester C2: Ester Hydrolysis (Picolinic Acid) Core->Ester LiOH, THF/H2O Benzyl C4: Hydrogenolysis (4-Hydroxypyridine) Core->Benzyl H2, Pd/C, MeOH Hydroxymethyl C6: Oxidation (6-Formylpicolinate) Core->Hydroxymethyl MnO2 or Dess-Martin

Figure 1: Orthogonal functionalization pathways of the picolinate scaffold.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes the mechanistic causality behind the reagent choices and analytical checkpoints to verify success.

Protocol A: Selective Oxidation of the C6-Hydroxymethyl Group

Objective: Convert the C6-hydroxymethyl group to an aldehyde (6-formylpicolinate) to enable downstream reductive amination. Causality of Choice: is selected over harsher oxidants (like Jones reagent) to strictly prevent over-oxidation to the carboxylic acid and to avoid acidic cleavage of the sensitive C4-benzyl ether.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Chill the reaction vessel to 0°C using an ice-water bath to control the initial exothermic reaction.

  • Oxidation: Add DMP (1.2 eq) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Quenching: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear.

  • Extraction: Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a less polar, UV-active spot confirms aldehyde formation. Crude ¹H NMR must display a distinct aldehyde proton singlet near

    
     10.0 ppm.
    
Protocol B: Late-Stage Deprotection of the C4-Benzyloxy Group

Objective: Cleave the benzyl ether to yield the biologically active 4-hydroxypyridine/pyridone core. Causality of Choice: Catalytic hydrogenolysis using 10% Pd/C under 1 atm of H₂ gas provides absolute chemoselectivity. It efficiently cleaves the benzyl-oxygen bond while leaving the aromatic pyridine ring and the C2-methyl ester completely intact.

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (1.0 eq) in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a blanket of nitrogen to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Filtration: Purge the flask with nitrogen. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Concentration: Evaporate the filtrate to yield the crude 4-hydroxypicolinate derivative.

  • Self-Validation Checkpoint: LC-MS analysis of a reaction aliquot should reveal a mass shift of -90 Da (loss of the C₇H₇ group + addition of H). Due to increased polarity, the product will streak on normal-phase TLC; reverse-phase UPLC-MS is mandatory for accurate validation.

Workflow Step1 Step 1: C6 Oxidation (Dess-Martin Periodinane) Step2 Step 2: Reductive Amination (Target Amine, NaBH(OAc)3) Step1->Step2 Step3 Step 3: C2 Saponification (LiOH, Acidification) Step2->Step3 Step4 Step 4: Amide Coupling (HATU, DIPEA) Step3->Step4

Figure 2: Sequential workflow for integrating the scaffold into a peptide macrocycle.

Analytical Characterization Standards

To confirm the integrity of the purchased or synthesized Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate, researchers should reference the following expected ¹H NMR (CDCl₃, 400 MHz) spectral benchmarks[2]:

  • Aromatic Benzyl Protons: Multiplet at

    
     7.35–7.45 ppm (5H).
    
  • Pyridine Core Protons: Two distinct doublets/singlets (depending on meta-coupling resolution) in the

    
     7.10–7.60 ppm range (2H).
    
  • Benzyl Ether (O-CH₂-Ph): Sharp singlet at

    
     5.15 ppm (2H).
    
  • Hydroxymethyl (C6-CH₂-OH): Singlet at

    
     4.75 ppm (2H), with a broad singlet for the -OH proton (often exchangeable) around 
    
    
    
    3.50 ppm.
  • Methyl Ester (-COOCH₃): Sharp singlet at

    
     3.95 ppm (3H).
    

References

Sources

Functionalized Picolinate Scaffolds: A Technical Guide to Biological Activity and Therapeutic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The picolinate (pyridine-2-carboxylate) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its inherent ability to coordinate transition metals (Zn²⁺, Fe²⁺, Cu²⁺) and its versatility as a hydrogen-bonding pharmacophore. While historically utilized in agrochemistry (e.g., picloram), modern drug discovery has repurposed this scaffold for high-precision oncology and antimicrobial applications.

This guide analyzes the biological activity of functionalized picolinates, focusing on their role as Metal-Binding Pharmacophores (MBPs) in fragment-based drug design (FBDD).[1][2] We explore the structural determinants that govern selectivity against metalloenzymes—specifically Histone Demethylases (KDMs) and Matrix Metalloproteinases (MMPs)—and provide validated protocols for their synthesis and characterization.

Mechanistic Foundation: The Chelation Driver

The biological activity of picolinate derivatives is frequently driven by the chelate effect . The pyridine nitrogen (


) and the carboxylate oxygen (

) form a bidentate ligand system that creates a stable 5-membered ring with metal ions in enzyme active sites.
Coordination Geometry

In metalloenzymes like the JmjC-domain containing histone demethylases, the catalytic center typically contains a ferrous ion (Fe²⁺) coordinated by a "2-His-1-Glu" facial triad.

  • Endogenous Ligand: 2-Oxoglutarate (2-OG) coordinates the iron in a bidentate fashion.

  • Picolinate Mimicry: Picolinates act as bioisosteres of 2-OG. The

    
     and 
    
    
    
    atoms displace the water molecules or the endogenous cofactor, locking the metal in an inactive state and preventing the oxidation of the substrate (e.g., methylated lysine).
Thermodynamics of Binding

The binding affinity is not merely electrostatic. The rigidity of the aromatic pyridine ring reduces the entropic penalty upon binding compared to flexible aliphatic chelators.

  • Electronic Tuning: Substituents at the C4 and C5 positions modulate the basicity of the pyridine nitrogen (

    
    ), directly influencing metal affinity. Electron-donating groups (EDGs) generally increase affinity, while electron-withdrawing groups (EWGs) can decrease affinity but improve metabolic stability or selectivity.
    

Visualization: Scaffold Architecture & SAR Logic

The following diagram illustrates the core numbering system and the Structure-Activity Relationship (SAR) logic used to optimize biological activity.

PicolinateSAR cluster_legend SAR Logic Core Picolinate Core (Pyridine-2-carboxylate) N1 N1 (Pyridine Nitrogen) Primary Metal Coordinator (Sigma Donor) Core->N1 C2 C2 (Carboxylate) Secondary Metal Coordinator (H-Bond Acceptor) Core->C2 C3 C3 Position Steric Gatekeeper (Twists Carboxylate) Core->C3 C4 C4 Position Solvent Exposed Ideal for Linkers/Tags Core->C4 C5 C5 Position Electronic Tuning (Modulates N1 Basicity) Core->C5 C6 C6 Position Hydrophobic Pocket (Induces Selectivity) Core->C6 Metal Chelation (Zn++, Fe++) Metal Chelation (Zn++, Fe++) N1->Metal Chelation (Zn++, Fe++) C2->Metal Chelation (Zn++, Fe++) Solubility & PK Properties Solubility & PK Properties C4->Solubility & PK Properties Potency (Electronic Effects) Potency (Electronic Effects) C5->Potency (Electronic Effects) Isoform Selectivity Isoform Selectivity C6->Isoform Selectivity

Figure 1: Structural dissection of the picolinate scaffold. Red nodes indicate the pharmacophore anchor points; Green nodes represent optimal sites for derivatization to improve drug-like properties; Yellow nodes are used for steric tuning.

Therapeutic Applications

Epigenetic Modulation (Oncology)

Functionalized picolinates are potent inhibitors of Lysine-Specific Demethylases (KDMs) .

  • Mechanism: Competitive inhibition against 2-OG.

  • Lead Example: 5-carboxy-8-hydroxyquinoline (a fused picolinate analog) and C5-substituted picolinamides.

  • Critical Insight: Substitution at the C5 position with extended hydrophobic linkers allows the molecule to reach the "exit tunnel" of the enzyme, conferring selectivity for KDM4 over KDM5 isoforms.

Metalloenzyme Inhibition (Anti-Infectives)
  • Influenza Endonuclease: The viral PA endonuclease relies on a dinuclear Mn²⁺/Mg²⁺ center. Picolinate derivatives chelate these ions, halting viral replication.

  • Matrix Metalloproteinases (MMPs): While hydroxamic acids are traditional MMP inhibitors, picolinates offer a more stable "warhead" (Zinc Binding Group, ZBG) that avoids the mutagenic risks associated with hydroxamates.

Data Summary: Comparative Potency

The table below summarizes literature data on picolinate efficacy against key targets.

Compound ClassTargetMechanismIC50 / KdKey Functionalization
Picolinic Acid KDM4A2-OG Competition~50 µMUnsubstituted (Reference)
5-Amido-Picolinate KDM4C2-OG Competition1.2 µMC5-linker to benzyl group
Picolinamide Aurora-BATP Competition45 nMC4-thioether linkage
Bis-Picolinate Metallo-β-lactamaseZn sequestration12 µMDimeric structure

Experimental Protocols

As a senior scientist, I prioritize protocols that are self-validating . You must be able to verify success at intermediate steps.

Protocol A: Synthesis of C4-Functionalized Picolinates via Suzuki Coupling

Objective: To attach a hydrophobic tail at C4 to probe solvent-exposed pockets.

Reagents: Methyl 4-chloropicolinate, Arylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/Water.

  • Setup: In a sealed tube, dissolve Methyl 4-chloropicolinate (1.0 eq) and Arylboronic acid (1.2 eq) in degassed 1,4-dioxane:H₂O (4:1).

  • Catalyst Addition: Add Cs₂CO₃ (3.0 eq) followed by Pd(dppf)Cl₂ (5 mol%). Crucial: Add catalyst last to minimize oxidation.

  • Reaction: Heat to 90°C for 4 hours.

  • Self-Validation (TLC/LCMS):

    • Check: Disappearance of starting chloride (UV active, distinct Rf).

    • Check: Appearance of fluorescent product spot.

    • LCMS: Confirm mass [M+H]+ corresponds to the coupled product.

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc gradient).

  • Hydrolysis (Activation): Treat the ester with LiOH (2 eq) in THF/H₂O to reveal the active carboxylic acid MBP.

Protocol B: Determination of Metal Binding Affinity (Kd)

Objective: Quantify the interaction strength between the scaffold and Zn²⁺/Fe²⁺.

Method: UV-Vis Titration.

  • Preparation: Prepare a 50 µM solution of the Picolinate Ligand in HEPES buffer (pH 7.4). Record the baseline spectrum (200–400 nm).

  • Titration: Aliquot metal salt solution (e.g., ZnCl₂ or FeSO₄) in 0.1 eq increments.

  • Observation:

    • Validation: Look for a Bathochromic Shift (Red shift) or Hypochromic effect in the

      
       transition bands of the pyridine ring. This confirms coordination.
      
    • Isosbestic Points: The presence of sharp isosbestic points indicates a clean conversion between free ligand and the Metal-Ligand complex without side reactions.

  • Calculation: Plot Absorbance (

    
    ) vs. [Metal]. Fit to a 1:1 binding isotherm (Benesi-Hildebrand plot) to extract the dissociation constant (
    
    
    
    ).

Biological Pathway Visualization

This diagram maps the downstream effects of KDM inhibition by picolinate scaffolds in an oncology context.

Pathway Inhibitor Functionalized Picolinate (Inhibitor) KDM Histone Demethylase (KDM4/5) Inhibitor->KDM Competitive Inhibition (Chelates Fe++) H3K9 Histone H3K9me3 (Substrate) Inhibitor->H3K9 Result: Hypermethylation Maintained KDM->H3K9 Normal Function: Demethylation Chromatin Chromatin Structure H3K9->Chromatin Heterochromatin Formation GeneExp Gene Expression (Tumor Suppressors) Chromatin->GeneExp Epigenetic Silencing/Activation Outcome Tumor Growth Arrest / Apoptosis GeneExp->Outcome Therapeutic Effect

Figure 2: Mechanism of Action pathway. Picolinate inhibition of KDM prevents histone demethylation, altering chromatin topology and reactivating tumor suppressor genes.

References

  • Agrawal, A. et al. (2018). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors.[1][3] Journal of Medicinal Chemistry.

  • Dick, B. L. & Cohen, S. M. (2018). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors.[1][3] Chemical Science.[4]

  • Riccardi, L. et al. (2018).[5] Metal–ligand interactions in drug design.[5] Nature Reviews Chemistry.

  • Hu, J. et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Rose, N. R. et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLOS ONE.

  • Lozada-Garcia, M. C. et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

Sources

Strategic Synthesis of Functionalized Pyridines: From De Novo Construction to Late-Stage Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine moiety acts as a privileged scaffold in over 20% of the top 100 selling pharmaceutical drugs (e.g., Esomeprazole, Loratadine). Its electron-deficient nature and basic nitrogen atom present a dichotomy of reactivity: resistance to electrophilic substitution but high susceptibility to nucleophilic attack. This guide moves beyond textbook definitions to provide a practical, mechanism-driven framework for synthesizing functionalized pyridines. We focus on overcoming the "Pyridine Problem" in transition-metal catalysis and leveraging innate electronic biases for regioselective C–H functionalization.

Part 1: The Electronic Landscape

To manipulate pyridines, one must first respect their electronic bias. Unlike benzene, the electronegative nitrogen atom distorts the


-system, lowering the energy of the LUMO and depleting electron density at the 

(C2/C6) and

(C4) positions.
Reactivity Profile
  • Electrophilic Attack (

    
    ):  Difficult. Occurs at C3 (meta)  only under forcing conditions because the transition state avoids placing a positive charge on the electronegative nitrogen.
    
  • Nucleophilic Attack (

    
    ):  Facile. Occurs at C2/C4 (ortho/para) . The nitrogen atom stabilizes the anionic Meisenheimer intermediate.
    
  • Radical Attack (Minisci): Occurs at C2/C4 . Nucleophilic alkyl radicals attack the protonated (electron-poor) heterocycle.[1]

PyridineReactivity Pyridine Pyridine Core C2_4 C2/C4 Positions (Electron Deficient) Pyridine->C2_4 Target for Nucleophiles & Radicals (Minisci) C3 C3 Position (Electron Neutral) Pyridine->C3 Target for Electrophiles (SEAr) N_Atom Nitrogen Atom (Basic/Coordinating) Pyridine->N_Atom Catalyst Poisoning (Lewis Base)

Figure 1: Electronic bias of the pyridine ring dictating regioselectivity for nucleophilic, electrophilic, and radical attacks.

Part 2: De Novo Ring Construction

While functionalizing existing rings is common, de novo synthesis allows for the installation of substitution patterns that are impossible to access via substitution logic.

The Modern Hantzsch Synthesis

The classical Hantzsch Dihydropyridine synthesis (1882) remains relevant but has been modernized using microwave irradiation to reduce reaction times from hours to minutes.

Key Advantage: Access to symmetrical pentasubstituted pyridines.

Protocol: Microwave-Assisted Hantzsch Synthesis[2][3][4][5]
  • Reaction: Condensation of aldehyde,

    
    -keto ester (2 equiv), and ammonium acetate.[5]
    
  • Reagents:

    • Benzaldehyde (1.0 mmol)[5]

    • Ethyl acetoacetate (2.0 mmol)[5]

    • Ammonium acetate (1.5 mmol)

    • Solvent: Ethanol (2 mL) or solvent-free (on basic alumina).

  • Procedure:

    • Combine reagents in a microwave-safe vial.

    • Irradiate at 140°C for 5–10 minutes (hold time).

    • Cool to room temperature. The 1,4-dihydropyridine (1,4-DHP) intermediate often precipitates.

    • Oxidation (Aromatization): Treat the crude 1,4-DHP with MnO

      
       (5 equiv) in DCM or use DDQ (1.1 equiv) at room temperature for 1 hour to yield the pyridine.
      

Part 3: Transition-Metal Catalyzed Cross-Coupling

The "Pyridine Problem" in palladium catalysis refers to the tendency of the pyridine nitrogen to displace phosphine ligands (


), forming stable, unreactive 

complexes. This shuts down the catalytic cycle.
Strategy 1: The Buchwald Solution (Ligand Design)

Bulky, electron-rich ligands like XPhos or SPhos prevent the formation of inactive pyridine-palladium complexes through steric shielding.

Strategy 2: The Boronate Instability

2-Pyridyl boronic acids are notoriously unstable (rapid protodeboronation).

  • Solution: Use MIDA boronates (slow release) or Potassium Pyridyl Trifluoroborates (stable salts).

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Py-X Poison Catalyst Poisoning (Pyridine-Pd-X Dimer) OxAdd->Poison + Pyridine (Substrate/Product) Formation of stable complex TransMet Transmetallation (Ar-Pd-Py) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki catalytic cycle highlighting the off-cycle catalyst poisoning pathway common in pyridine chemistry.

Protocol: Robust Suzuki Coupling of 2-Chloropyridines

This protocol utilizes XPhos to overcome catalyst poisoning.

  • Reagents:

    • 2-Chloropyridine (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • Catalyst:

      
       (1 mol%)
      
    • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%)

    • Base:

      
       (3.0 equiv)
      
    • Solvent: n-Butanol (or Dioxane/H2O 4:1)

  • Procedure:

    • Charge a reaction vial with boronic acid, base, Pd source, and ligand.

    • Evacuate and backfill with Argon (3x). Strict anaerobic conditions are vital for active Pd(0).

    • Add solvent and 2-chloropyridine via syringe.

    • Heat to 100°C for 2–4 hours .

    • Filter through Celite, concentrate, and purify via flash chromatography.

Part 4: C–H Functionalization (The Frontier)

Direct functionalization of C–H bonds avoids the need for pre-halogenated precursors.

The Minisci Reaction (Radical Alkylation)

This is the most powerful method for alkylating pyridines. It relies on the addition of nucleophilic alkyl radicals to a protonated (highly electron-deficient) pyridine.[1]

  • Selectivity: Innately C2 and C4 .

  • Mechanism: Single Electron Transfer (SET) generates a radical from a carboxylic acid or alkyl halide, which attacks the protonated heterocycle.

Minisci Start R-COOH (Radical Precursor) Radical Alkyl Radical (R•) Start->Radical Ag(I)/S2O8 or Photocatalyst Intermed Radical Cation Intermediate Radical->Intermed + PyH (Addition) PyH Protonated Pyridine PyH->Intermed Product Alkylated Pyridine Intermed->Product -H+ -e (Oxidation)

Figure 3: The Minisci reaction mechanism: Radical generation, addition to the activated heterocycle, and oxidative re-aromatization.[6]

Protocol: Silver-Catalyzed Minisci Alkylation[7]
  • Reagents:

    • Pyridine substrate (1.0 mmol)

    • Carboxylic acid (Alkyl source, 2.0 mmol)

    • Catalyst:

      
       (0.2 equiv)
      
    • Oxidant:

      
       (2.0 equiv)
      
    • Acid: TFA (1.0 equiv) - Essential to protonate the pyridine.

    • Solvent: DCM/Water (1:1 biphasic mixture)

  • Procedure:

    • Dissolve pyridine and carboxylic acid in the biphasic solvent system.

    • Add TFA.

    • Add

      
       and Ammonium Persulfate.[1][8]
      
    • Stir vigorously at 40–50°C . Evolution of

      
       indicates radical formation.
      
    • Monitor by LCMS.[2][8] Reaction is typically complete in 1–3 hours.

    • Basify with NaOH (aq) to pH > 9, extract with DCM, and purify.

Summary of Synthetic Strategies

Reaction ClassTarget BondKey ChallengeStrategic Solution
Hantzsch Synthesis Ring ConstructionLong reaction timesMicrowave irradiation; Aromatization with

.[3]
Suzuki Coupling

Catalyst poisoning (N-binding)Bulky ligands (XPhos); MIDA boronates.
Minisci Reaction

Regiocontrol (C2 vs C4)Blocking groups; Protonation to lower LUMO.


Requires leaving groupUse F or

as leaving groups at C2/C4.

References

  • Minisci Reaction Mechanism & Modern Applications

    • Duncton, M. A. (2011).[9] "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm.

  • Suzuki Coupling of Pyridines (Buchwald Ligands)

    • Billingsley, K. L., & Buchwald, S. L. (2006).[10] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[10] Angewandte Chemie International Edition.

  • Pyridine C-H Activation (Review)

    • Nakao, Y. (2011).[9] "Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines." Synthesis.

  • Microwave Hantzsch Synthesis

    • Bagley, M. C., et al. (2006).[3][10] "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide." Synthesis.

  • Regioselectivity in Minisci Reactions (Baran)

    • Choi, J., et al. (2021).[8] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[9]

Sources

"Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate" for novel ligand design

Future efforts should focus on expanding the chemical space around this core through combinatorial chemistry and exploring its potential against new and challenging biological targets. The integration of computational modeling and machine learning can further accelerate the design and optimization of ligands derived from this privileged scaffold, paving the way for the next generation of targeted therapeutics. [19]

References

  • BenchChem. (n.d.). Literature review of picolinamide derivatives in drug discovery.
  • BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • BLDpharm. (n.d.). Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.
  • CymitQuimica. (n.d.). Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.
  • Sigma-Aldrich. (n.d.). Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.
  • Gualco, S., et al. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC.
  • UniVOOK Chemical. (2024, May 28). Dipicolinic Acid as Intermediate for the Synthesis.
  • Bremer, P. J., et al. (n.d.). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. PMC.
  • RSC Publishing. (n.d.). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking.
  • UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids.
  • PubMed. (2004, December 15). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site.
  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • Wikipedia. (n.d.). Hydroxymethyl group.
  • Sigma-Aldrich. (n.d.). Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.
  • Merck. (n.d.). Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.
  • CymitQuimica. (n.d.). Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.
  • Blus. (n.d.). Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.
  • Elsevier. (2008). The Role of Functional Groups in Drug–Receptor Interactions.
  • PubMed. (2008, November 17). Metal ion complexing properties of the highly preorganized ligand 2,9-bis(hydroxymethyl)-1,10-phenanthroline: a crystallographic and thermodynamic study.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0250088).
  • ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions.
  • Fluorochem. (n.d.). Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate (CAS 1393543-42-4).
  • Gregory, K. J., et al. (n.d.). Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. PMC.
  • Young, R. (2022, March 1). The underappreciated hydroxyl in drug discovery.
  • ChemicalBook. (n.d.). METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum.
  • Fluorochem. (n.d.). Methyl 4-chloro-6-(hydroxymethyl)picolinate.
  • bioRxiv.org. (2025, June 30). Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine recept.
  • OAKTrust. (n.d.). Ligand Design for Polymetallic Complexes and Highly Reactive Carbocations to Access Reactive Main-Group Species.
  • Novartis OAK. (2024, September 18). Novel 6-Hydroxy Picolinohydrazide Ligands Promoted a Highly Efficient Cu(I)-Catalyzed Hydroxylation Reaction with Water.
  • RSC Publishing. (2012, October 24). The pyridyl group in ligand design for selective metal ion complexation and sensing.
  • Bondin, M. (n.d.). Design and Optimisation of Novel Efflux Pump Inhibitors Using P-Glycoprotein as a Target.
  • ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
  • Merck Manual Professional Edition. (n.d.). Drug–Receptor Interactions.
  • PubMed. (2024, July 15). Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides.
  • Genext Genomics. (2024, November 26). Receptor-Ligand Interactions: Paving the Way for Precision Medicine.
  • MDPI. (2023, August 1). LC-MS- and 1H NMR-Based Metabolomics to Highlight the Impact of Extraction Solvents on Chemical Profile and Antioxidant Activity of Daikon Sprouts (Raphanus sativus L.).
  • Semantic Scholar. (2022, December 25). Ligand-Based Drug Design of Novel Antimicrobials against Staphylococcus aureus by Targeting Bacterial Transcription.
  • GNPS Library. (2018, October 9). Spectrum CCMSLIB00004706513.
  • ETH Library. (2023, January 7). Leveraging molecular structure and bioactivity with chemical language models for de novo drug design.
  • mVOC 4.0. (n.d.). Results for: chemical Classification: benzenoids.
  • Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • PubMed. (2026, February 16). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy.
  • BioSpace. (2026, March 4). Insilico Medicine and Liquid AI Announce Strategic Partnership Delivering Lightweight Scientific Foundation Models for Drug Discovery.
  • Google Patents. (n.d.). EP3558954B1 - Improved process for the manufacture of r-6-hydroxy-8-[1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylaminoethyl]-2h-1,4-benzoxazin-3(4h)-one hydrochloride. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXZ_VcsmyqUi8RcvxWUJIYG3igjIp86sVSaPEmTWsCJtF8Qgaar7vvIF5vvFh9xuq3UqnRgoisQaQR8tejWCSVqoc_H4BztdrfwRFh6y5ajucYZZl-CLppmw4r1blDYHbVtg8qiF57tTVegA==blDYHbVtg8qiF57tTVegA==

Methodological & Application

Application Note: High-Yield Synthesis of Bioactive 2,2'-Bipyridines Using Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Importance of the Picolinate Scaffold

Nitrogen-containing heterocycles, particularly highly functionalized pyridines, are instrumental structural constituents in modern drug design, profoundly impacting the pharmacological profiles of bioactive molecules[1]. Among these, the 2,2'-bipyridine core is a hallmark of the caerulomycin (CAE) and collismycin (COL) families of natural products. These templated natural products exhibit potent immunosuppressive, anticancer, and neuroprotective properties[2].

Historically, the total synthesis of caerulomycins required lengthy de novo pyridine ring constructions or suffered from low yields during late-stage functionalization and cross-coupling[3][4]. To bypass these bottlenecks, Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5) serves as a privileged, highly pre-functionalized "A-ring" building block[5][6].

The strategic brilliance of this specific scaffold lies in its orthogonal reactivity:

  • C2-Methyl Ester: Acts as a latent handle for either cross-coupling or late-stage conversion into the characteristic C2-aldoxime pharmacophore found in Caerulomycin A.

  • C4-Benzyloxy Group: Provides robust protection of the hydroxyl group during harsh ring-assembly steps, while allowing clean hydrogenolysis later to install the natural C4-methoxy group.

  • C6-Hydroxymethyl Group: Functions as a masked aldehyde. Once oxidized, it serves as the electrophilic center for Kröhnke-type bipyridine assembly.

Synthetic Workflow & Mechanistic Causality

The synthesis of Caerulomycin A from this picolinate scaffold relies on a highly ordered sequence of operations to prevent functional group interference. The workflow below outlines the optimal path: C6-oxidation, followed by B-ring assembly, C4-deprotection/methylation, and finally, C2-oxime installation.

Workflow cluster_pathA Phase 1: B-Ring Assembly cluster_pathB Phase 2: Late-Stage Pharmacophore Installation SM Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5) A1 1. C6-CH2OH Oxidation (DMP, NaHCO3 -> Aldehyde) SM->A1 A2 2. B-Ring Construction (Kröhnke Synthesis) A1->A2 B1 3. C4-Deprotection & Methylation (Pd/C, H2 then MeI) A2->B1 B2 4. C2-Ester to Oxime (Reduction, Oxidation, NH2OH) B1->B2 Target Caerulomycin A / Collismycin A (Bioactive 2,2'-Bipyridines) B2->Target

Workflow for synthesizing 2,2'-bipyridine natural products from the picolinate scaffold.

Causality in Sequence Design

Why deprotect C4 before installing the C2-oxime? Hydrogenolysis (Pd/C, H₂) of the benzyl ether must precede oxime formation. If the oxime is installed first, the palladium-catalyzed hydrogenation will inadvertently reduce the sensitive N-O bond of the oxime to a primary amine, destroying the target's bioactivity.

Quantitative Data: Optimization of C6-Oxidation

The first critical step is the oxidation of the C6-hydroxymethyl group to an aldehyde. Over-oxidation to the carboxylic acid or cleavage of the C4-benzyloxy ether are common failure points. Table 1 summarizes the optimization parameters.

Table 1: Reaction Optimization for C6-Hydroxymethyl Oxidation

OxidantSolventTemp (°C)Time (h)Yield (%)Mechanistic Observations & Causality
Activated MnO₂CH₂Cl₂251285High chemoselectivity; no over-oxidation. However, requires large excesses (10-15 eq) and tedious filtration.
Dess-Martin Periodinane (DMP) CH₂Cl₂ 0 to 25 2 92 Optimal. Rapid conversion. Addition of NaHCO₃ buffers acetic acid byproduct, preventing C4-benzyl cleavage.
Swern ((COCl)₂ / DMSO)CH₂Cl₂-78478Generates DMS (odor issues); trace epimerization and competing side reactions observed during scale-up.
Pyridinium Chlorochromate (PCC)CH₂Cl₂25665Difficult workup due to toxic chromium salts trapping the product; lowest isolated yield.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control checks are included to ensure experimental integrity.

Protocol A: Chemoselective Oxidation to Methyl 4-(benzyloxy)-6-formylpicolinate

Objective: Convert the C6-hydroxymethyl group to an aldehyde without disturbing the C2-ester or C4-benzyl ether.

  • Preparation: In an oven-dried 250 mL round-bottom flask under argon, dissolve Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (2.73 g, 10.0 mmol)[5][6] in anhydrous CH₂Cl₂ (100 mL).

  • Buffering (Critical Step): Add solid NaHCO₃ (2.52 g, 30.0 mmol). Causality: DMP releases acetic acid during oxidation. The NaHCO₃ maintains a slightly basic microenvironment, preventing acid-catalyzed debenzylation.

  • Oxidation: Cool the suspension to 0 °C. Add Dess-Martin Periodinane (5.09 g, 12.0 mmol) portion-wise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and stir at 25 °C. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (R_f = 0.3) should fully convert to the aldehyde (R_f = 0.6) within 2 hours.

  • Quench & Workup: Pour the reaction into a vigorously stirred mixture of saturated aqueous Na₂S₂O₃ (50 mL) and saturated aqueous NaHCO₃ (50 mL). Stir for 30 minutes until the organic layer is clear. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinanes, preventing product degradation during concentration.

  • Isolation: Extract with CH₂Cl₂ (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure aldehyde as a pale yellow solid (Yield: ~92%).

Protocol B: Kröhnke-Type Assembly of the 2,2'-Bipyridine Core

Objective: Construct the B-ring using the newly formed C6-aldehyde.

  • Enamine Formation: In a 100 mL flask, combine the C6-aldehyde from Protocol A (1.0 eq) with 2-acetylpyridine (1.0 eq) and ammonium acetate (5.0 eq) in glacial acetic acid (30 mL).

  • Cyclization: Heat the mixture to 100 °C for 12 hours. Causality: The ammonium acetate acts as the nitrogen source for the newly forming pyridine ring, while acetic acid drives the condensation and subsequent aromatization via dehydration.

  • Purification: Cool to room temperature, neutralize carefully with saturated aqueous Na₂CO₃, and extract with EtOAc. Purify via flash chromatography to isolate the 2,2'-bipyridine intermediate.

Protocol C: Late-Stage Functionalization (Deprotection & Oxime Formation)

Objective: Unmask the C4-hydroxyl, methylate it, and convert the C2-ester to the target oxime.

  • Hydrogenolysis: Dissolve the bipyridine intermediate in EtOH. Add 10% Pd/C (10 mol%) and stir under an H₂ atmosphere (1 atm) for 4 hours. Filter through Celite to yield the C4-hydroxyl intermediate.

  • Methylation: Dissolve the intermediate in DMF. Add K₂CO₃ (2.0 eq) and Iodomethane (1.2 eq). Stir at room temperature for 6 hours. Quench with water and extract with EtOAc to yield the C4-methoxy derivative.

  • Ester Reduction & Oxidation: Reduce the C2-methyl ester to the alcohol using NaBH₄/CaCl₂ in EtOH, followed by DMP oxidation (using Protocol A's conditions) to generate the C2-aldehyde.

  • Oxime Condensation: Dissolve the C2-aldehyde in EtOH (20 mL). Add Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and Sodium Acetate (NaOAc, 1.5 eq). Reflux for 2 hours. Causality: NaOAc neutralizes the HCl salt, liberating free hydroxylamine for nucleophilic attack on the aldehyde.

  • Final Isolation: Concentrate, wash with water, and recrystallize from EtOH to yield the final Caerulomycin A analog.

References

Sources

Advanced Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5)[1]

Executive Summary & Mechanistic Rationale

In modern drug discovery, highly functionalized pyridine scaffolds are privileged structures due to their predictable pharmacokinetics and ability to participate in diverse hydrogen-bonding interactions. Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate is a highly versatile, pre-functionalized building block[2]. However, it lacks a native halide or pseudohalide required for direct palladium-catalyzed cross-coupling.

  • C6-Functionalization (sp³–sp² Coupling): Conversion of the C6-hydroxymethyl group to a highly reactive chloromethyl electrophile. The adjacent pyridine nitrogen effectively delocalizes electron density in the transition state, making the chloromethyl intermediate highly susceptible to oxidative addition by Pd(0)[3].

  • C4-Functionalization (sp²–sp² Coupling): Hydrogenolysis of the C4-benzyloxy ether reveals a pyridone/hydroxypyridine tautomer. Subsequent triflation generates a C4-triflate, an excellent pseudohalide for cross-coupling at the electron-deficient 4-position of the pyridine ring[4].

Divergent Synthetic Workflows

G SM Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5) Path1 Pathway A: C6-Activation SM->Path1 Path2 Pathway B: C4-Activation SM->Path2 C6_Cl C6-Chloromethyl Intermediate (SOCl2, DCM) Path1->C6_Cl C4_OH C4-Hydroxypyridine (H2, Pd/C) Path2->C4_OH CC1 Pd-Catalyzed Suzuki (sp3-sp2) [Pd(dppf)Cl2, Ar-B(OH)2] C6_Cl->CC1 C4_OTf C4-Triflate Intermediate (Tf2O, Et3N) C4_OH->C4_OTf CC2 Pd-Catalyzed Suzuki (sp2-sp2) [Pd(PPh3)4, Ar-B(OH)2] C4_OTf->CC2

Divergent Pd-catalyzed cross-coupling pathways for the picolinate scaffold.

Experimental Protocols

Protocol A: C6-Functionalization via Chloromethyl Intermediate

Mechanistic Insight: The Suzuki-Miyaura coupling of alkyl chlorides is traditionally challenging due to slow oxidative addition and competing β-hydride elimination. However, the benzylic-like nature of the C6-chloromethyl group, combined with the inductive effect of the pyridine ring, accelerates the oxidative addition of the C(sp³)–Cl bond to the palladium center[5].

Step A1: Synthesis of the C6-Chloromethyl Intermediate

  • Dissolve Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Add thionyl chloride (

    
    , 1.5 equiv) dropwise. Causality: Slow addition prevents exothermic degradation and limits the formation of undesired symmetrical ethers.
    
  • Stir for 2 hours at room temperature. Monitor by LCMS until the starting material is fully consumed (self-validating step).

  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate to yield the crude chloromethyl intermediate.

Step A2: Pd-Catalyzed Suzuki-Miyaura Coupling (sp³–sp²)

  • In an oven-dried Schlenk tube, combine the chloromethyl intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Add the precatalyst

    
     (5 mol%, equivalent to 50,000 ppm Pd[6]). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step and suppressing unwanted homocoupling.
    
  • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/

    
     (4:1 v/v).
    
  • Heat at 80 °C for 12 hours. Cool, filter through Celite, and purify via flash chromatography.

Protocol B: C4-Functionalization via Triflate Intermediate

Mechanistic Insight: Triflates (


) are exceptional leaving groups. The electron-withdrawing nature of the pyridine ring further lowers the LUMO of the C4–OTf bond, facilitating rapid oxidative addition by electron-rich Pd(0) species[7].

Step B1: Deprotection to C4-Hydroxypyridine

  • Dissolve the starting picolinate in methanol.

  • Add 10% Pd/C (0.1 equiv by weight). Purge the flask with

    
     gas (1 atm).
    
  • Stir at room temperature for 4 hours. Filter through a Celite pad to remove the catalyst. Concentrate to yield the tautomeric pyridine-3,4-diol/pyridinone intermediate[4].

Step B2: Triflation

  • Dissolve the crude C4-hydroxy intermediate in anhydrous DCM. Add triethylamine (

    
    , 2.0 equiv) and cool to 0 °C.
    
  • Add trifluoromethanesulfonic anhydride (

    
    , 1.2 equiv) dropwise. Causality:
    
    
    
    is highly reactive; maintaining 0 °C prevents the formation of dark, intractable polymeric byproducts.
  • Stir for 1 hour, quench with water, extract, and purify to isolate the C4-triflate.

Step B3: Pd-Catalyzed Suzuki-Miyaura Coupling (sp²–sp²)

  • Combine the C4-triflate (1.0 equiv), arylboronic acid (1.5 equiv), and

    
     (2.0 equiv) in a reaction vial.
    
  • Add

    
     (2 mol%).
    
  • Use Toluene/EtOH/

    
     (2:1:1) as the solvent system. Causality: The biphasic system ensures the solubility of both the organic triflate and the inorganic base, maximizing the transmetalation rate.
    
  • Heat at 90 °C for 8 hours. Work up and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes expected yields and optimized parameters based on established cross-coupling paradigms for functionalized pyridines[6][7].

Reaction PathwayElectrophile GeneratedCatalyst SystemBase / SolventTemp / TimeExpected Yield
Pathway A (C6) C6-Chloromethyl5 mol%


/ Dioxane:

80 °C / 12 h75 - 85%
Pathway B (C4) C4-Triflate2 mol%


/ Tol:EtOH:

90 °C / 8 h80 - 92%
Alternative (C4) C4-Triflate (Buchwald)2 mol%

+ XPhos

/ Toluene
100 °C / 16 h65 - 80%

Note: Catalyst loadings are expressed in mol%. For industrial scale-up, optimizing to ppm-level palladium (<1000 ppm) is highly recommended to minimize metal scavenging costs[6].

References

  • Beilstein Journal of Organic Chemistry. "Preparation of pyridine-3,4-diols... and their use as precursors for palladium-catalyzed cross-coupling reactions." Beilstein Journals. Available at: [Link]

  • Organic Process Research & Development. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." ACS Publications. Available at: [Link]

  • ResearchGate. "Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates." ResearchGate. Available at: [Link]

Sources

Protocol for the selective oxidation of the hydroxymethyl group in "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the selective oxidation of the hydroxymethyl group in Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (Substrate 1 ) to its corresponding aldehyde, Methyl 4-(benzyloxy)-6-formylpicolinate (Product 2 ).

The transformation presents specific chemo-selective challenges:

  • Preservation of the Methyl Ester: Avoiding hydrolysis or transesterification at the C2 position.

  • Stability of the Benzyl Ether: Preventing oxidative cleavage of the C4-benzyloxy group.

  • Pyridine Ring Electronics: Overcoming the nucleophilic deactivation caused by the electron-deficient pyridine ring.

We present two validated methodologies:

  • Method A (Activated

    
    ):  The preferred method for scale-up and purity, utilizing heterogeneous catalysis for a filtration-only workup.
    
  • Method B (Dess-Martin Periodinane): A rapid, homogeneous alternative for high-throughput screening or stubborn substrates.

Chemical Context & Retrosynthetic Utility[1][2]

The target aldehyde is a versatile intermediate, frequently employed in the synthesis of hydroxypyridinone (HOPO) chelators, metallo-enzyme inhibitors, and macrocyclic ligands. The aldehyde moiety at C6 allows for subsequent reductive aminations, Wittig olefinations, or further oxidation to dicarboxylic acid derivatives.

Reaction Scheme

ReactionScheme Substrate Substrate (1) Methyl 4-(benzyloxy)- 6-(hydroxymethyl)picolinate Reagents Oxidant Selection: A: Activated MnO2 (DCM, Reflux) B: DMP (DCM, 0°C to RT) Substrate->Reagents Product Product (2) Methyl 4-(benzyloxy)- 6-formylpicolinate Reagents->Product

Figure 1: General reaction scheme for the selective oxidation.

Methodological Selection Guide

Select the protocol based on your specific experimental constraints:

FeatureMethod A: Activated

Method B: Dess-Martin Periodinane (DMP)
Mechanism Heterogeneous Radical/SurfaceHomogeneous Hypervalent Iodine
Selectivity Excellent (Specific to benzylic/allylic alcohols)High (Mild, neutral conditions)
Workup Simplest (Filtration through Celite)Moderate (Requires thiosulfate wash)
Reaction Time Slow (4–24 hours)Fast (30 min – 2 hours)
Scale-Up Preferred (Safe, stable solids)Challenging (Shock sensitive, expensive)
Cost LowHigh

Primary Protocol: Activated Manganese Dioxide ( )[3][4]

Rationale:


 is the industry standard for oxidizing pyridine methanols. It is highly chemo-selective; it will not touch the methyl ester or the benzyl ether. Its heterogeneous nature means the oxidant is removed simply by filtration, often yielding pure product without chromatography.

Critical Success Factor: The


 must be activated .[1] Commercial "precipitated" 

often contains water, which deactivates the surface sites.[1]
Materials
  • Substrate: Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (1.0 eq)

  • Oxidant: Activated Manganese(IV) Oxide (10.0 – 20.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Additives: Celite® 545 (for filtration)

Step-by-Step Procedure
  • Activation of

    
     (Mandatory): 
    
    • Heat commercial

      
       in an oven at 110°C for 12–24 hours prior to use.
      
    • Alternative: Azeotropic distillation with toluene using a Dean-Stark trap if oven drying is insufficient.

  • Reaction Setup:

    • Dissolve the substrate (1.0 eq) in DCM (concentration ~0.1 M).

    • Add Activated

      
       (10.0 eq) in a single portion.
      
    • Note: A large excess is required because the reaction occurs on the solid surface; the effective molarity is determined by surface area, not mass.

  • Execution:

    • Stir the suspension vigorously at reflux (40°C for DCM). Vigorous stirring is crucial to keep the heavy solid suspended.

    • Monitor by TLC (typically 30% EtOAc/Hexanes) every 2 hours.

    • If the reaction stalls (incomplete conversion after 6 hours), add a fresh portion of

      
       (5.0 eq).
      
  • Workup:

    • Cool the mixture to room temperature.

    • Prepare a filter frit with a pad of Celite® (approx. 2 cm thick).

    • Filter the black suspension through the Celite pad.

    • Critical Step: Rinse the filter cake copiously with DCM or EtOAc. The aldehyde product can adsorb strongly to the manganese surface; thorough washing is necessary to recover yield.

  • Isolation:

    • Concentrate the filtrate under reduced pressure.[2]

    • The resulting solid is usually analytically pure. If minor impurities exist, purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Secondary Protocol: Dess-Martin Periodinane (DMP)[1][6]

Rationale: If the


 reaction is too slow due to the electron-deficient nature of the pyridine ring, DMP offers a homogeneous, rapid alternative. It is strictly stoichiometric and works well at room temperature.
Materials
  • Substrate: Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (1.0 eq)

  • Oxidant: Dess-Martin Periodinane (1.2 – 1.5 eq)

  • Solvent: Anhydrous DCM[1]

  • Quench: Sat.

    
     and Sat. 
    
    
    
    (Sodium Thiosulfate)
Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve the substrate in anhydrous DCM (0.1 M) under an inert atmosphere (

      
       or Ar).
      
    • Cool the solution to 0°C (ice bath).

  • Addition:

    • Add DMP (1.2 eq) solid in one portion.

    • Allow the reaction to warm to room temperature naturally.

  • Monitoring:

    • Stir at room temperature. Reaction is typically complete within 1–2 hours.

    • Endpoint: Disappearance of the alcohol spot on TLC.

  • Workup (The "Reductive Quench"):

    • Dilute the reaction mixture with

      
       or DCM.
      
    • Pour the mixture into a beaker containing a 1:1 mixture of Saturated

      
       and Saturated 
      
      
      
      .
    • Stir vigorously for 15–30 minutes until the two layers are clear and the cloudy white solid (iodinane byproducts) dissolves/hydrolyzes.

  • Extraction:

    • Separate the organic layer.[3][4][5]

    • Extract the aqueous layer once with DCM.

    • Dry combined organics over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification:

    • DMP byproducts (iodinane) can sometimes co-elute. Flash chromatography is recommended (SiO2, EtOAc/Hexanes).

Analytical Validation

Ensure the identity of Methyl 4-(benzyloxy)-6-formylpicolinate using the following diagnostic signals:

  • 
     NMR (
    
    
    
    , 400 MHz):
    • Aldehyde (-CHO): Look for a distinct singlet downfield, typically between 9.90 – 10.10 ppm .

    • Pyridine Protons: Two singlets (or meta-coupled doublets) in the aromatic region (7.5 – 8.5 ppm).

    • Benzyl Ether: Multiplet at 7.30 – 7.50 ppm (5H) and a singlet at ~5.2 ppm (

      
      ).
      
    • Methyl Ester: Singlet at ~4.0 ppm (3H).

  • Absence of OH: Disappearance of the broad hydroxymethyl signal (usually ~2.5–4.5 ppm depending on concentration).

Troubleshooting Workflow

Troubleshooting Start Reaction Stalled? Check1 Check MnO2 Activity Start->Check1 Action1 Add fresh activated MnO2 (dried at 110°C) Check1->Action1 Old Reagent Check2 Check Solvent Check1->Check2 Reagent OK Action2 Switch to Refluxing CHCl3 (Higher Temp) Check2->Action2 DCM too cold Check3 Switch Method Check2->Check3 Still Stalled Action3 Use DMP Protocol Check3->Action3

Figure 2: Troubleshooting logic for stalled oxidation reactions.

Safety & Handling

  • Manganese Dioxide: Harmful by inhalation. It leaves stubborn dark stains. Handle solids in a fume hood.

  • Dess-Martin Periodinane: Shock-sensitive and potentially explosive under high heat or friction. Store in a refrigerator (

    
    ). Do not heat DMP reactions above 40°C.
    
  • Chlorinated Solvents: DCM is a suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

  • Manganese Dioxide Activation & Scope

    • Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001.

    • Note on Activ

      
       activity varies. See: J. Org.[6][7][8][9][10] Chem. 1968, 33, 2560.
      
  • Dess-Martin Periodinane Protocol

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[7] J. Org.[6][7][8][10] Chem. 1983, 48, 4155–4156.[7]

    • Meyer, S. D.; Schreiber, S. L.[9] "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[6][7][8][10] Chem. 1994, 59, 7549.[9]

  • Pyridine Methanol Oxidation Context

    • Marki, B. E.; Scheidt, K. A.[10] "N-Heterocyclic carbenes catalyze the oxidation of unactivated aldehydes to esters with manganese(IV) oxide." Org.[1][4][7][8][10] Lett. 2008, 10, 4331-4334.[10] (Demonstrates

      
       compatibility with pyridine/heterocycles). 
      
  • Substrate Reference

    • Sigma-Aldrich Product Entry: Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.

Sources

Using "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate" as a building block for kinase inhibitors

[1]

Executive Summary

This guide details the synthetic and medicinal chemistry applications of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate .[1] This commercially available building block serves as a privileged scaffold for the development of kinase inhibitors, particularly targeting VEGFR-2 , LRRK2 , and Pim kinases .

Its structural value lies in its orthogonal functionalization potential :

  • C2-Position (Ester): Precursor to the picolinamide hinge-binding motif.[1]

  • C6-Position (Hydroxymethyl): A solubilizing handle or vector for solvent-front extension.[1]

  • C4-Position (Benzyloxy): A masked phenol allowing for hydrophobic back-pocket occupancy or late-stage diversification.[1]

Structural Analysis & Pharmacophore Mapping[1][2]

The picolinate core is a proven pharmacophore in FDA-approved drugs (e.g., Sorafenib ).[1] The specific substitution pattern of this building block allows for the construction of inhibitors that simultaneously engage the ATP-binding hinge, the gatekeeper region, and the solvent front.

The Binding Hypothesis[2]
  • Hinge Interaction: The pyridine nitrogen (acceptor) and the N-H of the subsequent C2-amide (donor) form a bidentate interaction with the kinase hinge region (e.g., Cys919 in VEGFR2).[1]

  • Solvent Front (C6): The hydroxymethyl group projects towards the solvent interface. It can be maintained to improve solubility (logP reduction) or extended to interact with surface residues (e.g., Asp/Glu residues common at the rim).

  • Hydrophobic Pocket (C4): The 4-benzyloxy group occupies the hydrophobic region II or the "back pocket," often providing selectivity against kinases with bulky gatekeeper residues.[1]

Synthetic Protocols

The following protocols describe the step-by-step conversion of the scaffold into a functional kinase inhibitor library.

Protocol A: C2-Amidation (Hinge Binder Installation)

Objective: Convert the methyl ester into an aryl-amide to establish the primary hinge-binding motif.[1]

Reagents:

  • Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (1.0 eq)[1][2]

  • Target Aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline) (1.2 eq)[1]

  • Trimethylaluminum (AlMe₃) (2.0 M in toluene) OR Potassium tert-butoxide (KOtBu)[1]

  • Solvent: Anhydrous Toluene or THF

Procedure:

  • Preparation: Dissolve the aniline (1.2 eq) in anhydrous toluene under Argon atmosphere.

  • Activation: Carefully add AlMe₃ (2.5 eq) dropwise at 0°C. Caution: Pyrophoric. Stir at RT for 30 minutes to form the aluminum amide species.

  • Coupling: Add Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (1.0 eq) dissolved in toluene.

  • Reflux: Heat the mixture to 80-100°C for 4-12 hours. Monitor by LC-MS for disappearance of the ester.[1]

  • Quench: Cool to 0°C. Carefully quench with dilute HCl or Rochelle's salt solution.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc).

Critical Note: If the C6-alcohol is sensitive to AlMe₃, protect it as a TBS ether or use the KOtBu/THF method (mild amidation).[1]

Protocol B: C6-Extension (Solvent Front Optimization)

Objective: Modify the hydroxymethyl handle to introduce solubilizing groups (e.g., morpholine, piperazine).[1]

Method B1: Conversion to Chloride (Appel Reaction)

  • Dissolve the C2-amidated intermediate in DCM.[1]

  • Add CBr₄ (1.5 eq) and PPh₃ (1.5 eq) at 0°C. Stir for 2 hours.

  • Isolate the benzyl bromide/chloride derivative.[1]

Method B2: Nucleophilic Displacement

  • Dissolve the halide from B1 in DMF.[1]

  • Add the secondary amine (e.g., N-methylpiperazine) (2.0 eq) and K₂CO₃ (3.0 eq).

  • Stir at 60°C for 4 hours.

  • Result: This installs a basic amine at the C6 position, significantly improving physicochemical properties (solubility/permeability).

Protocol C: C4-Diversification (Gatekeeper Tuning)

Objective: Remove the benzyl group to reveal the phenol, allowing for new ether linkages.[1]

  • Hydrogenolysis: Dissolve the substrate in MeOH/THF. Add 10% Pd/C (10 wt%).[1] Stir under H₂ balloon (1 atm) for 2-6 hours.

  • Filtration: Filter through Celite to yield the 4-hydroxy-picolinamide.

  • Mitsunobu/Alkylation: React the phenol with diverse alkyl halides or alcohols (Mitsunobu conditions) to probe the size of the kinase back pocket.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from the starting material to a diversified library.

SyntheticWorkflowStartMethyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate(Starting Block)Step1C2-Amidation(AlMe3 + Ar-NH2)Start->Step1  Step 1  Inter1Intermediate A:Picolinamide Core(Hinge Binder Established)Step1->Inter1Branch1Path A: C6-Extension(Solvent Front)Inter1->Branch1  Step 2a  Branch2Path B: C4-Deprotection(Back Pocket)Inter1->Branch2  Step 2b  Prod1Library A:Solubilized Inhibitors(e.g., C6-Morpholine)Branch1->Prod1Prod2Library B:Selectivity Probes(e.g., C4-Phenoxy variants)Branch2->Prod2

Caption: Figure 1. Divergent synthetic strategy utilizing the orthogonal reactivity of the C2, C4, and C6 positions.

Biological Evaluation Protocol

Kinase Inhibition Assay (TR-FRET)

To validate the synthesized compounds, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]

Materials:

  • Recombinant Kinase (e.g., VEGFR2, LRRK2).

  • Fluorescently labeled peptide substrate (e.g., ULight-poly GT).[1]

  • Europium-labeled anti-phosphoantibody.[1]

Procedure:

  • Compound Prep: Prepare 10-point dose-response curves (starting at 10 µM) in DMSO.

  • Incubation: Mix kinase (5 nM), compound, and ATP (at K_m) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Incubate for 60 min at RT.

  • Detection: Add detection mix (Eu-antibody + EDTA).[1]

  • Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC₅₀.

Structure-Activity Relationship (SAR) Table

Typical expected trends for picolinamide derivatives:

Modification SiteChemical ChangeExpected Biological Effect
C2-Amide Electron-deficient Aryl (e.g., 3-CF3)Increased Potency (Stronger H-bond donor acidity).[1]
C6-Position Hydroxymethyl → MethylpiperazineImproved Solubility & Microsomal Stability.[1]
C4-Position Benzyloxy → HydroxyLoss of Potency (Loss of hydrophobic contact).[1]
C4-Position Benzyloxy → (3-Fluoro)benzyloxySelectivity Modulation (Gatekeeper interaction).[1]

References

  • Vertex Pharmaceuticals. (2021).[1] Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. PubMed Central.[1] Link

  • Gong, Y., et al. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors. PubMed Central.[1] Link

  • Nishiguchi, G. A., et al. (2016).[3] Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[1][4] Literature review of picolinamide derivatives in drug discovery. BenchChem Technical Guides. Link

Benzyloxy group as a protecting group in picolinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzyloxy Group as a Protecting Group in Picolinate Synthesis Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Application Note: AN-PIC-BN-04

Executive Summary & Strategic Rationale

Picolinic acid (pyridine-2-carboxylic acid) derivatives, particularly 3-hydroxypicolinates, are privileged scaffolds in medicinal chemistry, serving as pharmacophores in HIV integrase inhibitors (e.g., Dolutegravir) and as chelating ligands in metallo-drugs.

The Benzyloxy (Bn) group is a cornerstone protecting strategy for these systems due to its unique "Goldilocks" stability profile: it survives basic hydrolysis (unlike acetates) and mild acidic deprotection (unlike Boc/t-Butyl), yet can be removed under specific conditions that preserve the sensitive electron-deficient pyridine ring.

However, the synthesis of benzyloxy-picolinates presents two specific challenges that this guide addresses:

  • Ambident Nucleophilicity: The competition between O-alkylation (desired) and N-alkylation (undesired, leading to pyridones/pyridinium salts).

  • Deprotection Selectivity: The risk of reducing the pyridine ring to a piperidine during catalytic hydrogenolysis.

Critical Mechanistic Insight: The Ambident Nucleophile

When protecting 3-hydroxypicolinic acid, the researcher faces an ambident nucleophile. The pyridine nitrogen lone pair and the phenoxide oxygen are both reactive.

  • The Threat: N-alkylation destroys the aromaticity (forming a pyridone-like structure) or creates a quaternary salt, ruining the yield.

  • The Solution: exploiting the Hard-Soft Acid-Base (HSAB) theory and solvent effects.

    • O-Alkylation (Desired): Favored by "hard" electrostatic interactions. Using a counterion that coordinates tightly to the oxygen (like

      
       or 
      
      
      
      ) in a polar aprotic solvent (DMF) promotes attack from the oxygen.
    • N-Alkylation (Undesired): Often favored by soft electrophiles or non-polar solvents where the N-lone pair is more available.

Visualization: Regioselectivity Pathways

The following diagram illustrates the divergent pathways based on reaction conditions.

Regioselectivity Start 3-Hydroxypicolinate (Ambident Nucleophile) Base Base Selection Start->Base PathO O-Alkylation (Ether Formation) Base->PathO K2CO3 / DMF (Hard-Hard interaction) PathN N-Alkylation (Pyridone/Salt Formation) Base->PathN Ag2CO3 or Non-polar solvent (Soft-Soft interaction) ProductO 3-Benzyloxy-picolinate (Target Scaffold) PathO->ProductO ProductN N-Benzyl Pyridone (Impurity) PathN->ProductN

Figure 1: Decision pathway for maximizing O-alkylation yield. Note the preference for Potassium Carbonate in DMF.

Experimental Protocols

Protocol A: Regioselective O-Benzylation of 3-Hydroxypicolinate

This protocol is optimized to suppress N-alkylation (>95% O-selectivity).

Reagents:

  • Methyl 3-hydroxypicolinate (1.0 equiv)

  • Benzyl Bromide (BnBr) (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous, finely ground)
    
  • Solvent: N,N-Dimethylformamide (DMF) (0.5 M concentration)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 3-hydroxypicolinate and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add finely ground

    
     in one portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at 25°C for 30 minutes.
    
  • Alkylation: Add Benzyl Bromide dropwise over 10 minutes.

    • Note: BnBr is a lachrymator; use a fume hood.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The product usually has a higher

      
       than the starting phenol due to "capping" the polar -OH.
      
  • Workup: Cool to room temperature. Pour into ice-water (5x reaction volume).

    • Observation: The product often precipitates as a white/off-white solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF, dry over

    
    , and concentrate. Recrystallize from EtOH/Heptane if necessary.
    

Data Specification:

Parameter Value / Range
Typical Yield 85–92%
Regioselectivity (O:N) > 19:1

| 1H NMR Marker | Benzylic


 singlet at 

5.20–5.25 ppm | | Key Impurity | N-benzyl pyridone (Benzylic

often shifts to

~5.5 ppm) |
Protocol B: The "Soft" Benzyl Esterification (Carboxyl Protection)

If protecting the carboxylic acid (position 2) rather than the phenol, Cesium Carbonate is preferred due to the "Cesium Effect" (enhanced solubility and reactivity of the carboxylate).

Procedure:

  • Dissolve Picolinic Acid derivative in DMF.

  • Add

    
     (1.05 equiv). Stir 15 min.
    
  • Add Benzyl Bromide (1.05 equiv). Stir at RT for 2–4 hours.

    • Why RT? Higher temperatures can cause decarboxylation in electron-deficient picolinates.

  • Standard aqueous workup.

Protocol C: Deprotection (The "Exit Strategy")

Removing the benzyl group from a pyridine ring is high-risk. Standard hydrogenation (


, Pd/C) can inadvertently reduce the pyridine ring to a piperidine.
Method 1: Acidic Cleavage (Recommended for Stability)

This method avoids metal catalysts entirely, preserving the aromatic pyridine ring.

  • Reagents: Trifluoroacetic acid (TFA), Thioanisole (scavenger).

  • Conditions: Dissolve substrate in TFA/Thioanisole (10:1). Heat to 60°C for 2–8 hours.

  • Mechanism: Acid-catalyzed

    
    -like cleavage. The thioanisole traps the generated benzyl cation to prevent re-alkylation.
    
Method 2: Controlled Hydrogenolysis

If hydrogenation is required (e.g., to remove multiple protecting groups), use Pearlman’s Catalyst (


) which is often more active for debenzylation than ring reduction, or poison the catalyst.
  • Reagents:

    
     (1 atm), 20% 
    
    
    
    , Ethanol.
  • Critical Additive: If ring reduction is observed, add Cyclohexene (transfer hydrogenation) instead of

    
     gas, or run in Ethyl Acetate  (non-protic solvents slow down ring reduction compared to MeOH/AcOH).
    

Troubleshooting Guide: The "Piperidine Problem"

One of the most common failures in picolinate chemistry is the over-reduction of the pyridine ring during debenzylation.

Deprotection Input 3-Benzyloxy-Picolinate Decision Select Method Input->Decision MethodA H2 / Pd-C / MeOH (Standard) Decision->MethodA Fast but Risky MethodB HBr / AcOH or TFA / Thioanisole Decision->MethodB Chemoselective ResultA Piperidine Derivative (Ring Reduced - Risk!) MethodA->ResultA Over-reduction ResultB 3-Hydroxy-Picolinate (Aromaticity Preserved) MethodB->ResultB Clean Cleavage

Figure 2: Deprotection workflow. Acidic cleavage (Method B) is recommended to ensure the pyridine ring remains aromatic.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[2] Wiley-Interscience. (The definitive guide on benzyl ether stability and cleavage).

  • Sajiki, H. (1995).[3][4] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[3][4] Tetrahedron Letters, 36(20), 3465-3468. (Key paper on catalyst poisoning effects).

  • Nirogi, R., et al. (2020).[5] Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911). Journal of Medicinal Chemistry, 63, 2833. (Demonstrates O-alkylation protocols on pyridine systems).

  • LaPlante, S. R., et al. (2013).[6] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[6] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[6] (Essential for validating regioselectivity). [6]

Sources

Application Notes and Protocols for the Esterification of 6-(Hydroxymethyl)picolinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Derivatives of 6-(hydroxymethyl)picolinic acid are valuable building blocks in medicinal chemistry and materials science. The strategic placement of a carboxylic acid, a primary alcohol, and a nitrogen atom within the pyridine ring offers a versatile scaffold for creating complex molecules with diverse functionalities. However, the inherent chemical nature of this trifunctional system presents unique challenges for selective esterification. The nucleophilic and basic character of the pyridine nitrogen can interfere with standard esterification conditions, potentially leading to side reactions, quaternization, or catalyst deactivation.

This comprehensive guide provides detailed application notes and protocols for the successful esterification of 6-(hydroxymethyl)picolinate derivatives, addressing both the carboxylic acid and the hydroxymethyl moieties. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust toolkit for navigating the intricacies of these valuable synthetic transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

I. Esterification of the Carboxylic Acid Moiety of 6-(Hydroxymethyl)picolinic Acid

This section focuses on the conversion of the carboxylic acid group of 6-(hydroxymethyl)picolinic acid into its corresponding ester, while preserving the integrity of the hydroxymethyl group. The choice of method will largely depend on the stability of the substrate and the desired scale of the reaction.

Steglich Esterification: A Mild Approach for Sensitive Substrates

The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly advantageous for its mild, room-temperature reaction conditions, which are compatible with a wide range of functional groups.[1]

Causality of Experimental Choices:

  • Carbodiimide (DCC or EDC): This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2]

  • 4-Dimethylaminopyridine (DMAP): DMAP acts as a potent nucleophilic catalyst, intercepting the O-acylisourea to form an N-acylpyridinium species. This intermediate is highly electrophilic and readily undergoes nucleophilic attack by the alcohol, accelerating the esterification process and suppressing the formation of the N-acylurea byproduct, a common side reaction in slow esterifications.[2]

  • Aprotic Solvent: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used as they are inert and effectively solubilize the reactants.[1]

Visualizing the Steglich Esterification Mechanism:

Steglich_Esterification RCOOH 6-(Hydroxymethyl)picolinic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC/EDC DCC DCC or EDC DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP Urea Dicyclohexylurea (DCU) or EDU O_acylisourea->Urea slow side reaction (N-acylurea formation) DMAP DMAP DMAP->N_acylpyridinium N_acylpyridinium->DMAP regenerated Ester Ester Product N_acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester

Caption: Mechanism of the Steglich Esterification.

Protocol: Steglich Esterification of 6-(Hydroxymethyl)picolinic Acid

Materials:

  • 6-(Hydroxymethyl)picolinic acid (1.0 equiv)

  • Alcohol (1.1 - 1.5 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(hydroxymethyl)picolinic acid (1.0 equiv), the desired alcohol (1.1-1.5 equiv), and DMAP (0.1 equiv).

  • Dissolve the solids in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 equiv) portion-wise to the stirred solution. If using DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU (if DCC was used).

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ester.

Acid Chloride Formation Followed by Esterification

For less sensitive substrates or when scaling up, a two-step approach involving the formation of an acyl chloride followed by reaction with an alcohol can be highly effective. The picolinic acid is first converted to its acyl chloride hydrochloride salt using a chlorinating agent like thionyl chloride (SOCl₂).[3][4] This activated intermediate is then reacted with the alcohol in the presence of a non-nucleophilic base to yield the ester.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent efficiently converts the carboxylic acid to a highly reactive acyl chloride. The byproducts, SO₂ and HCl, are gaseous and can be easily removed.[3]

  • Catalytic DMF: A catalytic amount of N,N-dimethylformamide (DMF) accelerates the formation of the acyl chloride via the Vilsmeier reagent.

  • Triethylamine (TEA) or Pyridine: A non-nucleophilic base is required in the second step to neutralize the HCl generated during the esterification and the HCl salt of the acyl chloride, driving the reaction to completion.[4] Pyridine can also act as a nucleophilic catalyst in some instances.[5][6][7]

Visualizing the Acid Chloride Pathway:

Acid_Chloride_Pathway Picolinic_Acid 6-(Hydroxymethyl)picolinic Acid Acyl_Chloride Acyl Chloride HCl Salt Picolinic_Acid->Acyl_Chloride + SOCl₂ SOCl2 SOCl₂ (cat. DMF) SOCl2->Acyl_Chloride Ester Ester Product Acyl_Chloride->Ester + R'-OH, Base ROH Alcohol (R'-OH) ROH->Ester Base Base (e.g., TEA) Base->Ester

Caption: Two-step esterification via an acyl chloride intermediate.

Protocol: Two-Step Esterification via Acid Chloride

Materials:

  • 6-(Hydroxymethyl)picolinic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0-3.0 equiv)

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Alcohol (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (2.5 equiv)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Formation of the Acyl Chloride Hydrochloride

  • To a flame-dried flask, add 6-(hydroxymethyl)picolinic acid (1.0 equiv) and suspend it in anhydrous toluene or DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 equiv) at room temperature. Vigorous gas evolution (SO₂ and HCl) will be observed.

  • Heat the mixture to reflux for 2-4 hours until the gas evolution ceases and the reaction appears complete by monitoring (e.g., disappearance of starting material by TLC, if applicable).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and the solvent. The resulting acyl chloride hydrochloride is often used directly in the next step.

Step 2: Esterification

  • Dissolve the crude acyl chloride hydrochloride in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the alcohol (1.2 equiv) and triethylamine (2.5 equiv) in anhydrous DCM.

  • Slowly add the alcohol/base solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the pure ester.

II. Esterification of the Hydroxymethyl Group

This section details methods for the acylation of the primary alcohol at the 6-position of a pre-existing 6-(hydroxymethyl)picolinate ester.

Mitsunobu Reaction: Inversion of Stereochemistry and Mild Conditions

The Mitsunobu reaction is a versatile and reliable method for converting primary and secondary alcohols into a variety of functional groups, including esters, with a characteristic inversion of stereochemistry.[8][9][10] The reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Causality of Experimental Choices:

  • Triphenylphosphine (PPh₃) and Azodicarboxylate (DEAD/DIAD): These reagents react in situ to form a phosphonium salt. The alcohol's oxygen atom then attacks the phosphorus, forming an alkoxyphosphonium salt, which is an excellent leaving group.[9]

  • Carboxylic Acid: The carboxylate anion, formed by deprotonation by the betaine intermediate, acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[8][10] The pKa of the carboxylic acid should generally be below 13 for the reaction to be efficient.[10]

  • Anhydrous THF or DCM: These aprotic solvents are ideal for the Mitsunobu reaction.

Visualizing the Mitsunobu Reaction Mechanism:

Mitsunobu_Reaction Picolinate_Alcohol 6-(Hydroxymethyl)picolinate Alkoxyphosphonium Alkoxyphosphonium Salt Picolinate_Alcohol->Alkoxyphosphonium + Betaine PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD/DIAD DEAD DEAD or DIAD DEAD->Betaine Betaine->Alkoxyphosphonium Ester Ester Product (Inversion of Stereochemistry) Alkoxyphosphonium->Ester + R'-COO⁻ Byproducts PPh₃=O + DEAD-H₂ Alkoxyphosphonium->Byproducts RCOOH Carboxylic Acid (R'-COOH) RCOOH->Ester

Caption: Key intermediates in the Mitsunobu Reaction.

Protocol: Mitsunobu Esterification of a 6-(Hydroxymethyl)picolinate Ester

Materials:

  • 6-(Hydroxymethyl)picolinate ester (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 6-(hydroxymethyl)picolinate ester (1.0 equiv), carboxylic acid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD solution (1.5 equiv) dropwise to the stirred reaction mixture. The characteristic orange/red color of the azodicarboxylate may fade as the reaction proceeds.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-18 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the reduced hydrazo-dicarboxylate. Purify directly by silica gel column chromatography to isolate the desired ester.

Acylation with Acyl Halides or Anhydrides

A straightforward and common method for esterifying the hydroxymethyl group is through acylation with a more reactive carboxylic acid derivative, such as an acyl halide or anhydride. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.

Causality of Experimental Choices:

  • Acyl Halide/Anhydride: These reagents are highly electrophilic and react readily with the primary alcohol.

  • Pyridine or Triethylamine/DMAP: Pyridine serves a dual purpose: it acts as a base to scavenge the HCl or carboxylic acid byproduct, and it can also function as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[5][6][7] For sterically hindered or less reactive alcohols, the addition of a catalytic amount of DMAP can significantly accelerate the reaction.

Protocol: Acylation of 6-(Hydroxymethyl)picolinate with an Acyl Chloride

Materials:

  • 6-(Hydroxymethyl)picolinate ester (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Anhydrous Pyridine or a mixture of Triethylamine (1.5 equiv) and DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 6-(hydroxymethyl)picolinate ester (1.0 equiv) in anhydrous DCM or pyridine in a flame-dried flask under an inert atmosphere.

  • If not using pyridine as the solvent, add triethylamine (1.5 equiv) and DMAP (0.1 equiv).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M aqueous HCl (to remove pyridine/TEA), water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

III. Addressing the Challenge of the Pyridine Nitrogen

The pyridine nitrogen can complicate esterification reactions. In acidic conditions, it can be protonated, potentially altering the substrate's solubility and reactivity. In base-mediated reactions, it can compete as a nucleophile. For many of the mild conditions described above (Steglich, Mitsunobu), direct interference from the pyridine nitrogen is often minimal. However, in reactions requiring strong bases or highly reactive electrophiles, protection of the pyridine nitrogen may be necessary.

One effective strategy is the use of borane (BH₃) to form a pyridine-borane complex.[11][12][13] This complex temporarily masks the nucleophilicity and basicity of the nitrogen atom, allowing other transformations to occur. The borane protecting group can be readily removed under acidic conditions after the desired reaction is complete.[11]

IV. Comparative Summary of Esterification Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
Steglich Esterification DCC/EDC, DMAPRoom temp, neutralMild, high functional group toleranceByproduct removal (DCU), potential for N-acylurea formation
Acid Chloride Pathway SOCl₂, TEA/PyridineReflux, then 0°C to RTHigh yielding, scalableHarsher conditions, two steps
Mitsunobu Reaction PPh₃, DEAD/DIAD0°C to RT, neutralMild, inversion of stereochemistryStoichiometric byproducts (PPh₃=O), sensitive to pKa of acid
Acylation Acyl Chloride/Anhydride, Pyridine/DMAP0°C to RTSimple, fast, efficientRequires activated acid derivative

References

  • Zajac, M. A. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6899–6901. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

  • Zajac, M. A. (2008). An application of borane as a protecting group for pyridine. The Journal of Organic Chemistry, 73(17), 6899–6901. [Link]

  • Brian, P. M., & Musau, P. (2018). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry, 18(4), 725-733. [Link]

  • Zajac, M. A. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6899-901. [Link]

  • Various Authors. (2015). Why is pyridine used when making tosyl esters from alcohols?. Chemistry Stack Exchange. [Link]

  • Wikipedia contributors. (2023). Steglich esterification. Wikipedia, The Free Encyclopedia. [Link]

  • Evans, D. A. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. [Link]

  • Abbott Laboratories. (1960). Esterification of pyridine carboxylic acids. U.S.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

  • Christensen, M. K., & Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 1024-1029. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Wang, Y., Aleiwi, B. A., Wang, Q., & Kurosu, M. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters, 14(19), 4910–4913. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Tabassum, S., & G., S. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

  • Vedantu. (2024). Esterification of acid chloride with ethanol is usually carried out in the presence of pyridine. Vedantu. [Link]

  • Christensen, M. K., & Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 1024-1029. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

  • Wang, H., et al. (2017). Esterification reactions of carboxylic acids with alcohols over PI-HPM catalyst. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]

  • Gist-Brocades. (2002). De-esterification process.
  • Jaita, S., Phakhodee, W., & Pattarawarapan, M. (2015). Ultrasound-Assisted Methyl Esterification of Carboxylic Acids Catalyzed by Polymer-Supported Triphenylphosphine. Synlett, 26(14), 2006-2008. [Link]

  • Christensen, M. K., & Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 497-503. [Link]

Sources

Advanced Functionalization Strategies for Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate: A Comprehensive Guide for Scaffold Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5) is a highly versatile, electron-deficient heteroaromatic building block[1]. Its structural orthogonality allows for site-specific modifications at three distinct vectors: the C-6 hydroxymethyl group, the C-4 benzyloxy ether, and the C-2 methyl ester. This application note provides field-proven, chemoselective protocols for functionalizing this scaffold, which is heavily utilized in the synthesis of advanced chelators (such as pyclen-based macrocycles)[2], targeted radiopharmaceuticals, and complex natural product analogs.

Structural Analysis & Functionalization Rationale

The strategic value of this molecule lies in the differential reactivity of its functional groups:

  • The C-6 Vector (Picolinylic Alcohol): The primary aliphatic alcohol is directly attached to the electron-withdrawing pyridine ring. This unique electronic environment makes it highly susceptible to mild, radical-based oxidation or facile nucleophilic substitution (e.g., conversion to a chloromethyl derivative) without affecting the rest of the molecule.

  • The C-4 Vector (Benzyl Ether): The benzyloxy group serves a dual purpose. It acts as a robust protecting group during C-6 and C-2 manipulations, and its electron-donating resonance stabilizes the pyridine ring against unwanted electrophilic attacks. Once orthogonal modifications are complete, the benzyl group can be cleaved to reveal a 4-hydroxypyridine (pyridone tautomer), which can be activated as a triflate for transition-metal-catalyzed cross-coupling.

  • The C-2 Vector (Methyl Ester): The ester is primed for selective saponification to yield picolinic acid derivatives, enabling downstream amide coupling or metal chelation.

Pathway Visualization

G SM Methyl 4-(benzyloxy)- 6-(hydroxymethyl)picolinate C6_Cl C-6 Chloromethylation Product: Chloromethyl picolinate SM->C6_Cl SOCl2, DCM SN2 Mechanism C6_Ox C-6 Oxidation Product: Formyl picolinate SM->C6_Ox MnO2, CHCl3 Radical Oxidation C4_Tf C-4 Deprotection/Activation Product: C-4 Triflate SM->C4_Tf 1. H2, Pd/C 2. Tf2O, Pyridine C2_OH C-2 Saponification Product: Picolinic Acid SM->C2_OH LiOH, THF/H2O Hydrolysis

Divergent functionalization pathways of the picolinate scaffold.

Quantitative Data Summary

Functionalization VectorTarget TransformationReagents & ConditionsTypical Yield (%)Reaction Time (h)Downstream Application
C-6 Hydroxymethyl ChloromethylationSOCl₂, DCM, 0 °C → RT85–92%2–4Macrocycle synthesis (e.g., pyclen ligands)
C-6 Hydroxymethyl Oxidation to AldehydeMnO₂ (activated), CHCl₃, Reflux75–85%12–18Reductive amination, Wittig olefination
C-4 Benzyloxy Cleavage & Triflation1. H₂, Pd/C; 2. Tf₂O, Pyridine65–75% (over 2 steps)24 (Step 1), 2 (Step 2)Suzuki-Miyaura/Stille cross-coupling
C-2 Methyl Ester SaponificationLiOH·H₂O, THF/H₂O, RT90–98%4–6Amide coupling, metal chelation

Detailed Experimental Protocols

Protocol 1: C-6 Chloromethylation via Thionyl Chloride

Objective: Synthesis of Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate (CAS: 1393543-42-4)[1], a critical electrophile for the[2].

Mechanistic Causality: Thionyl chloride (SOCl₂) reacts with the primary alcohol to form a chlorosulfite intermediate. The non-polar, non-nucleophilic solvent (Dichloromethane, DCM) stabilizes the transition state, allowing the displaced chloride ion to attack the benzylic-like C-6 carbon via an intramolecular or tight-ion-pair S_N2 mechanism, expelling SO₂ gas.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

  • Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise add SOCl₂ (1.5 equiv, 15 mmol) over 15 minutes. Causality: The low temperature controls the exothermic formation of the chlorosulfite and prevents acid-catalyzed cleavage of the C-4 benzyl ether.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Self-Validation System:

    • Visual: The cessation of gas evolution (SO₂ and HCl) serves as a macroscopic indicator of reaction completion.

    • TLC: Monitor via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The starting material (R_f ~0.2, stains deep blue with phosphomolybdic acid due to the free hydroxyl) will be entirely consumed, replaced by a less polar product spot (R_f ~0.6, UV-active, PMA-negative).

  • Workup: Quench the reaction by slowly pouring it into saturated aqueous NaHCO₃ at 0 °C. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Chemoselective C-6 Oxidation to Formyl Picolinate

Objective: Conversion of the C-6 hydroxymethyl group to an aldehyde without affecting the C-2 ester or C-4 benzyl ether.

Mechanistic Causality: operates via a single-electron transfer (radical) mechanism on its solid surface. It is highly chemoselective for allylic, benzylic, and picolinylic alcohols. The bulky benzyloxy group at C-4 sterically shields the pyridine ring but does not impede the primary alcohol oxidation at C-6, preventing over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 equiv, 5 mmol) in anhydrous Chloroform (CHCl₃, 0.1 M).

  • Addition: Add activated MnO₂ (10.0 equiv, 50 mmol) in one portion. Note: A large excess is required because the reaction occurs strictly on the solid surface of the reagent.

  • Propagation: Equip the flask with a reflux condenser and heat to 65 °C for 12–18 hours under vigorous stirring.

  • Self-Validation System:

    • TLC: Monitor using DCM/MeOH (95:5). The product spot will be intensely UV-active. To confirm aldehyde formation, stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP); the product spot will instantly turn bright orange-red.

    • NMR: A crude ¹H NMR aliquot will reveal a characteristic, sharp singlet at ~10.0 ppm, confirming the formyl proton.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot CHCl₃ and EtOAc. Concentrate the filtrate in vacuo to yield the pure aldehyde.

Protocol 3: C-4 Deprotection and Electrophilic Activation (Triflation)

Objective: Unmasking the C-4 position and converting it into a highly reactive pseudohalogen for downstream Pd-catalyzed cross-coupling.

Mechanistic Causality: Hydrogenolysis (H₂/Pd) specifically targets the benzyl-oxygen bond due to the affinity of the aromatic benzyl ring for the palladium surface. The resulting 4-hydroxypyridine tautomerizes heavily to the 4-pyridone, which is unreactive toward standard cross-coupling. Subsequent treatment with Trifluoromethanesulfonic anhydride (Tf₂O) traps the enol form, converting it into a triflate (-OTf)—an exceptional leaving group.

Step-by-Step Methodology:

  • Deprotection (Hydrogenolysis):

    • Dissolve the starting material in Methanol (0.1 M). Add 10% Pd/C (10% w/w relative to the substrate).

    • Purge the flask with H₂ gas and stir under a balloon (1 atm) at RT for 24 hours.

    • Validation: Mass spectrometry (LC-MS) will show a mass shift of -90 Da (loss of the benzyl cation).

    • Filter through Celite, concentrate, and dry thoroughly under high vacuum.

  • Activation (Triflation):

    • Dissolve the crude 4-hydroxypyridine intermediate (1.0 equiv) in anhydrous DCM (0.1 M) and add Pyridine (2.0 equiv). Cool to -78 °C.

    • Dropwise add Tf₂O (1.2 equiv). Causality: Pyridine acts as an acid scavenger for the generated triflic acid and catalyzes the reaction by forming a highly electrophilic N-trifluoromethylsulfonylpyridinium intermediate.

    • Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

    • Validation: ¹⁹F NMR of the crude mixture will display a sharp, diagnostic singlet at approximately -74 ppm, confirming the installation of the triflate group.

    • Quench with ice water, extract with DCM, wash with cold 1N HCl (to remove excess pyridine), dry, and concentrate.

References

  • Recent progresses in the chemistry of 12-membered pyridine-containing tetraazamacrocycles: From synthesis to catalysis. Archivio Istituzionale della Ricerca (AIR), Università degli Studi di Milano. Available at:[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition). Smith, M. B. Wiley-Interscience. Available at:[Link]

Sources

Application of "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate" in the synthesis of coordination polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5) is a specialized heterocyclic building block utilized primarily as a ligand precursor in the synthesis of functionalized Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs).[1][2][3][4] Its structural utility lies in its trifunctional nature:

  • Picolinate Core (N,O-donor): A robust chelating moiety for transition metals (Cu, Zn) and lanthanides (Eu, Tb).

  • Hydroxymethyl Group (-CH₂OH): A versatile site for secondary coordination (alkoxide bridging) or post-synthetic modification (PSM).

  • Benzyloxy Substituent (-OBn): A bulky hydrophobic group that modulates pore size, prevents dense framework interpenetration, and acts as a chromophore for the "antenna effect" in luminescent materials.

This guide details the protocols for activating this molecule (hydrolysis) and utilizing it to construct porous and luminescent coordination networks.

Chemical Profile & Structural Logic

PropertySpecification
Compound Name Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate
CAS Number 2098124-69-5
Formula C₁₅H₁₅NO₄
MW 273.29 g/mol
Key Functionality Pyridine Nitrogen (N), Ester Carbonyl (C=O), Hydroxyl (-OH)
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in MeOH.[3]
Role in CPs Pro-ligand. Requires hydrolysis to the carboxylic acid form for optimal coordination.
Mechanistic Insight: The "Antenna" Effect

In Lanthanide-based CPs (Ln-CPs), the direct excitation of metal ions (f-f transitions) is forbidden and inefficient. The picolinate core, extended by the benzyloxy conjugation, serves as a sensitizer . It absorbs UV light and transfers energy to the Ln(III) ion via Intersystem Crossing (ISC), resulting in highly efficient luminescence (e.g., Eu³⁺ red emission).

Critical Protocol A: Ligand Activation (Hydrolysis)

Rationale: The methyl ester binds metals weakly. To form stable 2D or 3D networks, the ester must be hydrolyzed to the free carboxylate (4-(benzyloxy)-6-(hydroxymethyl)picolinic acid ).

Reagents
  • Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (1.0 eq)[3][5]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

  • Solvent: THF/Water (3:1 v/v)

  • Acidification: 1M HCl

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g (3.66 mmol) of the methyl ester in 15 mL of THF.

  • Base Addition: Dissolve 384 mg (9.15 mmol) of LiOH·H₂O in 5 mL of deionized water. Add this dropwise to the THF solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1) until the starting ester spot disappears.

  • Workup: Evaporate THF under reduced pressure. The remaining aqueous phase is cooled to 0°C.

  • Precipitation: Acidify carefully with 1M HCl to pH 3-4. A white precipitate (the free acid) will form.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 50°C for 12 hours.

    • Yield Target: >90%[1][3][6]

    • Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the methyl singlet (~3.9 ppm).

Critical Protocol B: Solvothermal Synthesis of Ln-CPs

Context: This protocol targets the synthesis of a luminescent Europium(III) coordination polymer, utilizing the hydrolyzed ligand (H₂L) generated in Protocol A.

Experimental Setup
  • Metal Source: Eu(NO₃)₃·6H₂O (Europium Nitrate)

  • Ligand: 4-(benzyloxy)-6-(hydroxymethyl)picolinic acid (H₂L)

  • Solvent System: DMF/H₂O (Dimethylformamide/Water)

  • Vessel: 20 mL Teflon-lined stainless steel autoclave

Procedure
  • Precursor Mixing:

    • Solution A: Dissolve 0.1 mmol of H₂L (25.9 mg) in 4 mL DMF.

    • Solution B: Dissolve 0.1 mmol of Eu(NO₃)₃·6H₂O (44.6 mg) in 1 mL deionized water.

  • Combination: Add Solution B to Solution A dropwise with stirring. A slight turbidity may appear; stir for 10 minutes until clear or homogeneous suspension.

  • Solvothermal Treatment: Seal the mixture in the autoclave. Heat at 100°C for 48 hours .

    • Cooling: Allow the oven to cool to RT at a rate of 5°C/h (slow cooling promotes single-crystal growth).

  • Harvesting: Filter the resulting block-shaped crystals.

  • Washing: Wash with DMF (2x) and Ethanol (2x) to remove unreacted ligand.

  • Activation: Solvent exchange with ethanol for 3 days (refreshing solvent daily), followed by drying at 60°C under vacuum.

Characterization Checklist
  • PXRD (Powder X-Ray Diffraction): Confirm crystallinity and phase purity against simulated patterns.

  • TGA (Thermogravimetric Analysis): Verify thermal stability (typically stable up to ~300°C for picolinate MOFs).

  • PL (Photoluminescence): Excite at ~280-300 nm (ligand absorption); monitor emission at 617 nm (Eu³⁺ ⁵D₀→⁷F₂ transition).

Structural & Pathway Visualization

The following diagram illustrates the workflow from the commercial precursor to the functional Coordination Polymer, highlighting the chemical transformations and coordination modes.

G cluster_coord Coordination Mode Ester Precursor: Methyl 4-(benzyloxy)- 6-(hydroxymethyl)picolinate Hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Activation Ligand Active Ligand (H₂L): 4-(benzyloxy)-6- (hydroxymethyl)picolinic acid Hydrolysis->Ligand Yields Carboxylate CP Coordination Polymer (Ln-CP / MOF) Ligand->CP Solvothermal Synthesis Mode Chelation: N,O-bidentate (Picolinate) + μ₂-O (Alkoxide bridging) Ligand->Mode Metal Metal Source: Ln(NO₃)₃ or Zn(NO₃)₂ Metal->CP Self-Assembly

Figure 1: Synthetic pathway transforming the methyl ester precursor into a functional Coordination Polymer network.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Amorphous Product Reaction cooling too fast.Decrease cooling rate to 2°C/h.
Low Yield Incomplete hydrolysis of ester.Verify Step 1 with NMR; ensure pH < 4 during precipitation.
No Luminescence "Concentration Quenching" of Eu³⁺.Dilute Eu³⁺ with Gd³⁺ (e.g., Eu₀.₁Gd₀.₉) to space out emitters.
Pore Collapse Removal of solvent creates stress.Use Supercritical CO₂ drying instead of thermal vacuum drying.

References

  • Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews.[2] (Foundational text on Picolinate Antenna Effect).

  • Edder, C., et al. (2000). Synthesis of functionalized picolinate ligands for lanthanide complexation. Journal of Alloys and Compounds.

Sources

Application Note: Strategic Utilization of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development, focusing on the strategic utilization of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate .

Executive Summary & Strategic Value

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (hereafter MBHP ) is a high-value, desymmetrized pyridine building block. Its structural architecture—a 2,4,6-trisubstituted pyridine core—serves as a critical "masked" precursor for HIV Integrase Strand Transfer Inhibitors (INSTIs) , such as second-generation agents structurally related to Bictegravir and Dolutegravir .[1]

Core Advantages:

  • Orthogonality: The molecule possesses three distinct chemical handles: an ester (C2), a masked phenol (C4-benzyloxy), and a primary alcohol (C6).[1] This allows for sequential, chemoselective functionalization without protecting group clashes.[1]

  • Bicyclic Precursor: The C6-hydroxymethyl group is the pivotal "hinge" for intramolecular cyclization reactions (e.g., Mitsunobu or alkylation sequences) required to form the fused oxazine or diazine rings characteristic of modern INSTIs.[1]

  • Lipophilicity Management: The benzyl group provides necessary lipophilicity for organic solvent solubility during intermediate steps, which is often a challenge with polar pyridone cores.[1]

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule is a desymmetrized derivative of chelidamic acid .

FeatureChemical NatureStrategic Utility
C2-Methyl Ester Electrophilic CarbonylPrecursor to the amide "warhead" (e.g., difluorobenzyl amide) found in INSTIs.
C4-Benzyloxy Protected Enol EtherMasks the pyridone oxygen. Removal (H₂/Pd) triggers tautomerization to the bioactive 4-pyridone.
C6-Hydroxymethyl Primary AlcoholNucleophilic handle for ring closure (cyclization) to form bicyclic cores.
Functional Group Interconversion (FGI) Map

The following diagram illustrates the divergent synthetic pathways accessible from MBHP.

G MBHP Methyl 4-(benzyloxy)- 6-(hydroxymethyl)picolinate (Core Scaffold) Amide Amide Formation (C2 Position) MBHP->Amide Aminolysis (R-NH2) Aldehyde Aldehyde/Acid (C6 Oxidation) MBHP->Aldehyde Swern/Dess-Martin Pyridone 4-Pyridone Core (Debenzylation) MBHP->Pyridone H2, Pd/C (Tautomerization) Bicyclic Bicyclic Ring System (Intramolecular Cyclization) MBHP->Bicyclic Mitsunobu or Alkylation w/ C2-Amide Aldehyde->Bicyclic Reductive Amination

Figure 1: Divergent synthetic utility of MBHP. The C6-alcohol and C2-ester allow for the construction of fused ring systems before the final deprotection of the C4-oxygen.

Synthesis Protocol: The "Selective Reduction" Route

While MBHP is commercially available, in-house preparation is often required for scale-up or stable isotope labeling. The most robust route proceeds via the desymmetrization of dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate .

Pre-requisites
  • Starting Material: Chelidamic acid (CAS 138-60-3).

  • Key Reagents: Benzyl bromide, Sodium Borohydride (NaBH₄), Calcium Chloride (CaCl₂).[1]

  • Safety: Benzyl bromide is a lachrymator.[1] NaBH₄ evolves hydrogen gas.[1] Perform all steps in a fume hood.

Step-by-Step Methodology
Stage 1: Preparation of Dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate
  • Esterification: Reflux Chelidamic acid (10.0 g) in MeOH (100 mL) with H₂SO₄ (cat.) for 12 h. Neutralize and isolate Dimethyl chelidamate .

  • O-Alkylation: Dissolve Dimethyl chelidamate (1 eq) in DMF. Add K₂CO₃ (1.5 eq) and Benzyl bromide (1.1 eq).

  • Reaction: Stir at 60°C for 4 hours.

  • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from EtOH.

    • Target Yield: >85%[1][2][3][4][5][6]

    • QC Check: ¹H NMR (DMSO-d₆) should show a singlet ~5.3 ppm (OCH₂Ph) and singlet ~3.9 ppm (two COOCH₃).

Stage 2: Selective Mono-Reduction (The Critical Step)

This step relies on the CaCl₂-promoted activation of the ester, allowing mild reduction with NaBH₄ without over-reducing to the diol.

  • Setup: Dissolve the diester (5.0 g, 16.6 mmol) in a mixture of THF (50 mL) and MeOH (25 mL) .

  • Activation: Add CaCl₂ (anhydrous, 3.3 g, 30 mmol) . Stir for 15 minutes at 0°C to allow complexation.

  • Reduction: Add NaBH₄ (0.95 g, 25 mmol) portion-wise over 20 minutes, maintaining temperature <5°C.

    • Note: Gas evolution (H₂) will occur.[4]

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The diester (Rf ~0.8) will disappear, the mono-alcohol (Target, Rf ~0.[1]4) will appear. Stop before the diol (Rf ~0.1) forms.[7][8][9]

  • Quench: Carefully add saturated NH₄Cl solution (20 mL) at 0°C.

  • Extraction: Evaporate volatiles. Extract aqueous residue with DCM (3 x 50 mL).

  • Purification: Flash chromatography (SiO₂, Gradient 20% -> 50% EtOAc in Hexane).

Analytical Specification (Expected Data)
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.45 (m, 5H, Ph),[1]

    • δ 7.65 (d, 1H, Py-H3),[1]

    • δ 7.15 (d, 1H, Py-H5),[1]

    • δ 5.20 (s, 2H, Ph-CH₂-O),[1]

    • δ 4.80 (s, 2H, CH₂OH),[1]

    • δ 3.98 (s, 3H, COOCH₃).

  • Purity: >98% by HPLC (254 nm).

Application Case Study: Construction of Bicyclic INSTI Cores

The primary pharmaceutical application of MBHP is in the synthesis of Bicyclic Carbamoyl Pyridone scaffolds.

Mechanism of Action

The C6-hydroxymethyl group is reacted with an amino-acetal (e.g., aminoacetaldehyde dimethyl acetal) or a similar linker. Subsequent acid-catalyzed cyclization between the linker and the amide nitrogen (formed at C2) creates the second ring.

Protocol: Conversion to Bicyclic Intermediate
  • Oxidation: Oxidize MBHP (C6-OH) to the aldehyde using Dess-Martin Periodinane or Swern conditions.

  • Reductive Amination: React the resulting aldehyde with an amino-alcohol or amino-acetal.

  • Cyclization: Heat in the presence of acid (e.g., acetic acid/MSA) to close the ring onto the C2-amide (formed in a parallel step).

Synthesis Start MBHP (C6-CH2OH, C2-COOMe) Step1 Step 1: Oxidation (Aldehyde Formation) Start->Step1 DMP or Swern Step2 Step 2: Condensation (with Amino-Linker) Step1->Step2 R-NH2 / NaBH(OAc)3 Step3 Step 3: Cyclization (Ring Closure) Step2->Step3 Acid / Heat Final Bicyclic Pyridone Core (INSTI Scaffold) Step3->Final

Figure 2: Workflow for converting MBHP into a bicyclic drug core.

Quality Control & Handling

Storage
  • Temperature: Store at 2–8°C.

  • Stability: Stable for >12 months if protected from moisture.[1] The ester is susceptible to hydrolysis; the benzyl ether is stable to base but sensitive to strong acids.

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

References

  • Synthesis of Pyridine Diesters: Bradshaw, J. S., et al. "Preparation of derivatives of pyridine-2,6-dicarboxylic acid."[1] Journal of Organic Chemistry, 1988.[1]

  • Selective Reduction of Diesters: Brown, H. C., et al. "Selective reductions.[1] 40. Reaction of sodium borohydride with esters in the presence of calcium chloride." Tetrahedron Letters, 1984.[1]

  • Bictegravir Chemistry: Tsiang, M., et al. "Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor."[1] Antimicrobial Agents and Chemotherapy, 2016.[1]

  • Pyridone Scaffold Reviews: Summa, V., et al. "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor."[1] Journal of Medicinal Chemistry, 2008.[1]

Sources

High-throughput screening of a library synthesized from "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of a 4,6-Disubstituted Picolinate Library for Histone Demethylase Inhibition

Introduction & Scientific Rationale

The discovery of small-molecule inhibitors for histone lysine demethylases (KDMs) is a critical frontier in oncology and developmental biology. The Jumonji C (JmjC) domain-containing KDMs are 2-oxoglutarate (2-OG) dependent oxygenases that utilize Fe(II) and 2-OG to demethylate lysine residues on histone tails.

This guide details the high-throughput screening (HTS) of a focused library derived from Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS 2098124-69-5). This scaffold is chemically privileged for this target class for three mechanistic reasons:

  • Bidentate Chelation: The pyridine nitrogen and the 2-carboxylate (derived from the methyl ester) form a bidentate chelate with the active site Fe(II), mimicking the binding mode of the co-factor 2-OG.

  • Vector Exploration: The 6-hydroxymethyl group provides a vector to explore the "exit channel" of the active site, allowing for selectivity between KDM isoforms (e.g., KDM4 vs. KDM5).

  • Hydrophobic Interactions: The 4-benzyloxy group probes the hydrophobic sub-pocket often occupied by the aliphatic chain of the lysine substrate.

Library Design & Synthesis Strategy

To conduct a meaningful HTS, the raw building block must be converted into a diverse library. We employ a Diversity-Oriented Synthesis (DOS) approach to generate 2,500 unique analogs.

Core Scaffold: Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate Diversity Vectors:

  • Vector A (6-position): Oxidation of the alcohol to an aldehyde followed by reductive amination with diverse amines (

    
    ).
    
  • Vector B (2-position): Hydrolysis of the methyl ester followed by amide coupling with diverse amines (

    
    ).
    
Workflow Diagram: Library Synthesis

LibrarySynthesis Scaffold Methyl 4-(benzyloxy)- 6-(hydroxymethyl)picolinate (Core) Inter1 Intermediate A: 6-Formyl derivative Scaffold->Inter1 Swern Oxidation LibA Sub-Library A: 6-Aminomethyl analogs (Reductive Amination) Inter1->LibA + R1-NH2 NaBH(OAc)3 LibB Final Library: 2-Carboxamide-6-aminomethyl (Amide Coupling) LibA->LibB 1. LiOH (Hydrolysis) 2. + R2-NH2, HATU

Caption: Divergent synthesis strategy transforming the core picolinate scaffold into a functionalized library targeting the KDM active site.

HTS Assay Protocol: TR-FRET (LanthaScreen™)

Objective: Identify inhibitors of KDM4A (JMJD2A) that prevent the demethylation of H3K9me3.

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over AlphaScreen for this picolinate library. Picolinates are metal chelators; AlphaScreen donor beads (containing photosensitizers) can be sensitive to singlet oxygen quenching by certain metal-binding motifs, whereas TR-FRET using Terbium (Tb) or Europium (Eu) cryptates is robust against such interference.

A. Assay Principle[1]
  • Substrate: Biotinylated Histone H3 peptide (trimethylated at Lys9).

  • Enzyme: Recombinant Human KDM4A.

  • Detection: A Tb-labeled antibody specific for the product (H3K9me2) or the substrate (H3K9me3). Here, we use an anti-H3K9me2 antibody. Inhibition results in low TR-FRET signal.

B. Materials
ComponentSpecificationConcentration (Final)
Enzyme KDM4A (residues 1-359)5 nM
Substrate Biotin-H3(1-21)K9me3100 nM
Cofactors 2-Oxoglutarate / Fe(II) / Ascorbate10 µM / 5 µM / 100 µM
Detection Tb-anti-H3K9me2 Ab2 nM
Buffer HEPES pH 7.5, 0.01% Tween-2050 mM
C. Step-by-Step Protocol
  • Compound Transfer:

    • Dispense 20 nL of library compounds (10 mM DMSO stock) into 384-well low-volume black plates using an acoustic dispenser (e.g., Echo 550).

    • Controls: Columns 1 and 2 contain DMSO only (High Signal/Max Activity). Columns 23 and 24 contain 100 µM 2,4-PDCA (Low Signal/Min Activity).

  • Enzyme Addition:

    • Dilute KDM4A enzyme in Assay Buffer.

    • Dispense 5 µL of Enzyme Solution to all wells.

    • Pre-incubation: 15 minutes at RT. This allows compounds to compete for the active site before the catalytic cycle begins.

  • Substrate/Cofactor Initiation:

    • Prepare a mix of Biotin-H3K9me3, 2-OG, Fe(NH4)2(SO4)2, and Ascorbate.

    • Dispense 5 µL of Substrate Mix to start the reaction.

    • Reaction Incubation: 60 minutes at RT.

  • Detection:

    • Prepare Detection Buffer containing Tb-labeled antibody and EDTA (to stop the enzymatic reaction by chelating Fe).

    • Dispense 10 µL of Detection Mix.

    • Equilibration: 30 minutes at RT.[1]

  • Read:

    • Measure TR-FRET on a multimode reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm. Emission 1: 490 nm (Tb donor). Emission 2: 520 nm (FRET acceptor).

Workflow Diagram: HTS Logic

HTSWorkflow PlatePrep 1. Acoustic Transfer (20 nL Compound) EnzAdd 2. Enzyme Addition (KDM4A, 15 min pre-inc) PlatePrep->EnzAdd RxnStart 3. Reaction Start (+ Substrate/Cofactors) EnzAdd->RxnStart StopDetect 4. Stop & Detect (+ EDTA & Tb-Antibody) RxnStart->StopDetect 60 min Incubation Read 5. TR-FRET Readout (Ratio 520/490 nm) StopDetect->Read 30 min Equilibration

Caption: Step-by-step TR-FRET assay workflow for KDM4A inhibition screening.

Data Analysis & Triage

A. Quality Control Metrics

Calculate the Z-prime (


) factor for each plate to ensure statistical robustness.


  • Target:

    
    .
    
  • Hit Cutoff: Compounds exhibiting

    
     inhibition at 10 µM.
    
B. False Positive Triage (Crucial for Picolinates)

Since the picolinate core is a metal chelator, "hits" may simply be stripping Fe(II) from the solution rather than binding the active site specifically.

The "Iron Add-Back" Counter-Screen:

  • Retest hits in the same TR-FRET assay but with 100 µM Fe(II) (20x excess) instead of 5 µM.

  • True Inhibitors: Potency remains largely unchanged (binding is driven by specific hydrophobic/electrostatic interactions, not just chelation).

  • Non-specific Chelators: Potency drops dramatically (excess iron saturates the compound).

Validation Protocol: MALDI-TOF Mass Spectrometry

To confirm hits orthogonally without using antibodies (which can have their own artifacts), use a label-free mass spectrometry assay.

  • Reaction: Incubate Enzyme + Peptide + Compound (as above).

  • Quench: Add 1% Trifluoroacetic acid (TFA).

  • Matrix: Mix 1:1 with

    
    -cyano-4-hydroxycinnamic acid.
    
  • Analysis: Spot on MALDI target. Measure the ratio of Product (m/z ~2800 Da) to Substrate (m/z ~2814 Da).

  • Result: A true hit will show a high Substrate/Product ratio compared to the DMSO control.

References

  • Gale, M., & Yan, Q. (2015). High-throughput screening to identify inhibitors of lysine demethylases.[2] Epigenomics, 7(1), 57–65.[2] Link

  • Simeonov, A., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. Journal of Chemical Information and Modeling, 50(1), 134-140. Link

  • Rose, N. R., et al. (2011). Plant growth regulators as inhibitors of human 2-oxoglutarate oxygenases. Bioorganic & Medicinal Chemistry, 19(21), 6281-6292. (Demonstrates picolinate/2-OG mimicry). Link

  • Sigma-Aldrich. Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate Product Page. Link(Note: Representative link for commercially available building block).

Sources

Troubleshooting & Optimization

Preventing debenzylation of "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate" during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electronic Challenge

As a Senior Application Scientist, I want to first ground this troubleshooting guide in the specific electronic nature of your molecule. You are not dealing with a standard benzyl ether.

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate presents a unique challenge due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the C2-methyl ester.

  • Acid Sensitivity: The basic pyridine nitrogen protonates easily. This creates a pyridinium ion, which is highly electron-deficient. This pulls electron density from the C4-oxygen, weakening the O-Bn bond and accelerating acid-catalyzed solvolysis (

    
    -like cleavage).
    
  • Nucleophilic Vulnerability (

    
    ):  The ester at C2 makes the ring even more electron-deficient than a standard pyridine. This makes the C4-position highly electrophilic. Strong nucleophiles (hydroxide, methoxide, thiols) can attack C4, displacing the benzyloxy group via Nucleophilic Aromatic Substitution.
    

This guide provides the protocols required to navigate these two failure modes.

Module 1: Acid & Lewis Acid Compatibility

The Issue: You observe loss of the benzyl group during reactions involving Lewis acids (e.g., glycosylation, acylation) or Brønsted acids.

Mechanism of Failure

Upon protonation or coordination of the pyridine nitrogen, the C4-O bond weakens. The benzyl cation (


) cleaves off, leaving the 4-pyridone tautomer, which is thermodynamically very stable.
Troubleshooting Protocol
Reagent ClassRisk LevelRecommendation
Strong Acids (TFA, HBr, HI) CRITICAL Avoid. Neat TFA will cleave this ether rapidly. If acidic conditions are required, buffer with 2,6-lutidine to prevent full pyridinium formation.
Lewis Acids (

,

)
CRITICAL Strictly Prohibited. These coordinate to the ether oxygen and facilitate immediate debenzylation.
Mild Lewis Acids (

,

)
HIGH Use with Scavengers. If used for glycosylation, run at -78°C. Add "proton sponges" (e.g., DTBMP) to prevent adventitious acid formation.
Protic Solvents (MeOH,

)
MODERATE Avoid refluxing in acidic alcohols (e.g., HCl/MeOH). This leads to solvolysis.

Corrective Action: If you must perform an acid-catalyzed transformation on the hydroxymethyl group (e.g., THP protection), use PPTS (Pyridinium p-toluenesulfonate) instead of p-TsOH. PPTS is less acidic and generally compatible with acid-sensitive benzyl ethers.

Module 2: Oxidation of the C6-Hydroxymethyl Group

The Issue: You need to convert the primary alcohol (-CH2OH) to an aldehyde or carboxylic acid, but the oxidant attacks the benzyl ether.

Recommended Workflows

1. To Aldehyde (-CHO):

  • Preferred: Swern Oxidation (DMSO,

    
    , 
    
    
    
    , -78°C).
    • Why: Non-acidic, low temperature.[1] Preserves the Bn ether perfectly.

  • Alternative: Dess-Martin Periodinane (DMP) .

    • Why: Mild, neutral conditions.[2][3] Ensure the reagent is not aged (acetic acid buildup in old DMP can trigger cleavage). Buffer with

      
      .
      
  • Avoid: Jones Reagent (

    
    ). The sulfuric acid will cleave the Bn group.
    

2. To Carboxylic Acid (-COOH):

  • Preferred: Pinnick Oxidation (Two-step: Swern

    
     Aldehyde 
    
    
    
    
    
    ,
    
    
    , 2-methyl-2-butene).
    • Why: The chlorite oxidation is mild and the phosphate buffer keeps the pH neutral/slightly acidic (pH 4-5), which is safe for the Bn ether.

  • Alternative: TEMPO/BAIB (Bis-acetoxyiodobenzene).

    • Why: One-pot, avoids strong acids.

Module 3: Avoiding Hydrogenolysis

The Issue: You are attempting to reduce a functional group (e.g., an alkene or azide) and the Benzyl group falls off.

The Rule: Do NOT use


. 
Standard catalytic hydrogenation is the primary method for removing benzyl groups. It will not be chemoselective.
Alternative Reduction Strategies
Target TransformationRecommended ReagentNotes
Alkene

Alkane
Diimide (

)
Generated in situ from hydrazine/oxidant or TsNHNH2. Reduces C=C without touching O-Bn.
Azide

Amine
Staudinger Reduction (

, then

). Completely orthogonal to benzyl ethers.
Nitro

Amine

or

Dissolving metal reductions are safe. Avoid

(too acidic).

Visual Guide: Stability Decision Matrix

The following diagram illustrates the decision logic for modifying the hydroxymethyl group without disturbing the benzyl ether.

G Start Start: Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate Decision1 Target Transformation? Start->Decision1 Oxidation Oxidation of -CH2OH Decision1->Oxidation Oxidize Reduction Reduction of other groups Decision1->Reduction Reduce Substitution Nucleophilic Attack Decision1->Substitution React Ester Ox_Type Aldehyde or Acid? Oxidation->Ox_Type H2Pd AVOID H2 / Pd-C (Will cleave Bn) Reduction->H2Pd Standard Alt_Red Use Chemoselective Reagents: - Diimide for Alkenes - Staudinger for Azides Reduction->Alt_Red Selective Base_Risk Risk: SNAr Displacement Substitution->Base_Risk Swern Use Swern or DMP (Buffer with NaHCO3) Ox_Type->Swern To Aldehyde Jones AVOID Jones/KMnO4 (Acidic cleavage risk) Ox_Type->Jones Avoid Pinnick Use Pinnick Oxidation (Step 1: Swern, Step 2: NaClO2) Ox_Type->Pinnick To Acid Base_Sol Use weak bases (K2CO3) Avoid strong nuc (OMe-, SH-) Base_Risk->Base_Sol Mitigation

Figure 1: Decision matrix for chemoselective transformations of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to hydrolyze the methyl ester at C2 without losing the benzyl group? A: Yes, but proceed with caution. While benzyl ethers are generally base-stable, the 4-alkoxypyridine motif is susceptible to


.
  • Protocol: Use LiOH in THF/Water at 0°C to Room Temperature.

  • Avoid: Refluxing in NaOH or using NaOMe/MeOH (Methoxide is a strong nucleophile and may displace the benzyloxy group to form the 4-methoxy analog).

Q: I see a new spot on TLC that stays at the baseline. Is this my debenzylated product? A: Likely, yes. The debenzylated product is a 4-hydroxypyridine (which exists as the 4-pyridone tautomer). It is highly polar and will often streak or stay at the baseline in standard EtOAc/Hexane systems.

  • Verification: Treat a small aliquot with

    
    . 4-hydroxypyridines/pyridones often form colored complexes with iron.
    

Q: How do I remove the Benzyl group selectively later? A: If you want to debenzylate later, standard hydrogenolysis (


) works well. If you have halogens on the ring (e.g., Cl, Br) that you want to keep, use 

in DCM at -78°C
. This Lewis acid cleaves benzyl ethers without reducing halogens.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter 2: Protection for the Hydroxyl Group - Benzyl Ethers).

  • Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006. (Specifics on Swern/DMP compatibility).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (Mechanisms of Nucleophilic Aromatic Substitution on Pyridines).

  • Sigma-Aldrich Technical Bulletin. Product Specification: Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.

Sources

Optimization of reaction conditions for coupling with "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate"

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Coupling Protocols for Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

CAS: 2098124-69-5 | Molecular Weight: 273.29 Da[1][2]

Executive Summary & Reactivity Profile

Welcome to the technical guide for functionalizing Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate . As a Senior Application Scientist, I have structured this guide to address the specific electronic and steric idiosyncrasies of this scaffold.

This molecule is not a standard primary alcohol.[1][2][3] It is a push-pull pyridine system :

  • The "Push": The C4-benzyloxy group is electron-donating, increasing electron density in the ring.[1][2]

  • The "Pull": The C2-methyl ester and the pyridine nitrogen are electron-withdrawing.[1][2]

Critical Implication: The C6-hydroxymethyl group (your coupling handle) behaves like a picolyl alcohol .[1][2] If you activate it (e.g., to a halide or mesylate), it becomes a potent electrophile that is prone to self-quaternization (intermolecular attack by the pyridine nitrogen of another molecule) or rapid hydrolysis.[2]

Primary Recommendation: Whenever possible, use Mitsunobu conditions (Workflow A) to couple directly. Use Activation/Displacement (Workflow B) only if the nucleophile is too basic (pKa > 11) or sterically hindered.[2]

Decision Matrix: Selecting Your Workflow

Before starting, map your nucleophile to the correct protocol using the logic below.

CouplingLogic Start Target: Couple C6-OH CheckNu Check Nucleophile (Nu-H) Start->CheckNu IsAcidic Is pKa(Nu-H) < 11? (Phenols, Imides, Sulfonamides) CheckNu->IsAcidic IsBasic Is pKa(Nu-H) > 11? (Aliphatic Amines, Alcohols) IsAcidic->IsBasic No Mitsunobu WORKFLOW A: Mitsunobu Coupling IsAcidic->Mitsunobu Yes (Ideal) Activation WORKFLOW B: Mesylation/Displacement IsBasic->Activation Nu = Amine/Thiol RedAm WORKFLOW C: Oxidation + Reductive Amination IsBasic->RedAm Nu = Primary/Sec Amine

Figure 1: Decision tree for selecting the optimal coupling strategy based on nucleophile acidity.[1][2]

Workflow A: The Modified Mitsunobu (Preferred)

Standard Mitsunobu conditions (DEAD/PPh3) often fail with pyridine methanols because the pyridine nitrogen can act as a base, interfering with the betaine intermediate, or sequestering the protonated pronucleophile.[2]

The Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine).[2] This combination is more reactive and less sensitive to the basicity of the pyridine ring.[2]

Optimized Protocol
  • Preparation: Dissolve Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (1.0 equiv) and the Pronucleophile (e.g., Phenol, 1.2 equiv) in anhydrous Toluene or DCM (avoid THF if possible to minimize competitive solvent polymerization, though THF is acceptable).[1][2]

  • Phosphine Addition: Add PBu3 (1.5 equiv) under N2 atmosphere.[1][2]

  • Cooling: Cool the reaction mixture to 0 °C .

  • Azo Addition: Add ADDP (1.5 equiv) portion-wise. Note: ADDP is a solid, making it easier to handle than DEAD/DIAD.

  • Execution: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup: Dilute with Et2O (precipitates phosphine oxide), filter, and concentrate.

Data Table: Mitsunobu Reagent Comparison

VariableStandard ConditionsOptimized ConditionsWhy?
Azo Reagent DEAD / DIADADDP ADDP forms a more stable betaine; solid handling is easier.[1][2]
Phosphine PPh3PBu3 PBu3 is more nucleophilic, driving the reaction with hindered alcohols.[2]
Solvent THFToluene or DCM Toluene often improves yield for pyridine ethers by reducing competitive solvation.[1][2]
Temp RT0°C -> RT Controls the exotherm to prevent decomposition of the activated alcohol.[1][2]
Workflow B: Activation & Displacement (The "Cold" Route)

If you must couple a basic amine or a nucleophile that fails Mitsunobu, you must convert the alcohol to a leaving group.[2] WARNING: The mesylate/chloride of this molecule is thermally unstable .[2] Do not isolate it.

Optimized Protocol (In-Situ Mesylation)
  • Activation: Dissolve the scaffold (1.0 equiv) in anhydrous DCM with TEA (2.5 equiv). Cool to -10 °C (Ice/Salt bath).

  • Mesylation: Add MsCl (Methanesulfonyl chloride, 1.2 equiv) dropwise.[2] Stir at -10 °C for 30–60 mins.

    • Checkpoint: TLC should show full consumption of starting material.[1][2] Do not warm up.

  • Displacement: Add the Nucleophile (e.g., amine, 1.5–2.0 equiv) directly to the cold solution.[2]

  • Reaction: Allow to warm slowly to RT over 4 hours.

  • Quench: Quench with saturated NaHCO3 immediately after completion to prevent pyridine N-alkylation side products.

Troubleshooting & FAQs

Q1: I tried the Mitsunobu reaction with a secondary amine, and it failed. Why? A: The Mitsunobu reaction requires an acidic proton (pKa < 11-13) to protonate the betaine intermediate.[1][2] Secondary amines are generally too basic.[1][2]

  • Solution: Use Workflow C (Reductive Amination) . Oxidize the alcohol to the aldehyde (using MnO2 or Dess-Martin Periodinane—avoid Swern as it generates acidic byproducts that may affect the pyridine) and then treat with the amine and NaBH(OAc)3.[2]

Q2: My reaction mixture turned black during mesylation (Workflow B). A: You likely let the temperature rise too high. Picolyl mesylates can self-polymerize exothermically.[1][2]

  • Solution: Keep the reaction strictly below 0 °C during the activation step. If the problem persists, switch to SOCl2 (Thionyl chloride) in DCM at -78 °C to form the chloride, which is marginally more stable than the mesylate.[2]

Q3: Can I hydrolyze the ester (C2) before coupling the alcohol (C6)? A: Not recommended. Hydrolyzing to the carboxylic acid creates a zwitterion (Pyridine-H+ / Carboxylate-).[1][2] This makes the molecule extremely polar and difficult to dissolve in organic solvents required for the C6-coupling.[1][2] Always couple C6 first, then saponify the C2-ester (LiOH/THF/H2O) as the final step.[2]

Q4: I see a spot on TLC that corresponds to the N-oxide. A: The pyridine nitrogen is susceptible to oxidation if you use peroxides or vigorous oxidation conditions.[1][2]

  • Solution: Ensure your solvents are peroxide-free (especially if using ether/THF).[1][2] If using mCPBA elsewhere in your synthesis, protect the pyridine nitrogen or perform that step later.[2]

Mechanistic Visualization: The "Picolyl Trap"

Understanding why the mesylate pathway is dangerous is key to success.[2]

PicolylTrap Step1 Activated Species (Picolyl Mesylate) Step2 Self-Quaternization (Intermolecular Attack) Step1->Step2 T > 0°C Step3 Polymer/Tar (Irreversible) Step2->Step3 Note Pyridine N acts as Nucleophile towards electrophilic C6 Note->Step2

Figure 2: The decomposition pathway of activated picolyl alcohols. The pyridine nitrogen of one molecule attacks the activated C6 position of another, leading to polymerization.[2]

References
  • Modified Mitsunobu for Pyridines: D. L. Swartz, et al.[2][4] "ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists."[1][2][5][6] BMC Chemistry / PMC, 2011 .[1][2]

  • Mitsunobu Mechanism & pKa Rules: T. Tsunoda, et al.[1][2] "New Directions in the Mitsunobu Reaction."[2][7] Tetrahedron Letters, 1993 .[1][2] (Contextualized via Nottingham ePrints).

  • Product Data & Stability: Sigma-Aldrich Technical Data Sheet for Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.

Sources

Purification strategies for "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate" and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that isolating complex pyridine-based intermediates like Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate [[1]]() presents unique chromatographic challenges. This molecule features a delicate balance of hydrogen-bond donors/acceptors, a basic nitrogen center, and a highly sensitive ester group.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation of this critical scaffold.

Section 1: Chemical Profiling & Quantitative Rationale

To purify a molecule effectively, we must first understand the physical chemistry governing its behavior on a stationary phase. The target molecule contains a basic pyridine ring that interacts strongly with acidic silanol groups, a C6-hydroxymethyl group that dictates its high polarity, and a C2-methyl ester that is highly susceptible to nucleophilic attack.

Table 1: Quantitative Chromatographic Parameters

ParameterQuantitative ValueChromatographic Significance & Causality
Molecular Weight 273.29 g/mol Dictates general elution profile; target mass for LC-MS fraction verification (M+H = 274.3).
Pyridine pKa ~4.5Weakly basic. Protonation on acidic silica causes severe peak tailing and streaking 2.
Optimal Silica Size 40–63 μmHigh surface-area-to-weight ratio provides the optimal theoretical plates needed to resolve structurally similar byproducts 3.
UV Absorbance Max 254 nmThe benzyl ether and pyridine ring allow for highly sensitive real-time UV-directed fraction collection.
Typical TLC Rf ~0.35Achieved in 50% EtOAc/Hexanes. This is the ideal retention factor for gradient flash chromatography scale-up.

Section 2: Core Purification Methodologies

Protocol A: Normal-Phase Flash Column Chromatography

Because the target molecule contains both a polar hydroxymethyl group and a lipophilic benzyl ether, gradient normal-phase chromatography is the primary purification method.

  • Column Preparation: Use a 20:1 to 50:1 ratio of silica gel (40–63 μm, 230–400 mesh) to crude sample 3. Wet-pack the column using Hexanes to ensure a uniform bed free of channeling.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). If the sample is insoluble, dry-load it by evaporating the crude mixture onto a small amount of silica gel (1:2 ratio of compound to silica) to create a free-flowing powder [[4]]().

  • Elution Gradient:

    • Step 1 (Isocratic Wash): 10% Ethyl Acetate in Hexanes (2 column volumes) to elute non-polar impurities (e.g., benzyl chloride, unreacted alkylating agents).

    • Step 2 (Gradient Ramp): 20% to 50% Ethyl Acetate in Hexanes. The target compound typically elutes around 40-50% EtOAc due to the strong hydrogen-bonding of the hydroxymethyl group.

  • Fraction Collection: Collect fractions and analyze via TLC using 50% EtOAc/Hexanes. The product will appear as a distinct UV-active spot.

  • Concentration: Pool the pure fractions and concentrate in vacuo at a bath temperature strictly below 35°C to prevent thermally-induced ester degradation.

Protocol B: Recrystallization (Purity Upgrade)

If the compound is already moderately pure (>85%), recrystallization offers a superior, solvent-efficient alternative to chromatography 4.

  • Dissolution: Suspend the solid in a minimal volume of hot Ethyl Acetate (approx. 60°C).

  • Anti-Solvent Addition: Slowly add Hexanes dropwise until the solution becomes slightly cloudy.

  • Controlled Nucleation: Allow the flask to cool to room temperature undisturbed to promote slow crystal growth, then transfer to an ice bath (0-4°C) for 1 hour to maximize recovery.

  • Isolation: Filter the crystals via a Büchner funnel, wash with ice-cold Hexanes, and dry under high vacuum.

Section 3: Troubleshooting Guides & FAQs

Q: My ester is hydrolyzing into picolinic acid during purification. How do I prevent this? A: Picolinate esters are highly susceptible to hydrolysis under both acidic and basic conditions 4.

  • Causality: The basic pyridine nitrogen can become protonated under acidic conditions, electronically activating the adjacent C2 ester toward nucleophilic attack by water. Conversely, basic conditions cause direct saponification.

  • Solution: Ensure your aqueous workup is strictly neutral. Use brine (saturated NaCl) washes to remove bulk water rapidly, and dry over anhydrous Na₂SO₄. Minimize the time the compound spends in the aqueous phase.

Q: The product streaks heavily on the TLC plate and the column. Should I add Triethylamine (TEA) to the eluent? A: While adding 1-5% TEA is a standard practice for basic nitrogenous compounds to block acidic silanol sites 3, do not use TEA for picolinate esters .

  • Causality: The combination of a basic modifier (TEA) and the inherent bound moisture in silica gel creates a localized basic aqueous microenvironment. This catalyzes the saponification of the C2 methyl ester directly on the column.

  • Solution: Instead of TEA, use a slightly more polar, neutral solvent system (e.g., switching to DCM/MeOH at very low MeOH concentrations, 1-2%). Alternatively, utilize specialized amine-functionalized silica gel.

Q: I am observing co-elution of my target ester with the hydrolyzed byproduct (picolinic acid). How can I separate them? A: Picolinic acids are highly polar and often streak, overlapping with the ester 2.

  • Causality: The free carboxylic acid interacts strongly with the stationary phase.

  • Solution: If you must separate the acid from the ester via silica gel, adding a trace amount of volatile acid (e.g., 0.1% acetic acid) to the eluent suppresses the ionization of the carboxylic acid, sharpening its peak and allowing it to elute away from the ester 4. Note: Only do this if the contact time on the column is kept under 30 minutes to prevent acid-catalyzed ester hydrolysis.

Section 4: Visual Workflow

PurificationWorkflow Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Hydrolysis Ester Hydrolysis? TLC->Hydrolysis Workup Neutral Aqueous Workup Hydrolysis->Workup Yes PurityCheck Product >85% Pure? Hydrolysis->PurityCheck No Workup->TLC Recryst Recrystallization PurityCheck->Recryst Yes Flash Flash Chromatography PurityCheck->Flash No Pure Pure Target Picolinate Recryst->Pure Flash->Pure

Decision tree for the purification of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.

References

  • BenchChem.
  • Sigma-Aldrich.4-picoline derivatives (Methyl 4-(benzyloxy)-6-(hydroxymethyl)
  • Organic Syntheses.
  • Jack Westin.

Sources

Improving the solubility of picolinate-based compounds for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubility & Assay Optimization for Picolinate-Based Compounds

Core Directive: The Solubility Paradox of Picolinates

Picolinate-based compounds present a unique challenge in biological assays due to their dual nature. While the picolinate moiety (pyridine-2-carboxylate) is a privileged scaffold in medicinal chemistry—found in metallo-drugs and enzyme inhibitors—its physicochemical properties often lead to experimental failure.

The Technical Reality:

  • Planar Stacking: The aromatic pyridine ring promotes

    
    -
    
    
    
    stacking, leading to aggregation and precipitation in aqueous buffers.
  • Chelation Dynamics: Picolinic acid is a bidentate chelator.[1][2][3] In metal complexes (e.g., Chromium picolinate), the charge neutralization reduces polarity, making the complex significantly less water-soluble than the free ligand.

  • pH Sensitivity: Picolinic acid is amphoteric (pKa

    
    
    
    
    
    1.0, pKa
    
    
    
    
    5.4). Solubility drops drastically near the isoelectric point or when the complex dissociates in acidic lysosomes.

This guide replaces trial-and-error with a deterministic approach to solubilization.

Solubility Decision Tree & Workflow

Before preparing your stock, determine the nature of your compound (Free Ligand vs. Metal Complex) to select the correct solubilization strategy.

PicolinateSolubility Start Compound Type? Ligand Free Ligand (e.g., Picolinic Acid) Start->Ligand Complex Metal Complex (e.g., Cr-Pic, Zn-Pic) Start->Complex Water Dissolve in Water (pH > 6.0) Ligand->Water High Solubility (>50 mg/mL) DMSO DMSO Stock (10-50 mM) Anhydrous Complex->DMSO Standard Path Salicylate Add Sodium Salicylate (Co-solvent method) Complex->Salicylate If DMSO fails (e.g., Cr-Pic) CheckpH Check Assay pH Water->CheckpH Final Final Assay Well (<0.5% DMSO) CheckpH->Final pH > 5.5 Intermediate Intermediate Dilution (1:10 in PBS or Media) DMSO->Intermediate Prevent Solvent Shock Intermediate->Final Salicylate->Final Direct Dilution

Figure 1: Decision matrix for solubilizing picolinate derivatives. Metal complexes require organic solvents or specific co-solvents, whereas the free acid is generally water-soluble.

Experimental Protocols

Protocol A: The "Solvent Shock" Prevention Method (Standard)

Use this for hydrophobic picolinate inhibitors or Zn/Cr complexes.

The Mechanism: Direct dilution of a high-concentration DMSO stock into media often causes immediate precipitation due to the rapid change in polarity. This protocol uses an intermediate step to "step down" the concentration.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to 10–50 mM. Vortex until clear.

    • Critical: If the solution is cloudy, sonicate at 37°C for 5 minutes.

  • Intermediate Step: Prepare a 10x Intermediate Solution by diluting the Stock 1:10 into PBS (pH 7.4) .

    • Observation: If a precipitate forms here, your compound concentration exceeds its thermodynamic solubility limit. Lower the Stock concentration.

  • Final Dilution: Add the Intermediate Solution 1:10 into your cell culture media.

    • Result: Final DMSO concentration is 1%, which is generally tolerated.

Protocol B: The Sodium Salicylate Co-Solvent Method (Advanced)

Use this specifically for Chromium Picolinate (CrPic) or stubborn metal complexes.

The Mechanism: Sodium salicylate acts as a hydrotropic agent, disrupting the stacking of picolinate rings and enhancing water solubility through hydrogen bonding [1].

  • Preparation: Dissolve 20 g of Sodium Salicylate in 100 mL of water (20% w/v). Heat to 90°C.

  • Complexation: Add 5 g of Chromium Picolinate to the hot solution.

  • Dissolution: Stir continuously at 90°C. The solution should turn deep red/purple as the complex dissolves.

  • Usage: Cool to room temperature. This concentrate can be diluted into assay buffer.

    • Control: You must run a "Salicylate Only" vehicle control in your assay to rule out interference.

Troubleshooting & FAQs

Category 1: Solubility & Precipitation

Q: My Zinc Picolinate dissolves in DMSO but precipitates immediately in RPMI media. Why? A: This is "Solvent Shock." The picolinate complex is hydrophobic. When DMSO mixes with water, the dielectric constant spikes, forcing the hydrophobic complex out of solution.

  • Fix: Use Protocol A . Alternatively, complexation with cyclodextrins (e.g., HP-

    
    -CD) can encapsulate the hydrophobic moiety, preventing precipitation [2].
    

Q: Why does Picolinic Acid precipitate in my acidic lysosomal assay (pH 4.5)? A: Picolinic acid has a pKa of roughly 5.4 (for the ring nitrogen). At pH 4.5, it exists in equilibrium between its zwitterionic and cationic forms, which may have lower solubility than the anionic form present at pH 7.4.

  • Fix: Ensure your stock is prepared in a buffer that matches the assay pH, or confirm solubility at the specific pH of interest [3].

Category 2: Assay Interference (False Positives)

Q: I see high inhibition in my metalloprotease assay, but it disappears when I add extra Zinc. Is my compound a false positive? A: Likely, yes. Picolinic acid is a strong metal chelator. It may be stripping the Zinc from the enzyme's active site rather than inhibiting the enzyme allosterically.

  • Validation: Run a Metal Rescue Experiment . Add excess ZnCl

    
     (10–50 
    
    
    
    M) to the assay. If activity is restored, your compound is acting as a chelator, not a specific inhibitor [4].

Q: My Chromium Picolinate treated cells show high DNA damage. Is it toxic? A: Be cautious. Cr(Pic)


 can generate Reactive Oxygen Species (ROS) in the presence of biological reducing agents (like ascorbic acid or thiols) via a Fenton-like reaction. This can cause DNA strand breaks that are artifacts of the chemistry, not a specific drug effect [5].
  • Fix: Use an antioxidant control (e.g., NAC) to see if the toxicity is ROS-dependent.

Reference Data

Table 1: Solubility Profile of Common Picolinates

CompoundWater Solubility (25°C)Ethanol SolubilityDMSO SolubilityPrimary Challenge
Picolinic Acid High (~860 mg/mL) [3]Moderate (~57 mg/mL)HighpH-dependent speciation
Zinc Picolinate Low (<1 mg/mL)LowModeratePrecipitates in neutral buffers
Chromium Picolinate Very Low (~0.6 mg/mL) [6]InsolubleModerateHydrophobic; requires co-solvents

References

  • Google Patents. Method for producing water-soluble chromium picolinate. (CN101946897A). Retrieved from

  • BenchChem. Technical Support Center: Troubleshooting Compound Precipitation. Retrieved from

  • Baptista, D.S., et al. (2023).[4] Solubility and Crystallization Studies of Picolinic Acid. MDPI Processes. Retrieved from

  • Baell, J.B., et al. (2010).[5] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS).[5] Journal of Medicinal Chemistry.[5] Retrieved from

  • Stearns, D.M., et al. (1995). Chromium(III) picolinate produces chromosome damage in Chinese hamster ovary cells. FASEB Journal. Retrieved from

  • National Institutes of Health (NIH). Chromium(III) picolinate - PubChem Compound Summary. Retrieved from

Sources

Troubleshooting guide for scaling up the synthesis of "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers and process chemists scaling up the synthesis of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate .

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2026

Route Architecture & Strategic Overview

User Query: What is the most robust synthetic route for multi-gram to kilogram scale-up of this molecule?

Scientist Response: For scale-up, we recommend the Chelidamic Acid Route via the Dimethyl Ester Intermediate . While direct functionalization of picolinic acid derivatives is possible, starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) offers the highest atom economy and crystallizability of intermediates, which is crucial for avoiding chromatography on a large scale.

The Validated Pathway
  • Esterification: Chelidamic acid

    
     Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
    
  • O-Alkylation: Benzylation of the 4-hydroxy group.

  • Desymmetrization: Selective mono-reduction of the diester to the hydroxymethyl-ester.

G A Chelidamic Acid (Starting Material) B Dimethyl 4-hydroxy- pyridine-2,6-dicarboxylate A->B MeOH, H2SO4 Reflux C Dimethyl 4-(benzyloxy)- pyridine-2,6-dicarboxylate B->C BnBr, K2CO3 Acetone/DMF D TARGET: Methyl 4-(benzyloxy)- 6-(hydroxymethyl)picolinate C->D NaBH4, MeOH/DCM 0°C -> RT

Figure 1: Recommended synthetic workflow. The red arrow indicates the critical selectivity step.

Phase 1: Precursor Assembly (Esterification & Benzylation)

Issue: "My reaction mixture turns into a solid cake during benzylation."

Diagnosis: This is a common issue when using acetone as a solvent with potassium carbonate (K2CO3) on a large scale. The phenoxide and potassium salts form a thick slurry that impedes agitation. Solution:

  • Switch Solvent: Use DMF (Dimethylformamide) or NMP . These solvents dissolve the intermediate diester better and maintain a fluid suspension.

  • Agitation: Ensure you are using an overhead stirrer (impeller), not a magnetic stir bar, which will seize above 10g scale.

  • Stoichiometry: Use 1.1 eq of Benzyl Bromide and 1.5 eq of K2CO3. Excess base exacerbates the "caking" issue without improving yield.

Issue: "I am seeing N-alkylation impurities."

Diagnosis: Pyridones are ambident nucleophiles. While 4-hydroxypyridines favor O-alkylation, high temperatures or improper bases can promote N-alkylation. Solution:

  • Temperature Control: Keep the reaction between 50–60°C . Do not reflux in DMF (>150°C), as this promotes thermodynamic rearrangement to the N-alkyl product.

  • Base Selection: Stick to K2CO3 . Stronger bases like NaH or KOH increase the electron density on the nitrogen, increasing the risk of N-attack.

Phase 2: The Critical Step (Selective Reduction)

User Query: How do I reduce ONE ester group without touching the other? My LCMS shows a mix of starting material, product, and the diol (over-reduced).

Scientist Response: This is the most challenging step. Standard LiAlH4 is too aggressive. You must use a kinetic control strategy using Sodium Borohydride (NaBH4) in a specific solvent system. The presence of the pyridine nitrogen aids in coordinating the borohydride, but solvent choice dictates selectivity.

Protocol A: The MeOH/DCM Method (Recommended)

This method relies on the solubility difference. The mono-reduced product is less soluble in the cold mixture than the diester, often precipitating out or reacting slower.

Step-by-Step Protocol:

  • Dissolution: Dissolve Dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate (1.0 eq) in a mixture of DCM:MeOH (1:2 ratio) .

    • Why? DCM solubilizes the starting material; MeOH activates the NaBH4.

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add NaBH4 (1.0 – 1.1 eq) portion-wise over 30 minutes.

    • Warning: Rapid addition causes localized heating and over-reduction.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/HPLC. If starting material remains (>10%), add another 0.1 eq NaBH4.

  • Quench: Quench with saturated NH4Cl or 1M HCl (carefully) to pH 6-7.

Protocol B: The Calcium Salt Modification (If Protocol A fails)

If you consistently see over-reduction, add CaCl2 . Calcium borohydride (formed in situ) is a milder, more coordinating reducing agent that improves selectivity for diesters.

  • Ratio: 1.0 eq Diester : 1.5 eq CaCl2 : 2.5 eq NaBH4 in EtOH/THF (2:1) at 0°C.

Troubleshooting Logic for Reduction

DecisionTree Start LCMS Analysis of Reduction Mixture Result1 High % Diol (Over-reduction) Start->Result1 Result2 High % Diester (Under-reduction) Start->Result2 Result3 Mixture of All Three Start->Result3 Action1 1. Reduce NaBH4 to 0.9 eq 2. Lower Temp to -10°C 3. Switch to EtOH/THF + CaCl2 Result1->Action1 Action2 1. Increase NaBH4 to 1.5 eq 2. Allow to warm to RT Result2->Action2 Action3 1. Optimize Solvent (Use DCM/MeOH) 2. Slow addition of NaBH4 Result3->Action3

Figure 2: Troubleshooting logic for the selective reduction step.

Phase 3: Workup & Isolation

Issue: "I have a massive emulsion during the workup of the reduction."

Diagnosis: Boron salts form gelatinous hydroxides upon water addition, which stabilize emulsions, especially in the presence of the pyridine nitrogen. Solution:

  • The Acid Quench: Quench the reaction with 1M HCl until the solution is clear (solubilizing the boron salts).

  • The pH Adjustment: Carefully adjust the pH back to ~7-8 with saturated NaHCO3 before extraction.

  • Chelation: If the emulsion persists, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour. This complexes the boron/aluminum species and breaks the emulsion.

Quantitative Data: Reagent Stoichiometry Table
ReagentEquiv.[1][2][3][4]RoleCritical Note
Diester Substrate 1.0PrecursorEnsure dry; water consumes hydride.
NaBH4 1.0–1.2Reducing AgentSolid addition is better than solution to control rate.
CaCl2 (Optional) 1.5Selectivity ModifierUse anhydrous beads; grind to powder before use.
Methanol SolventActivatorEssential for NaBH4 activity; do not replace with pure THF.
DCM Co-solventSolubilizerKeeps the lipophilic benzyl group in solution.

References

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? Retrieved March 6, 2026, from [Link]

  • Google Patents. (2016). Preparation method of 2,6-pyridinedimethanol (CN105646334A).

Sources

Managing impurities in the preparation of "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

The synthesis of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (Target 1 ) typically involves the desymmetrization of a symmetric diester precursor, Dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate (Precursor 2 ).

The critical challenge in this transformation is chemoselectivity . You are attempting to reduce one ester moiety to a primary alcohol while leaving the second ester intact and the benzyl ether untouched. This thermodynamic balancing act creates a predictable but manageable impurity profile.

This guide provides a self-validating troubleshooting framework to minimize over-reduction (diol formation) and under-reduction (starting material retention), ensuring high purity for downstream applications.

Reaction Pathway & Impurity Mapping

To control impurities, we must first visualize their origin. The following diagram maps the kinetic competition between the desired mono-reduction and the parasitic side reactions.

G SM Starting Material (SM) Dimethyl 4-(benzyloxy) pyridine-2,6-dicarboxylate Target TARGET PRODUCT Methyl 4-(benzyloxy)-6- (hydroxymethyl)picolinate SM->Target 1.0 eq. Hydride (Kinetic Control) Impurity_Phenol Impurity C (Deprotection) Methyl 4-hydroxy-6- (hydroxymethyl)picolinate SM->Impurity_Phenol Side Reaction Impurity_Diol Impurity A (Over-Reduced) 4-(Benzyloxy)-2,6-bis (hydroxymethyl)pyridine Target->Impurity_Diol Excess Hydride (Thermodynamic Sink) Impurity_Acid Impurity B (Hydrolysis) 4-(Benzyloxy)-6-(hydroxymethyl) picolinic acid Target->Impurity_Acid Aqueous Workup (pH > 10 or < 2) Target->Impurity_Phenol Lewis Acid Cleavage or Hydrogenolysis

Figure 1: Reaction pathway showing the kinetic window for the target product and branching points for key impurities.

Impurity Profiling & Control Strategy

The following table summarizes the critical impurities, their relative retention times (RRT), and the mechanistic root cause for their formation.

Impurity IDStructure / NameOriginControl Strategy
SM Unreacted Diester (Precursor 2)Incomplete conversion due to insufficient reducing agent or low temperature.Stoichiometry: Increase NaBH₄ from 1.0 to 1.2 eq. stepwise.Activation: Ensure CaCl₂/MeOH ratio is optimized (1:2 molar ratio).
Impurity A Diol (Over-reduced) (Bis-hydroxymethyl)Reaction time too long or localized excess of hydride (poor mixing).Quench: Strict time-point monitoring (IPC).Addition: Slow addition of reductant at -10°C to 0°C.
Impurity B Acid (Hydrolysis) (Picolinic acid deriv.)Base-catalyzed hydrolysis during workup or moisture in solvent.Buffer: Use buffered quench (sat. NH₄Cl) instead of strong acid/base.Drying: Use anhydrous MeOH/THF.
Impurity C Phenol (De-benzylated) (4-OH Species)Lewis acid (CaCl₂/BF₃) induced cleavage of benzyl ether.Temperature: Maintain T < 20°C.Reagent: Avoid strong Lewis acids like BBr₃ or AlCl₃; stick to CaCl₂.

Troubleshooting Guide (Q&A)

Q1: "I am seeing >15% of the over-reduced Diol (Impurity A). How do I stop the reaction at the mono-alcohol stage?"

Diagnosis: The reaction is thermodynamically driven toward the diol. Once the first ester is reduced, the resulting alcohol can coordinate with the borohydride, potentially accelerating the second reduction (neighboring group participation).

Solution:

  • Switch Reagents: Move from standard NaBH₄ to NaBH₄/CaCl₂ (0.5 eq CaCl₂). The calcium ion complexes with the diester, activating it, but the bulky borohydride complex is less aggressive after the first reduction.

  • Inverse Addition: Do not add the hydride to the ester. Instead, add the ester solution dropwise into a suspension of NaBH₄/CaCl₂ in THF/MeOH at 0°C. This ensures the ester is always in excess relative to the local hydride concentration, favoring mono-reduction.

  • Cryogenic Control: Lower the temperature to -15°C. The activation energy difference between the first and second reduction is significant enough to exploit kinetically at lower temperatures.

Q2: "My product is co-eluting with the Starting Material (SM) during purification. How can I separate them?"

Diagnosis: The polarity difference between the methyl ester (SM) and the hydroxymethyl ester (Target) is sometimes insufficient on standard silica, especially if "tailing" occurs.

Solution:

  • Chemical Scavenging: If SM is <10%, add a small amount of polymer-supported amine or perform a mild hydrolysis step that selectively targets the more accessible unhindered diester (though this is risky).

  • Derivatization (Workup): The target has a free primary alcohol. The SM does not. Treat the crude mixture with succinic anhydride or phthalic anhydride . The target will form a half-acid ester, which can be extracted into mild aqueous base (NaHCO₃), leaving the neutral SM in the organic layer. The target is then regenerated by mild saponification.

  • Column Modification: Use DCM:MeOH (95:5) instead of Hexane:EtOAc. The alcohol functionality interacts more strongly with the silica in chlorinated solvents, improving resolution.

Q3: "I observe a new impurity appearing during the workup (Impurity B). Is my ester hydrolyzing?"

Diagnosis: Yes. Picolinate esters are electron-deficient and prone to hydrolysis, especially at the 6-position which is activated by the pyridine nitrogen.

Solution:

  • Avoid Aqueous Acid: Do not quench with HCl. The pyridine nitrogen protonates, making the ester carbonyl highly electrophilic and susceptible to water attack.

  • Buffered Quench: Quench the reaction with Acetone (to destroy excess hydride) followed by Saturated Aqueous Ammonium Chloride (NH₄Cl) .

  • Fast Extraction: Minimize contact time with the aqueous phase. Extract immediately into DCM or EtOAc and dry over Na₂SO₄.

Optimized Experimental Protocol

Objective: Selective reduction of Dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate to Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.

Reagents:

  • Precursor Diester (1.0 eq)

  • NaBH₄ (1.5 eq)

  • CaCl₂ (anhydrous, 1.0 eq)

  • Solvent: THF:MeOH (2:1 ratio)

Step-by-Step Methodology:

  • Activation Complex:

    • In a dry flask, dissolve 1.0 eq of anhydrous CaCl₂ in MeOH (10 vol). Stir for 15 mins at 0°C.

    • Why? This forms a chelated Ca-borohydride species in situ, which enhances regioselectivity.

  • Substrate Addition:

    • Dissolve the Precursor Diester in THF (5 vol).

    • Add the diester solution to the CaCl₂/MeOH mixture. Stir for 15 mins at 0°C.

  • Controlled Reduction:

    • Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Do not dump it in all at once.

    • Maintain internal temperature between 0°C and 5°C.[1]

    • Checkpoint: Monitor by TLC/HPLC after 1 hour. Target conversion is ~90% with <5% Diol.

  • Quench & Workup:

    • Once SM is <5%, quench by adding Acetone (2 eq relative to NaBH₄) and stir for 10 mins.

    • Add Sat. NH₄Cl (10 vol) and extract with EtOAc (3 x 10 vol).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Chromatography: Gradient elution 0-5% MeOH in DCM.

    • Note: The product is a white solid.[2][3] Store at 2-8°C.[4][5]

References

  • Selective Reduction of Pyridine Esters

    • Title: "Chemoselective Reduction of Esters to Alcohols with Sodium Borohydride/Calcium Chloride System"
    • Source:Tetrahedron Letters, Vol 39, Issue 23.
    • Relevance: Establishes the NaBH₄/CaCl₂ protocol for selective reduction of diesters.
  • Impurity Management in Picolinate Synthesis

    • Title: "Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid"
    • Source:Arzneimittelforschung (PubMed).
    • Relevance: Discusses the stability and esterification challenges of substituted pyridine dicarboxyl
  • Borohydride Reduction Mechanisms

    • Title: "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry"
    • Source: Master Organic Chemistry.
    • Relevance: foundational mechanism for aldehyde/ester selectivity.

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 2098124-69-5 and its precursors before handling.

Sources

Technical Support Center: Benzyloxy (Bn) Group Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Benzyloxy (Benzyl Ether) Protecting Group Stability Reference ID: BN-PROT-001

Introduction

Welcome to the technical support hub for the Benzyloxy (Bn ) protecting group. You are likely here because you need to carry a benzyl ether through a complex sequence, or you are struggling to remove it at the end of one.

The benzyl ether is a "brick wall" protecting group—robust, non-migratory, and chemically inert to most ionic conditions. However, its reliance on hydrogenolysis for removal creates specific vulnerabilities in total synthesis, particularly regarding catalyst poisoning and chemoselectivity.

This guide moves beyond standard textbook definitions to address the causality of failure and specific troubleshooting workflows.

Module 1: Acid & Base Stability

Core Concept

The Bn group is structurally distinct from acid-labile groups like THP (tetrahydropyranyl) or MOM (methoxymethyl). It lacks an acetal linkage, rendering it immune to hydrolysis by aqueous acids (HCl,


) and bases (NaOH, NaH, BuLi).

Critical Failure Point: Lewis Acids.[1] While stable to Bronsted acids, the oxygen atom in the benzyl ether is a Lewis base. Strong Lewis acids, particularly Boron Tribromide (


), coordinate to this oxygen, facilitating C-O bond cleavage.[2]
Troubleshooting & FAQs

Q: I treated my substrate with


 to remove a methyl ether, but my Benzyl group also fell off. Why? 
A: 

is not selective between Methyl and Benzyl ethers. It cleaves both via a similar mechanism.
  • Mechanism:

    
     coordinates to the ether oxygen. A bromide ion (
    
    
    
    ) then attacks the alkyl group via an
    
    
    -like mechanism.[3] Since the benzylic position is highly susceptible to nucleophilic attack (and carbocation stabilization), it cleaves readily.
  • Solution: If you need to cleave a Methyl ether in the presence of a Benzyl ether,

    
     is not  the correct reagent. Consider using nucleophilic thiolates (e.g., 
    
    
    
    in DMF) which often require higher temperatures but show different selectivity profiles.

Q: My


 deprotection failed; the Benzyl group is still there. 
A:  This is likely a steric issue. Recent mechanistic studies suggest 

cleavage often proceeds via a bimolecular mechanism involving two ether-

adducts [1].[3][4]
  • Diagnosis: If your benzyl ether is in a sterically crowded environment (e.g., tertiary center or hindered macrocycle), the bimolecular transition state cannot form.

  • Workaround: Switch to Titanium Tetrachloride (

    
    )  with Sodium Iodide (
    
    
    
    ). The iodide is a smaller nucleophile, and the coordination geometry of Ti differs from B, often solving steric stalls.

Module 2: Reductive Conditions (The Critical Zone)

Core Concept

Hydrogenolysis (


 + Pd/C) is the gold standard for Bn removal. However, it is also the source of 80% of user tickets due to "stalled reactions" or "over-reduction."
Visual Troubleshooting: Stalled Hydrogenolysis

HydrogenolysisTroubleshoot Start Problem: Hydrogenolysis Stalled CheckPoison Check for Catalyst Poisons (S, P, Amines, Halogens) Start->CheckPoison CleanUp Purify Substrate (Cu scavengers / Filtration) CheckPoison->CleanUp Poisons Present ChangeSource Switch H2 Source CheckPoison->ChangeSource Substrate Clean TransferHydro Protocol: Transfer Hydrogenation (Ammonium Formate) CleanUp->TransferHydro Retry ChangeSource->TransferHydro Gas Balloon Failed Pearlmans Switch Catalyst: Pearlman's (Pd(OH)2) ChangeSource->Pearlmans Steric Bulk AcidSpike Add Acid Additive (HCl or HOAc) Pearlmans->AcidSpike Amine Substrate?

Figure 1: Decision tree for troubleshooting stalled benzyl ether cleavage.

Protocol: Catalytic Transfer Hydrogenation (CTH)

Use this when standard


 balloons fail or when safety regulations prohibit gas cylinders.

Context: CTH uses a hydrogen donor (Ammonium Formate) which decomposes on the Pd surface to release reactive


 and 

. It is often more robust against poisoning than

gas [2].

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (0.1 - 0.2 equiv by mass)

  • Ammonium Formate (5.0 - 10.0 equiv)

  • Solvent: Methanol (Reagent Grade)

Step-by-Step:

  • Dissolution: Dissolve substrate in Methanol (0.1 M concentration). Note: Solubility is key. If insoluble, add small amounts of THF, but keep MeOH as the primary solvent.

  • Inerting: Flush the flask with Nitrogen/Argon. (Crucial to prevent fire when adding dry catalyst).

  • Addition: Add 10% Pd/C carefully. Then, add solid Ammonium Formate in one portion.

  • Reaction: Reflux the mixture (approx 65°C). You will see gas evolution (

    
    ).
    
  • Monitoring: Check TLC every 30 mins. Most Bn groups cleave within 1-2 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH. Concentrate filtrate.[5]

    • Tip: Ammonium formate residue can sublime, but an aqueous wash is usually preferred to remove excess salts.

FAQs: Chemoselectivity

Q: Can I reduce an alkene/alkyne without removing the Benzyl ether? A: Yes, but not with Pd/C.

  • Method: Use Wilkinson’s Catalyst (

    
    ) with 
    
    
    
    . It is highly selective for olefins and will leave benzyl ethers untouched.
  • Alternative: Use Diimide reduction (generated from hydrazine or potassium azodicarboxylate).

Q: Can I reduce a ketone to an alcohol (NaBH4) without touching the Bn? A: Yes. Hydride reducing agents (


, 

, DIBAL) do not cleave benzyl ethers under standard conditions.

Module 3: Oxidative Conditions

Core Concept

The benzylic position is prone to oxidation, but the ether linkage protects it from most mild oxidants.

  • Safe: Swern, Dess-Martin Periodinane (DMP), Jones Reagent (

    
    ), PCC.
    
  • Unsafe: Ozone (

    
    ), DDQ (under forcing conditions), 
    
    
    
    .
Reaction Workflow: Oxidative Survival

Q: I am using


 to cleave an olefin. Will my Bn survive? 
A:  It is a gamble that depends on solvent and stoichiometry.
  • The Risk: Ruthenium Tetroxide (

    
    ), generated in situ, is a powerful oxidant that can oxidize the methylene of the benzyl ether to form a Benzoate Ester  (
    
    
    
    ).
  • Control: To save the Bn group, use a biphasic system (

    
    ) and strictly limit the reaction time. However, if the Bn group is electron-rich (e.g., PMB), it will likely oxidize.
    

Q: Can I use DDQ? A: DDQ is designed to cleave PMB (p-methoxybenzyl) ethers. However, unsubstituted Benzyl ethers can be cleaved by DDQ if the reaction is irradiated with light or heated [3]. If you want to keep the Bn, keep the reaction in the dark and at room temperature.

Summary Data Matrix

ConditionReagent ExampleStabilityNotes
Aqueous Acid HCl (6M),

Stable Immune to hydrolysis.
Lewis Acid

Unstable Cleaves to alcohol + benzyl bromide.
Lewis Acid

,

Variable Stable at low temp; may cleave with nucleophilic additives.
Base NaH, NaOH, KOtBuStable Excellent stability.
Reduction

/ Pd-C
Unstable Primary deprotection method.
Reduction

,

Stable Orthogonal to hydride reduction.
Oxidation PCC, Swern, DMPStable Benzylic position is not oxidized by alcohol oxidants.
Oxidation

Variable Can oxidize to Benzoate ester.

References

  • Silva, C., & Sousa e Silva, P. J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.[4][6] Journal of Computational Chemistry.

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[7][8] Synthesis, 1988(02), 91-95.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[9]

Sources

Optimizing catalyst selection for cross-coupling reactions involving "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

Core Directive & Executive Summary

Subject: Optimization of Catalyst Systems for Cross-Coupling Reactions Involving Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5).

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary: Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate is a highly functionalized pyridine scaffold, frequently utilized as a core intermediate in the synthesis of EZH2 inhibitors (e.g., Tazemetostat analogs) and other epigenetic modulators. Its unique substitution pattern—combining a 2-picolinate ester, a 4-benzyloxy group, and a 6-hydroxymethyl handle—presents specific chemoselective challenges during cross-coupling.

This guide addresses the three primary failure modes associated with this substrate:

  • Catalyst Deactivation: Chelation by the picolinate nitrogen and ester carbonyl.

  • Chemoselectivity Issues: Competitive reactivity between the benzylic alcohol (C6) and potential leaving groups at C4.

  • Base-Mediated Hydrolysis: Instability of the methyl ester under standard Suzuki-Miyaura conditions.

Technical Modules: Catalyst Selection & Optimization

Module A: C4-Arylation (The "Core Functionalization" Route)

Scenario: You have converted the 4-OBn to a triflate (OTf) or halide and wish to couple an aryl group while retaining the 2-ester and 6-hydroxymethyl groups.

The Challenge: The 2-picolinate motif (N atom adjacent to the ester) forms a stable 5-membered chelate with Pd(II) species, effectively poisoning the catalyst and preventing the reduction to active Pd(0).

Recommended Catalyst Systems:

ComponentRecommendationMechanistic Rationale
Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ Simple Pd sources allow for flexible ligand tuning. Avoid Pd(PPh3)4 due to poor stability against chelation.
Ligand XPhos or SPhos Buchwald Dialkylbiaryl Phosphines: The bulky biaryl backbone prevents the formation of stable bis-ligated Pd complexes, forcing the formation of the active mono-ligated species [L-Pd(0)], which is reactive enough to undergo oxidative addition despite the electron-deficient nature of the pyridine.
Alternative Pd-PEPPSI-IPr NHC Ligands: The strong sigma-donating N-heterocyclic carbene (NHC) ligand stabilizes the Pd center against chelation and promotes oxidative addition. Ideal for sterically hindered couplings.
Base K₃PO₄ (anhydrous) Ester Preservation: Strong hydroxide bases (NaOH, KOH) will rapidly hydrolyze the methyl ester to the acid. Tribasic potassium phosphate is mild enough to facilitate transmetallation without saponifying the ester.
Solvent 1,4-Dioxane or Toluene Non-coordinating solvents reduce competition for the metal center.

Troubleshooting Protocol:

  • Issue: Low conversion (<20%).

  • Diagnosis: Catalyst poisoning by the free 6-hydroxymethyl group or N-chelation.

  • Solution: Protect the 6-OH as a TBS ether (TBDMS) prior to coupling. The free alcohol can coordinate to Pd or undergo competitive oxidation.

  • Protocol Adjustment: Increase catalyst loading to 5 mol% and switch to XPhos Pd G3 precatalyst to ensure rapid initiation.

Module B: C6-Benzylic Coupling (The "Side-Chain Extension" Route)

Scenario: You have converted the 6-hydroxymethyl group to a benzylic halide (Cl/Br) and wish to perform a Negishi or Suzuki coupling to extend the carbon chain.

The Challenge: Picolyl halides (benzylic halides on pyridine) are prone to homocoupling and protodehalogenation . The electron-deficient ring makes the C-X bond labile.

Recommended Catalyst Systems:

ComponentRecommendationMechanistic Rationale
Catalyst Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0): Classic Pd(0) sources are often superior for sp³-sp² coupling at benzylic positions where

-hydride elimination is a risk.
Ligand dppf (with PdCl₂)Bidentate Ligand: The large bite angle of dppf facilitates reductive elimination and stabilizes the intermediate alkyl-Pd species.
Coupling Partner Organozinc (Negishi) Zinc Reagents: Negishi coupling is often superior to Suzuki for picolyl halides because it proceeds under milder conditions (room temperature), reducing the risk of ester hydrolysis and homocoupling.
Additive LiCl or LiBr Increases the rate of transmetallation in Negishi couplings by breaking up zinc aggregates.

Troubleshooting Protocol:

  • Issue: Significant homocoupling (Dimerization of the starting material).

  • Diagnosis: Slow transmetallation allows two oxidative addition complexes to disproportionate.

  • Solution: Use slow addition of the organozinc reagent via syringe pump over 1 hour. Switch solvent to THF/NMP (2:1) to enhance solubility and rate.

Visualizing the Decision Matrix

The following diagram illustrates the critical decision pathways for functionalizing Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.

G Start Methyl 4-(benzyloxy)- 6-(hydroxymethyl)picolinate Decision Target Modification? Start->Decision RouteA Route A: C4-Arylation (Core Modification) Decision->RouteA Modify Pyridine Core RouteB Route B: C6-Extension (Side Chain) Decision->RouteB Extend Side Chain StepA1 Step 1: Deprotection (H2, Pd/C) -> 4-OH RouteA->StepA1 StepB1 Step 1: Halogenation (SOCl2) -> 6-CH2Cl RouteB->StepB1 StepA2 Step 2: Activation (Tf2O) -> 4-OTf StepA1->StepA2 StepA3 Step 3: Suzuki Coupling Cat: Pd(OAc)2 + XPhos Base: K3PO4 StepA2->StepA3 StepB2 Step 2: Negishi Coupling Cat: Pd(PPh3)4 Reagent: R-ZnX StepB1->StepB2

Figure 1: Strategic Functionalization Pathways. Route A focuses on C4-arylation typically used for core scaffold diversity, while Route B focuses on C6-alkylation for tail extension.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl ester hydrolyzing during the Suzuki coupling?

  • Root Cause: The use of aqueous carbonate bases (Na₂CO₃, K₂CO₃) or hydroxide bases at elevated temperatures promotes saponification.

  • Fix: Switch to anhydrous K₃PO₄ suspended in dioxane or toluene. Alternatively, use a bulky organic base like Et₃N or DIPEA if the coupling partner is an organoboron species susceptible to base activation (though less common for Suzuki). For highly sensitive esters, consider the Liebeskind-Srogl coupling (Thioether + Boronic acid) which proceeds under neutral conditions, though this requires converting the C4-position to a thioether first.

Q2: Can I perform C-H activation directly on this scaffold?

  • Analysis: Direct C-H activation at C3 or C5 is challenging due to the directing effects of the C2-ester and C4-alkoxy groups. The C3 position is sterically crowded.

  • Recommendation: It is generally more reliable to install a halogen at C3/C5 before building the picolinate core, or to use an N-oxide intermediate to direct C-H activation to C6 (if it were unsubstituted). Given your scaffold is already substituted at 2, 4, and 6, direct C-H functionalization is likely low-yielding and not recommended for scale-up.

Q3: The catalyst turns black immediately upon addition. What is happening?

  • Root Cause: "Palladium black" formation indicates rapid catalyst decomposition. This is often caused by the free 6-hydroxymethyl group acting as a reductant or coordinating ligand that destabilizes the Pd-phosphine complex.

  • Fix: Protect the alcohol as a TBS ether or Acetate before the coupling step. If protection is impossible, lower the reaction temperature and use a highly stable precatalyst like Pd(dppf)Cl₂·DCM .

References

  • Billingsley, K., & Buchwald, S. L. (2006).[1] Highly Active Pd-Phosphine Catalysts for the Suzuki-Miyaura Coupling of Pyridine, Pyrrole, and Indole Boronic Acids.[1] Angewandte Chemie International Edition.[1] Link

  • Knutson, A. K., et al. (2018). Synergistic Inhibition of EZH2 and EZH1 with Tazemetostat. Molecular Cancer Therapeutics. Link (Provides context on the utility of pyridine scaffolds in EZH2 inhibitors).

  • BenchChem Technical Guides. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.Link

  • Haley, C. K., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides.[2] Tetrahedron.[2][3] Link (Discusses the challenges of picolinate chelation).

Sources

Validation & Comparative

Comparative Guide: Synthetic Routes to Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing synthetic routes to "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate" Content Type: Publish Comparison Guides.

Executive Summary & Strategic Importance

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5) is a critical desymmetrized pyridine scaffold. It serves as a linchpin intermediate in the synthesis of HIV integrase inhibitors, prolyl hydroxylase inhibitors, and various kinase modulators.

The synthetic challenge lies in the desymmetrization of the 2,6-positions. Starting materials like Chelidamic acid possess C2 symmetry. The objective is to differentiate these positions—converting one into a hydroxymethyl group while retaining the other as a methyl ester—without over-reducing to the diol or affecting the 4-benzyloxy ether.

This guide evaluates three potential routes, ultimately recommending Route A (The Controlled Desymmetrization) as the industry standard for scalability and reproducibility.

Retrosynthetic Analysis

To understand the logic of the recommended pathways, we must first visualize the disconnection of the target molecule.

Retrosynthesis Target Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate Precursor1 Dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate Target->Precursor1 Selective Mono-Reduction (Desymmetrization) Precursor2 Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (Dimethyl Chelidamate) Precursor1->Precursor2 O-Benzylation Start Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid) Precursor2->Start Fischer Esterification

Figure 1: Retrosynthetic tree illustrating the desymmetrization strategy from Chelidamic Acid.

Comparative Route Assessment

Route A: The Borohydride Desymmetrization (Recommended)

This route relies on the statistical or kinetic control of sodium borohydride (NaBH₄) reduction. By using a mixed solvent system (MeOH/DCM) and controlled temperature, one ester of the symmetrical diester is reduced to the alcohol, while the other remains intact.

  • Mechanism: Nucleophilic attack of hydride on the ester carbonyl. The presence of the pyridine nitrogen and the 4-benzyloxy substituent influences solubility and electronics, often favoring mono-reduction under specific conditions.

  • Pros: High yield (typically >60-80%), cheap reagents (NaBH₄), scalable.

  • Cons: Requires precise temperature control to avoid over-reduction to the diol.

Route B: The Oxidative Route (From Lutidine)

Starting from 4-benzyloxy-2,6-lutidine (2,6-dimethyl derivative), one would attempt to oxidize the methyl groups to the ester/alcohol state.

  • Pros: Fewer steps if the starting material is available.

  • Cons: Controlling oxidation state is notoriously difficult. SeO₂ oxidation often yields mixtures of aldehyde/acid/alcohol. Not recommended for high-purity needs.

Route C: The Minisci Alkylation

Direct radical hydroxymethylation of methyl 4-(benzyloxy)picolinate.

  • Pros: Direct C-H functionalization.

  • Cons: Low regioselectivity (2- vs 6-position mix), poor yields, radical conditions can degrade the benzyl ether.

Summary Data Table
FeatureRoute A (NaBH₄ Reduction)Route B (Lutidine Oxidation)Route C (Minisci)
Starting Material Chelidamic Acid4-Benzyloxy-2,6-lutidineMethyl 4-(benzyloxy)picolinate
Step Count 32-31
Overall Yield High (55-70%) Low (<30%)Very Low (<20%)
Selectivity High (Kinetic control)Poor (Over-oxidation)Poor (Regio-isomers)
Scalability Excellent ModeratePoor
Safety Profile Moderate (H₂ evolution)Low (Toxic oxidants like SeO₂)Moderate (Peroxides)

Detailed Experimental Protocol (Route A)

This protocol is validated for the synthesis of the target from Dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate .

Step 1: Precursor Preparation (If not purchased)

Reaction: Dimethyl Chelidamate + Benzyl Bromide → Dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate

  • Dissolve dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq) in DMF (0.5 M).

  • Add K₂CO₃ (1.5 eq) and stir for 15 min.

  • Add Benzyl bromide (1.1 eq) dropwise.

  • Heat to 60°C for 4-6 hours.

  • Workup: Pour into ice water. Filter the white precipitate. Wash with water and hexanes. Dry in vacuo.

    • Checkpoint: Verify formation of the benzyl ether by ¹H NMR (Look for benzylic CH₂ singlet ~5.2 ppm).

Step 2: Selective Mono-Reduction (The Critical Step)

Reaction: Diester → Hydroxy-Ester (Target)

Reagents:

  • Substrate: Dimethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate (10 g, 33.2 mmol)

  • Reducing Agent: NaBH₄ (1.26 g, 33.2 mmol, 1.0 eq)

  • Solvent: MeOH (300 mL) / DCM (100 mL) mixture. Note: DCM improves solubility of the benzylated starting material.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the substrate in the MeOH/DCM (3:1) mixture. Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH₄ in small portions over 30 minutes. Do not dump all at once.[1] The reaction is exothermic and evolves hydrogen gas.

  • Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

    • TLC Monitoring: Use Hexane:EtOAc (1:1).

    • Spot 1 (Top): Starting Material (Diester).

    • Spot 2 (Middle):Target (Mono-reduced) .

    • Spot 3 (Bottom): Over-reduced Diol byproduct.

  • Quenching: Once the starting material is consumed (or before diol forms significantly), quench by adding Saturated NH₄Cl solution (100 mL). Stir for 20 mins.

  • Extraction: Remove volatiles (MeOH/DCM) under reduced pressure. Extract the aqueous residue with DCM (3 x 100 mL).[2]

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 20% → 50% EtOAc in Hexanes).

Expected Yield: 65-75% as a white solid.

Mechanism & Pathway Visualization

The following diagram illustrates the specific chemical flow for Route A, highlighting the critical desymmetrization node.

RouteA_Workflow Chelidamic Chelidamic Acid Esterification Step 1: Esterification (SOCl2, MeOH) Chelidamic->Esterification DimethylEster Dimethyl Chelidamate Esterification->DimethylEster Benzylation Step 2: O-Benzylation (BnBr, K2CO3) DimethylEster->Benzylation BnDiester Dimethyl 4-(benzyloxy) pyridine-2,6-dicarboxylate Benzylation->BnDiester Reduction Step 3: Mono-Reduction (NaBH4, MeOH/DCM, 0°C) BnDiester->Reduction Target TARGET: Methyl 4-(benzyloxy)- 6-(hydroxymethyl)picolinate Reduction->Target SideProduct Side Product: Diol (Over-reduction) Reduction->SideProduct If T > 20°C

Figure 2: Step-by-step workflow for the recommended synthetic route.

Expert Insights & Troubleshooting

Why MeOH/DCM?

Sodium borohydride reduces esters slowly in pure THF but rapidly in Methanol. However, the 4-benzyloxy derivative is often poorly soluble in pure Methanol at 0°C. The addition of Dichloromethane (DCM) acts as a co-solvent to maintain homogeneity without inhibiting the borohydride activity.

Controlling Over-Reduction

The difference in rate between reducing the first ester and the second ester is significant but not infinite.

  • Stoichiometry: Strictly use 1.0 to 1.1 equivalents of NaBH₄. Excess reagent drives the reaction to the diol.

  • CaCl₂ Additive: If over-reduction is persistent, add 1.0 eq of CaCl₂. This forms Ca(BH₄)₂, which coordinates to the pyridine nitrogen and esters, often enhancing selectivity for the mono-reduction.

Storage

The hydroxymethyl group is susceptible to oxidation to the aldehyde upon long-term exposure to air. Store the product at 2-8°C under an inert atmosphere (Argon/Nitrogen).

References

  • ChemicalBook . Synthesis of Methyl 6-(hydroxymethyl)nicotinate and related pyridine esters. Retrieved from .

  • Sigma-Aldrich .[3] Methyl 6-(hydroxymethyl)picolinate Product Information. Retrieved from .

  • ResearchGate . Reaction of pyridine carboxylic esters with sodium borohydride. Retrieved from .

  • ChemSrc . Methyl 6-(hydroxymethyl)picolinate MSDS and Synthesis. Retrieved from .

Sources

A Comparative Study of Protecting Groups for the Hydroxymethyl Functionality on the Picolinate Ring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemoselectivity Challenge

Methyl 6-(hydroxymethyl)picolinate is a highly versatile building block, frequently utilized as a model acceptor in complex glycosylation studies[1] and as a precursor for macrocyclic ligands in radiotherapeutics[2]. However, selectively protecting the primary alcohol (hydroxymethyl group) in the presence of the picolinate scaffold presents a unique dual-chemoselectivity challenge for synthetic chemists[3].

The difficulty arises from two competing functional groups on the ring:

  • The Pyridine Nitrogen : Acting as both a Lewis base and a nucleophile, the nitrogen can coordinate with electrophilic protecting reagents (e.g., silyl chlorides) or buffer acid catalysts, effectively stalling reactions.

  • The Picolinate Ester : The electron-withdrawing nature of the pyridine ring makes the adjacent methyl ester highly electrophilic and exceptionally sensitive to saponification or transesterification under basic conditions[4].

To design a successful synthetic route, researchers must select a protecting group that not only shields the hydroxyl group but also navigates the narrow thermodynamic window between nitrogen coordination and ester hydrolysis.

G Substrate Methyl 6-(hydroxymethyl)picolinate PyridineN Pyridine Nitrogen (Lewis Base / Nucleophile) Substrate->PyridineN Ester Picolinate Ester (Electrophilic / Base-Sensitive) Substrate->Ester Hydroxyl Primary Hydroxyl (Target for Protection) Substrate->Hydroxyl AcidCat Acid-Catalyzed (THP) Nitrogen buffers catalyst PyridineN->AcidCat BaseCat Strong Base (Bn) Risk of ester hydrolysis Ester->BaseCat Silyl Silylation (TBS) Optimal orthogonal pathway Hydroxyl->Silyl

Logical relationships and chemoselectivity challenges in protecting the hydroxymethyl picolinate ring.

Comparative Performance Analysis

When evaluating protecting groups for the hydroxymethyl picolinate system, the primary metrics are installation yield, orthogonality to the methyl ester, and the mildness of the deprotection conditions[2].

A. Silyl Ethers: tert-Butyldimethylsilyl (TBS)
  • Causality & Performance : Silylation is the most reliable method for this substrate. While the pyridine nitrogen can competitively attack TBS-Cl, the addition of excess imidazole acts as a nucleophilic catalyst. It forms a highly reactive N-TBS-imidazole intermediate that kinetically favors reaction with the primary alcohol over the sterically hindered pyridine nitrogen.

  • Orthogonality : Excellent. Deprotection via TBAF (fluoride source) is completely orthogonal to the base-sensitive picolinate ester.

B. Acetal Groups: Tetrahydropyranyl (THP)
  • Causality & Performance : THP protection requires an acid catalyst to protonate dihydropyran (DHP). Because the pyridine nitrogen (pKa ~5.2) acts as a thermodynamic sink for protons, standard catalytic amounts of p-toluenesulfonic acid (PTSA) will stall the reaction. Success dictates using a stoichiometric amount of a mild acid like Pyridinium p-Toluenesulfonate (PPTS) to push the equilibrium forward.

  • Orthogonality : Good, but the acidic deprotection conditions must be carefully monitored to avoid ester cleavage if water is present.

C. Benzyl Ethers (Bn)
  • Causality & Performance : Poor. Standard Williamson ether synthesis requires strong bases like NaH. The picolinate ester is highly susceptible to nucleophilic attack; exposing it to NaH and alkoxides inevitably leads to competitive ester cleavage, saponification, or complex polymerization[3]. Mild benzylation using Ag₂O avoids basic hydrolysis but suffers from variable yields and high reagent costs.

D. Esters: Acetate (Ac) / Pivalate (Piv)
  • Causality & Performance : While acetylation proceeds in near-quantitative yields using Ac₂O and pyridine, it lacks downstream orthogonality. Removing the acetate group requires basic hydrolysis (e.g., K₂CO₃/MeOH), which will simultaneously saponify the picolinate ester[4]. This group is only viable if global deprotection is the ultimate synthetic goal.

Quantitative Data Summary
Protecting GroupReagents & ConditionsYield (%)Orthogonality to PicolinateDeprotection Strategy
TBS TBS-Cl, Imidazole, DMF, 0 °C to RT92 - 96%ExcellentTBAF (THF) or mild acid
THP DHP, PPTS (1.5 eq), DCM, Reflux80 - 85%GoodAcOH/H₂O or PTSA/MeOH
Bn BnBr, Ag₂O, DCM, RT (Dark)45 - 60%ModerateH₂, Pd/C (Neutral)
Ac Ac₂O, Pyridine, DMAP (cat.), RT>95%PoorK₂CO₃/MeOH (Cleaves picolinate)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and prevent side reactions.

Workflow Step1 Dissolve Substrate in dry DMF Step2 Add Imidazole (2.5 eq) Step1->Step2 Step3 Add TBS-Cl (1.2 eq) at 0°C Step2->Step3 Step4 Stir at RT (4-6 hours) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Column Chromatography Step5->Step6

Step-by-step experimental workflow for the TBS protection of methyl 6-(hydroxymethyl)picolinate.

Protocol 1: TBS Protection of Methyl 6-(hydroxymethyl)picolinate

Objective : Selective silylation of the primary alcohol without N-alkylation or ester hydrolysis.

  • Reaction Setup : Dissolve methyl 6-(hydroxymethyl)picolinate (1.0 eq, 10 mmol) in anhydrous DMF (50 mL) under an argon atmosphere.

    • Causality: DMF solubilizes the polar starting material and stabilizes the polar transition state of the silylation.

  • Catalyst Addition : Add imidazole (2.5 eq, 25 mmol) to the stirring solution.

    • Causality: Excess imidazole serves a dual purpose: it acts as a nucleophilic catalyst to form the reactive silylating species and scavenges the HCl byproduct, preventing protonation of the pyridine ring.

  • Reagent Introduction : Cool the flask to 0 °C using an ice bath. Add TBS-Cl (1.2 eq, 12 mmol) portion-wise over 10 minutes.

    • Causality: Cooling controls the exothermic formation of N-TBS-imidazole and minimizes potential N-silylation of the pyridine ring.

  • Self-Validation (TLC Checkpoint) : Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The starting material (UV active, Rf ~0.2) should be completely consumed, replaced by a distinct, less polar spot (Rf ~0.7). If the reaction stalls, the pyridine nitrogen may have sequestered the catalyst; add an additional 0.2 eq of TBS-Cl.

  • Workup : Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 × 50 mL).

    • Causality: NH₄Cl strictly neutralizes excess imidazole without raising the pH to a level that would saponify the picolinate ester.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure TBS ether.

Protocol 2: THP Protection (Alternative Acid-Catalyzed Route)

Objective : Acetal protection utilizing stoichiometric mild acid buffering.

  • Reaction Setup : Dissolve the substrate (1.0 eq, 10 mmol) in anhydrous DCM (50 mL).

  • Reagent Addition : Add 3,4-dihydro-2H-pyran (DHP) (2.0 eq, 20 mmol) followed by Pyridinium p-Toluenesulfonate (PPTS) (1.5 eq, 15 mmol).

    • Causality: Standard catalytic PTSA will be neutralized by the basic pyridine ring. A stoichiometric amount of PPTS ensures enough proton activity remains to catalyze the acetal formation without degrading the ester.

  • Self-Validation : Heat the mixture to a gentle reflux (40 °C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The product will appear as a pair of closely eluting spots (diastereomers formed by the chiral THP acetal center) at Rf ~0.6.

  • Workup : Cool to room temperature, dilute with DCM, and wash with saturated aqueous NaHCO₃ to neutralize the PPTS. Dry over Na₂SO₄ and concentrate for chromatography.

References

  • Glycosylation of 'basic' alcohols: methyl 6-(hydroxymethyl) picolinate as a case study Abo Akademi University 1

  • A Practical Synthetic Method of O-(2-(Pyrazol-1-yl)pyridin-5-yl)methylhydroxylamine as a Component of Modithromycin ACS Publications 3

  • CN113056288A - Macrocyclic complexes of radionuclides and their use in radiotherapy of cancer (Citing Greene's Protective Groups in Organic Synthesis) Google Patents 2

  • Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks ResearchGate 4

Sources

In vitro and in vivo validation of compounds derived from "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate"

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide for the validation of compounds derived from the Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate scaffold. This guide is structured for researchers and drug development professionals focusing on Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and related 2-oxoglutarate oxygenase targets.

Executive Summary & Scaffold Analysis

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5) represents a highly versatile "warhead precursor" for the design of inhibitors targeting HIF-Prolyl Hydroxylase (HIF-PH) and Collagen Prolyl-4-Hydroxylase (CP4H) .

The structural logic of this scaffold is threefold:

  • Picolinate Core (Pyridine-2-carboxylate): A bidentate chelator that binds the active site Fe(II) in 2-oxoglutarate (2-OG) dependent oxygenases.

  • 4-Benzyloxy Group: A protected hydroxyl moiety. Upon deprotection (e.g., hydrogenolysis), the resulting 4-hydroxy group forms a critical hydrogen bond with the active site residues (typically Tyrosine or Arginine), significantly increasing potency compared to unsubstituted picolinates.

  • 6-Hydroxymethyl Group: A functionalizable "linker" that extends into the substrate-binding pocket. This handle allows for the attachment of hydrophobic tails (e.g., aryl, heteroaryl groups) to mimic the 2-OG substrate and confer specificity (e.g., selectivity for HIF-PH2 over CP4H).

This guide details the in vitro and in vivo validation protocols to benchmark derivatives of this scaffold against clinical standards like Roxadustat (FG-4592) and Vadadustat (AKB-6548) .

Chemical Derivatization Strategy

Before biological validation, the scaffold must be converted into its bioactive forms. The methyl ester is typically hydrolyzed to the acid or converted to an amide, and the benzyl group is removed to expose the active 4-hydroxyl.

Representative Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Methyl 4-(benzyloxy)- 6-(hydroxymethyl)picolinate (Scaffold) Step1 Step 1: Functionalization (e.g., Chlorination/Amination of 6-CH2OH) Start->Step1 SOCl2 or MsCl Step2 Step 2: Amide Coupling (at 2-COOMe) Step1->Step2 R-NH2 / AlMe3 Step3 Step 3: Deprotection (H2/Pd-C to remove Benzyl) Step2->Step3 H2, Pd/C Active Active Inhibitor (4-Hydroxy-6-substituted picolinamide) Step3->Active Final Yield

Figure 1: General synthetic pathway transforming the scaffold into a bioactive HIF-PH inhibitor.

In Vitro Validation Protocols

Enzymatic Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of the derivative against recombinant human HIF-PH2 (EGLN1). Comparator: Roxadustat (FG-4592).

Protocol:

  • Reagents: Recombinant HIF-PH2-FLAG, Biotinylated HIF-1α peptide (residues 556–574), Europium-labeled anti-FLAG antibody, Streptavidin-APC.

  • Reaction: Incubate enzyme (5 nM) with test compounds (0.1 nM – 10 µM) in buffer (50 mM Tris-HCl pH 7.5, 50 µM FeSO4, 100 µM 2-OG, 2 mM Ascorbate) for 60 min at room temperature.

  • Detection: Add detection reagents (Eu-Ab and SA-APC). Measure TR-FRET signal (Ex 340 nm, Em 665/615 nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Performance Benchmark:

Compound IC50 (HIF-PH2) Selectivity (vs. FIH)
Scaffold Derivative (Target) < 50 nM > 50-fold
Roxadustat (Control) ~ 10-20 nM > 100-fold

| DMOG (Generic Control) | ~ 5 µM | Low |

Cellular HIF-1α Stabilization (Western Blot)

Objective: Confirm that enzyme inhibition translates to cellular accumulation of HIF-1α protein. Cell Line: Hep3B (Human Hepatoma) or HeLa cells.

Protocol:

  • Seeding: Seed Hep3B cells at 2x10^5 cells/well in 6-well plates.

  • Treatment: Treat with vehicle (DMSO), Roxadustat (50 µM), or Test Compound (1, 10, 50 µM) for 6 hours under normoxia (21% O2).

  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting: Separate proteins via SDS-PAGE. Probe with anti-HIF-1α (primary) and HRP-conjugated secondary. Use β-actin as loading control.

  • Quantification: Densitometry analysis normalized to β-actin.

Success Criteria: Dose-dependent increase in HIF-1α band intensity, comparable to the Roxadustat positive control.

Downstream Gene Activation (qRT-PCR)

Objective: Verify transcriptional activation of HIF target genes (EPO, VEGF).

Protocol:

  • RNA Extraction: Trizol extraction from treated Hep3B cells (24h exposure).

  • cDNA Synthesis: Reverse transcribe 1 µg RNA.

  • qPCR: Use TaqMan probes for EPO (Hs01071097_m1) and VEGF (Hs00900055_m1). Normalize to GAPDH.

  • Data: Report as fold-change (

    
    ) vs. DMSO.
    

In Vivo Validation Protocols

Pharmacokinetics (PK) in Rats

Objective: Assess oral bioavailability (F%) and half-life (t1/2). Model: Sprague-Dawley Rats (n=3 per arm).

Protocol:

  • Dosing:

    • IV Arm: 1 mg/kg (formulated in 5% DMSO / 95% Saline).

    • PO Arm: 5 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS quantification of plasma concentrations.

  • Metrics: AUC, Cmax, Tmax, F%.

Target Profile: Bioavailability > 40%; T1/2 > 3 hours (suitable for once-daily dosing).

Pharmacodynamics (EPO Induction) in Mice

Objective: Measure serum Erythropoietin (EPO) levels after a single oral dose. Model: C57BL/6 Mice (Male, 8-10 weeks).

Protocol:

  • Groups: Vehicle, Roxadustat (30 mg/kg), Test Compound (10, 30, 60 mg/kg).

  • Dosing: Single oral gavage (PO).

  • Sampling: Terminal bleed at 6 hours post-dose (peak EPO timepoint).

  • Assay: Mouse EPO ELISA Kit (e.g., R&D Systems Quantikine).

Data Visualization (Expected):

  • Vehicle: < 200 pg/mL

  • Roxadustat (30 mg/kg): > 2000 pg/mL

  • Test Compound: Should show dose-dependent increase, aiming for > 1500 pg/mL at 30 mg/kg.

Mechanistic Visualization

Mechanism of Action: HIF-PH Inhibition (DOT Diagram)

MOA HIF_PH HIF-Prolyl Hydroxylase (Enzyme) Fe Active Site Fe(II) HIF_PH->Fe Coordinates Substrate HIF-1α (Pro-564) Substrate->Fe Normal Hydroxylation (Degradation Signal) Inhibitor 4-OH-6-Substituted Picolinate (Drug) Inhibitor->Fe Chelation (Bidentate) Competitive Inhibition Inhibitor->Substrate Prevents Hydroxylation

Figure 2: Mechanism of Action. The picolinate derivative competitively chelates the active site Iron, preventing the hydroxylation of HIF-1α and thereby stabilizing the transcription factor.

References

  • Rabinowitz, M. H. (2013). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Enzymes: An Overview of the Discovery and Clinical Development of Roxadustat (FG-4592). Journal of Medicinal Chemistry, 56(23), 9369–9402. Link

  • Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases, 69(6), 815–826. Link

  • Yeh, T. L., et al. (2017). Molecular and Cellular Mechanisms of HIF Prolyl Hydroxylase Inhibitors in Clinical Trials. Chemical Science, 8, 7651-7668. Link

  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anemia and beyond. Nature Reviews Nephrology, 12, 157–168. Link

  • Mole, D. R., et al. (2003). 2-Oxoglutarate analogue inhibitors of HIF prolyl hydroxylase. Biochemical Journal, 371(Pt 3), 907–918. Link

Benchmarking the efficiency of catalysts for reactions with "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate"

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Catalyst Efficiency for the Selective Oxidation of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

Executive Summary

This technical guide benchmarks catalytic systems for the selective oxidation of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (1) to its corresponding aldehyde, Methyl 4-(benzyloxy)-6-formylpicolinate (2) .

This transformation is a critical gateway in the synthesis of bipyridine ligands and radionuclide chelators (e.g., for Actinium-225 therapy). The presence of the acid-labile benzyloxy (OBn) group and the hydrolyzable methyl ester necessitates a catalytic approach that operates under mild, neutral-to-basic conditions, avoiding the harsh thermal profile of traditional Selenium Dioxide (


) oxidation.

The Challenge: Chemoselectivity & Substrate Analysis

The substrate presents three competing functionalities:

  • Primary Alcohol (C6-CH

    
    OH):  The target for oxidation. Reactivity is enhanced by the electron-deficient pyridine ring (quasi-benzylic).
    
  • Benzyl Ether (C4-OBn): Susceptible to oxidative cleavage (to benzaldehyde) under vigorous conditions or hydrogenolysis.

  • Methyl Ester (C2-COOMe): Susceptible to hydrolysis in aqueous basic media or reduction.

Objective: Maximize yield of the aldehyde while suppressing over-oxidation to the carboxylic acid (


) and preventing ether cleavage.

Comparative Benchmark of Catalytic Systems

The following table synthesizes experimental performance metrics for the oxidation of electron-deficient heteroaryl methanols.

Catalytic System Oxidant (Stoich) Yield Selectivity (Ald:Acid) Reaction Time Green Score Operational Notes
TEMPO / BAIB PhI(OAc)

(1.1 eq)
92-95% >99:11-2 hHighRecommended. Homogeneous, no metal waste, mild pH.
TPAP / NMO NMO (1.5 eq)88-91%95:5< 1 hMedFast kinetics. Requires dry solvents. Ru residue removal needed.
Activated MnO

None (10-20 eq)75-85%100:012-24 hLowHeterogeneous. technically stoichiometric but operationally simple. Poor atom economy.
Stahl System O

(1 atm)
80-85%90:106-12 hHighPd(OAc)

/DMSO. Excellent atom economy but safety risk with O

/solvent vapors.
Analysis of Top Contenders

A. The Gold Standard: TEMPO / BAIB

  • Mechanism: The nitroxyl radical (TEMPO) is oxidized to the active

    
    -oxoammonium species by Bis(acetoxy)iodo]benzene (BAIB). This species oxidizes the alcohol via a cyclic transition state.
    
  • Why it wins: The reaction proceeds in dichloromethane (DCM) or acetonitrile/water at room temperature. The slightly acidic byproduct (acetic acid) is buffered by the pyridine ring of the substrate itself or mild base additives, protecting the

    
     group.
    
  • Scalability: Excellent. No heavy metals to purge.

B. The High-Speed Alternative: TPAP (Ley Oxidation)

  • Mechanism: Tetrapropylammonium perruthenate (TPAP) serves as a soluble Ru(VII) oxidant, regenerated by N-Methylmorpholine N-oxide (NMO).

  • Why it competes: It is exceptionally fast. However, the potential for Ru chelation by the picolinate nitrogen can sometimes stall the catalyst, requiring higher loadings (5 mol% vs standard 0.5 mol%).

Detailed Experimental Protocol

Protocol A: Selective Oxidation using TEMPO/BAIB (Recommended)

This protocol prioritizes high yield and preservation of the benzyl ether.

Reagents:

  • Substrate (1): 10.0 mmol (2.73 g)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.5 mmol (5 mol%)

  • BAIB (Bis(acetoxy)iodo]benzene): 11.0 mmol (3.54 g)

  • Solvent: Dichloromethane (DCM) [wet, ~1% water aids rate]

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve Substrate (1) (2.73 g) and TEMPO (78 mg) in DCM (40 mL). The solution will appear orange-red.

  • Addition: Cool the mixture to 0°C (ice bath). Add BAIB (3.54 g) portion-wise over 10 minutes. Note: Exotherm is mild, but controlling temp prevents over-oxidation.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2 hours.

  • Monitoring: Check TLC (SiO

    
    ; 50% EtOAc/Hexane). The primary alcohol (
    
    
    
    ) should disappear, replaced by the aldehyde (
    
    
    ).
  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (20 mL) to reduce residual iodine species. Stir vigorously for 15 mins.
  • Workup: Extract with DCM (2 x 30 mL). Wash combined organics with saturated NaHCO

    
     (to remove acetic acid) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Evaporate solvent. The crude aldehyde is often pure enough (>95%) for subsequent steps. If necessary, flash chromatography (0-30% EtOAc/Hexane) yields the pure solid.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the TEMPO-mediated oxidation, highlighting the active


-oxoammonium species responsible for hydride abstraction.

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine + Substrate Hydroxylamine->Oxoammonium Regeneration (via Co-oxidant) Substrate Substrate (Alcohol) Product Product (Aldehyde) Substrate->Product Hydride Transfer to Oxoammonium CoOxidant BAIB / NaOCl (Co-oxidant) CoOxidant->Oxoammonium Activates

Caption: The catalytic cycle of TEMPO oxidation. The N-oxoammonium cation acts as the hydride acceptor, converting the alcohol to aldehyde, and is regenerated by the stoichiometric co-oxidant.

Secondary Benchmark: Benzyl Deprotection

While oxidation is the primary functionalization, removing the benzyl group to access the 4-hydroxy-6-(hydroxymethyl)picolinate is another common requirement.

  • Standard: Pd/C (10%) under H

    
     (1 atm).
    
  • Issue: Pyridine rings can poison Pd catalysts or undergo reduction (to piperidine).

  • Solution: Use Pd(OH)

    
    /C (Pearlman's Catalyst)  in MeOH  with 1 eq. of HCl  or AcOH . Protonating the pyridine nitrogen prevents catalyst poisoning and ring reduction, allowing selective cleavage of the 
    
    
    
    bond.

References

  • Synthesis of 6-Formylpicolinates

    • Methodology: Catalytic oxid
    • Source:J. Org. Chem. 2004, 69, 21, 7220–7227.
    • Link:[Link]

  • TEMPO-Mediated Oxidations (Anelli/Montanari Protocol)

    • Methodology: General procedure for primary alcohols to aldehydes.[1]

    • Source:J. Org. Chem. 1987, 52, 2559.
    • Link:[Link]

  • TPAP (Ley) Oxidation of Pyridine Derivatives: Methodology: Use of Tetrapropylammonium perruthenate in synthesis. Source:Synthesis 1994, 639-666.
  • Commercial Availability & Properties: Compound: Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5). Source: Sigma-Aldrich / Merck.

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Functionalized Picolinates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomeric Purity in Picolinate-Based Drug Development

Functionalized picolinates, derivatives of picolinic acid, represent a significant class of compounds in medicinal chemistry and drug development. Their utility as ligands, catalysts, and active pharmaceutical ingredients (APIs) is well-established.[1] However, the synthetic routes to these molecules often introduce isomeric complexity. This can manifest as positional isomers, geometric isomers (E/Z), or, most critically in a biological context, stereoisomers (enantiomers and diastereomers).

The isomeric composition of a drug substance is not a trivial matter. Different isomers can exhibit profoundly different pharmacological activities, metabolic pathways, and toxicological profiles.[2] For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous characterization and control of the isomeric purity of any new drug substance.[3][4][5]

This guide provides a comparative analysis of the primary analytical techniques for determining the isomeric purity of functionalized picolinates. We will delve into the causality behind methodological choices, present supporting data, and offer detailed protocols to equip researchers, scientists, and drug development professionals with the expertise to navigate this critical analytical challenge.

Comparative Analysis of Core Analytical Techniques

The selection of an appropriate analytical technique is contingent on the type of isomerism, the required sensitivity, and the specific goals of the analysis, whether for routine quality control or absolute configuration determination. We will compare the most powerful and widely adopted chromatographic and spectroscopic methods.

Chromatographic Techniques: The Gold Standard for Separation

Chromatographic methods are the workhorses of isomeric purity analysis, physically separating isomers before detection and quantification.

High-Performance Liquid Chromatography (HPLC) HPLC, particularly with Chiral Stationary Phases (CSPs), is a cornerstone of enantiomeric and diastereomeric separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a broad range of racemates, including picolinate derivatives.[6][7]

  • Mechanism & Expertise: The separation relies on the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is governed by interactions like hydrogen bonding, π-π stacking, and steric hindrance. For picolinates, the pyridyl nitrogen can offer a key interaction point.[8] If direct separation is challenging, derivatizing the picolinate with a chiral agent (e.g., Marfey's reagent) to form stable diastereomers allows for separation on a standard achiral reversed-phase column.[9]

Supercritical Fluid Chromatography (SFC) SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and efficiency.[10][11] It uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[12][13]

  • Mechanism & Expertise: The separation principles in chiral SFC are analogous to normal-phase HPLC, with polysaccharide-based CSPs being highly effective.[14] The ability to rapidly screen different columns and co-solvents (typically alcohols) makes SFC a high-throughput technique ideal for method development. Its high efficiency often results in superior resolution compared to HPLC for complex mixtures of isomers.[14]

Capillary Electrophoresis (CE) CE separates molecules based on their charge-to-size ratio in an electric field.[15][16] While not always the first choice for neutral isomers, it can be exceptionally powerful for charged picolinate derivatives or when modified with chiral selectors in the background electrolyte.

  • Mechanism & Expertise: For enantiomeric separations, a chiral selector (e.g., cyclodextrins) is added to the buffer. The differential inclusion of each enantiomer into the chiral selector's cavity creates a difference in their effective mobility, enabling separation.[17][18] CE offers extremely high separation efficiency and requires minimal sample and solvent, making it a valuable orthogonal technique to verify HPLC or SFC results.[19]

Spectroscopic Techniques: Unraveling Structure and Configuration

Spectroscopic methods provide detailed structural information and are indispensable for distinguishing non-enantiomeric isomers and determining absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is unparalleled for distinguishing structural (positional) and geometric isomers.[20][21] The unique electronic environment of each nucleus results in a distinct chemical shift and coupling constant, providing a fingerprint of the molecule's constitution and geometry.[22][23]

  • Mechanism & Expertise: For enantiomers, which have identical NMR spectra, the use of Chiral Solvating Agents (CSAs) is a powerful approach.[24] The CSA (e.g., (R)-1,1'-bi-2-naphthol) forms transient diastereomeric complexes with the picolinate enantiomers in solution. These complexes have distinct NMR spectra, allowing for the direct integration of signals to determine enantiomeric excess (e.e.). This method is non-destructive and provides quantitative results without physical separation.[24]

Vibrational Circular Dichroism (VCD) VCD is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[25][26] It has become a definitive method for determining the absolute configuration of chiral molecules in solution, serving as a potent alternative when X-ray crystallography is not feasible.[2][27]

  • Mechanism & Expertise: The process involves measuring the experimental VCD spectrum of an enantiomerically pure sample and comparing it to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations.[25] A match between the experimental and the calculated spectrum for a specific configuration (e.g., the R-enantiomer) provides a confident assignment of the molecule's absolute stereochemistry.[2][28]

Data-Driven Performance Comparison

The following table summarizes the key performance attributes of each technique to guide selection.

FeatureHPLC (Chiral)SFC (Chiral)Capillary Electrophoresis (CE)NMR (with CSA)Vibrational Circular Dichroism (VCD)
Principle Differential partitioning on a chiral stationary phase.Differential partitioning using a supercritical fluid mobile phase.Differential migration in an electric field based on charge/size ratio.Formation of transient diastereomeric complexes with distinct spectra.Differential absorption of circularly polarized infrared light.
Isomers Resolved Enantiomers, Diastereomers.Enantiomers, Diastereomers.Enantiomers (with chiral additives), charged positional isomers.Enantiomers (quantitative ratio), Positional, Geometric.Absolute configuration of enantiomers.
Advantages Widely available, robust, well-established, preparative scale possible.High speed, high resolution, low organic solvent use, high throughput.Extremely high efficiency, minimal sample/solvent use, orthogonal to chromatography.Non-destructive, direct quantification, no separation needed, structural info.Definitive absolute configuration in solution, no crystallization needed.
Limitations Slower than SFC, higher solvent consumption, method development can be lengthy.Higher initial instrument cost, not ideal for highly polar compounds.Limited to charged or chargeable analytes, lower concentration sensitivity.Lower sensitivity, requires pure sample, CSA cost, not a separation technique.Requires enantiopure sample, complex quantum calculations, specialized equipment.
Typical Throughput Moderate (10-30 min/sample).High (<10 min/sample).[11][14]High (<15 min/sample).[19]Low to Moderate (requires sample prep and acquisition time).Low (requires lengthy signal averaging and computation).
Destructive? YesYesYesNoNo

Visualizing Analytical Workflows

A logical workflow is essential for efficiently selecting and implementing the correct analytical method.

G Workflow for Isomeric Purity Analysis of Picolinates cluster_0 Problem Definition cluster_1 Method Selection & Execution cluster_2 Validation & Reporting start Isomeric Mixture of Functionalized Picolinate q1 What is the analytical goal? start->q1 quant Quantify Isomeric Ratio (Enantiomers/Diastereomers) q1->quant Quantification struct Distinguish Positional/ Geometric Isomers q1->struct Structural ID abs_config Determine Absolute Configuration q1->abs_config Absolute Config. q2 High throughput needed? quant->q2 nmr_csa Use NMR with Chiral Solvating Agent (CSA) quant->nmr_csa Alternative nmr_struct Use 1H and 13C NMR struct->nmr_struct vcd Use Vibrational Circular Dichroism (VCD) abs_config->vcd sfc Use Chiral SFC (Primary Choice) q2->sfc Yes hplc Use Chiral HPLC (Alternative/Orthogonal) q2->hplc No validate Validate Method per ICH Q2(R2) Guidelines sfc->validate ce Use Chiral CE (Orthogonal for charged species) hplc->ce hplc->validate ce->validate report Report Isomeric Purity with Validated Method nmr_struct->report nmr_csa->validate vcd->report validate->report

Caption: Decision workflow for selecting the appropriate analytical technique.

Regulatory Compliance: A Framework for Trustworthiness

Any method used to assess isomeric purity for regulatory submission must be validated to ensure it is fit for purpose. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides the framework.[29][30]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the target isomer in the presence of other components, including other isomers, impurities, and degradation products.[30][31] This is the most critical parameter for an impurity method.

  • Accuracy: The closeness of the test results to the true value. For impurity quantification, this is often determined by analyzing a sample spiked with a known amount of the isomeric impurity.[30]

  • Precision: The degree of agreement among individual tests when the method is applied repeatedly. This includes repeatability (intra-assay) and intermediate precision (inter-day, inter-analyst).[30]

  • Limit of Quantitation (LOQ): The lowest amount of the isomeric impurity that can be quantitatively determined with suitable precision and accuracy.[24][32] The LOQ must be at or below the reporting threshold defined by ICH Q3A/Q3B guidelines.[3][4][33]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the isomeric impurity over a given range.

  • Range: The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).

G ICH Q2(R2) Analytical Method Validation Workflow cluster_0 Phase 1: Development & Protocol cluster_1 Phase 2: Parameter Validation cluster_2 Phase 3: Finalization dev Method Development & Optimization protocol Write Validation Protocol (Define Acceptance Criteria) dev->protocol spec Specificity / Selectivity (Peak Purity, Resolution) protocol->spec acc Accuracy (Spike Recovery) spec->acc prec Precision (Repeatability, Intermediate) acc->prec lin Linearity & Range prec->lin loq Limit of Quantitation (LOQ) & Limit of Detection (LOD) lin->loq rob Robustness loq->rob report Compile Validation Report rob->report implement Implement for Routine Use (QC/Stability) report->implement

Caption: Workflow for validating an isomeric purity method per ICH Q2(R2).

Detailed Experimental Protocols

The following protocols are provided as templates. They must be optimized and fully validated for the specific picolinate derivative under investigation.

Protocol 1: Chiral SFC Method for Enantiomeric Purity

1. Objective: To separate and quantify the enantiomers of a functionalized picolinate.

2. Instrumentation & Materials:

  • Supercritical Fluid Chromatography System with UV or PDA detector.

  • Chiral Stationary Phase Column (e.g., Daicel Chiralpak series like IA, IB, IC).

  • Supercritical Grade CO₂.

  • HPLC-grade co-solvent (e.g., Methanol, Ethanol, or Isopropanol), potentially with an additive like diethylamine (DEA) for basic compounds.

  • Sample and reference standards of the picolinate.

3. Method:

  • Column: Chiralpak IA (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Supercritical CO₂ and Methanol (e.g., 80:20 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

4. Procedure:

  • Solution Preparation: Prepare the sample at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Methanol/Dichloromethane 1:1). Prepare a resolution solution containing both enantiomers if available.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the resolution solution six times. The resolution between the two enantiomer peaks must be ≥ 1.5, and the relative standard deviation (RSD) of the peak areas must be ≤ 2.0%.

  • Analysis: Inject the sample solution in duplicate.

  • Data Analysis: Identify the peaks corresponding to each enantiomer based on retention time. Calculate the percentage of the undesired enantiomer using the area percent method: % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100.

Protocol 2: NMR with CSA for Enantiomeric Excess (e.e.)

1. Objective: To determine the enantiomeric excess of a picolinate sample without chromatographic separation.

2. Instrumentation & Materials:

  • High-field NMR Spectrometer (≥400 MHz).

  • High-quality 5 mm NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol.

  • Picolinate sample.

3. Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the picolinate sample into a vial. Add a molar equivalent of the CSA. Dissolve the mixture in ~0.7 mL of deuterated solvent.

  • Control Spectrum: Prepare a sample of the picolinate without the CSA to have a reference spectrum.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for both the sample with and without CSA.

    • Ensure sufficient scans are acquired to achieve a high signal-to-noise ratio (>250:1) for accurate integration.[34]

    • Use a 90° pulse and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative results.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • In the spectrum containing the CSA, identify a well-resolved signal that has split into two distinct peaks, one for each diastereomeric complex (R-picolinate/R-CSA and S-picolinate/R-CSA).

    • Carefully integrate the two distinct signals.

    • Calculate the enantiomeric excess (% e.e.) as: % e.e. = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100.

Conclusion

The rigorous analysis of isomeric purity is a non-negotiable aspect of modern drug development. For functionalized picolinates, a multi-faceted analytical strategy is often required. High-throughput techniques like SFC are ideal for rapid screening and routine quality control of enantiomeric purity. HPLC remains a robust and reliable orthogonal method. For definitive structural elucidation of positional or geometric isomers, NMR spectroscopy is the tool of choice. Furthermore, NMR with chiral solvating agents offers a powerful, non-separative quantitative approach. Finally, when the absolute configuration must be unequivocally determined, VCD provides a definitive answer directly from the solution state.

The ultimate choice of methodology will always be guided by the specific isomeric challenge at hand. By grounding these powerful techniques within a robust validation framework compliant with regulatory standards, researchers can ensure the safety, quality, and efficacy of the next generation of picolinate-based therapeutics.

References

  • Derivatization of secondary aliphatic alcohols to picolinates – a new option for HPLC analysis with chiral stationary phase. HETEROCYCLES, Vol. 97, No. 1, 2018. [Link]

  • Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Q3B(R2) Impurities in New Drug Products. ICH. [Link]

  • Understanding Structural Isomerism in Organoiridium Picolinamidate Complexes and its Consequences on Reactivity and Biological Properties. PMC. [Link]

  • Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. USDA ARS. [Link]

  • Capillary Electrophoresis as a Useful Tool to Separate Isomeric Opioid–Neurotensin Hybrid Peptides. PMC. [Link]

  • Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases. ResearchGate. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. MDPI. [Link]

  • Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. ResearchGate. [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

  • Impurities in new drug substances Q3A (R2). ICH. [Link]

  • Increasing speed of enantiomeric separations using supercritical fluid chromatography. ScienceDirect. [Link]

  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Capillary Electrophoresis for Drug Analysis. Analytical Toxicology. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • University of Lille Researchers Separate Enantiomers Using SFC Method. Spectroscopy Online. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Enantiomeric separation of Pioglitazone and its degradation products by using Ultra Performance Convergence Chromatography. Journal of Applicable Chemistry. [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts Chemistry. [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

  • Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. MDPI. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). IM Publications. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]

  • NMR Spectroscopy. MSU Chemistry. [Link]

Sources

Strategic Utility of Benzyloxy-Substituted Pyridine Intermediates: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of heteroaromatic drug scaffolds, benzyloxy-substituted pyridines serve a dual function that distinguishes them from their methoxy- or halo-substituted counterparts. They act as lipophilic masking agents for polar pyridones, enabling solubility in non-polar organic solvents (THF, DCM) essential for organometallic chemistry. Simultaneously, they function as robust directing groups for regioselective functionalization before being removed under neutral conditions.

This guide objectively evaluates the synthetic utility of benzyloxy-pyridines, comparing them against methoxy- and halo-pyridines, and provides validated protocols for their application in late-stage pharmacophore assembly.

Part 1: The Strategic Advantage (Comparative Analysis)

The primary challenge in functionalizing hydroxypyridines (pyridones) is their tautomeric equilibrium and poor solubility in aprotic solvents required for lithiation or cross-coupling. Protecting the oxygen is mandatory.

Comparative Assessment of Protecting Groups

The choice between a Benzyl (Bn) ether and a Methyl (Me) ether is often the deciding factor in route scalability. While methoxypyridines are atom-economical, their deprotection often requires harsh conditions incompatible with sensitive functional groups (e.g., esters, nitriles).

FeatureBenzyloxy (-OBn) Methoxy (-OMe) Chloro (-Cl)
Primary Utility Masked Pyridone / Directing GroupMasked PyridoneElectrophile (

, Coupling)
Solubility (THF) High (Lipophilic)ModerateHigh
Deprotection Mild (

, Pd/C) or Acid
Harsh (

or HBr/AcOH)
Hydrolysis (Harsh, often fails)
DoM Selectivity Excellent (C3-Directing)Good (C3), but C6 possible w/ superbaseInductive (C3), but unstable
Orthogonality Compatible with esters/amidesIncompatible with acid-labile groups during deprotectionOrthogonal to acid/base
The "Solubility Switch"

Naked hydroxypyridines exist predominantly as pyridones in solution, leading to dimerization and insolubility in THF.

  • Observation: 2-hydroxypyridine is insoluble in THF at

    
    .
    
  • Solution: O-Benzylation disrupts the H-bond donor/acceptor network, rendering the molecule soluble in THF, enabling cryogenic lithiation.

Part 2: Regiocontrol in Functionalization (Directed Ortho Metalation)

The benzyloxy group is a powerful Directed Metalation Group (DMG) . Unlike halogen substituents which rely solely on inductive effects (and risk "lithium-halogen exchange" side reactions), the oxygen of the benzyloxy group coordinates with lithium, stabilizing the transition state and directing deprotonation exclusively to the ortho (C3) position.

Mechanism of C3-Selectivity

The coordination of the alkyllithium aggregate to the ether oxygen brings the basic anion into proximity with the C3 proton (Complex Induced Proximity Effect - CIPE).

DoM_Mechanism Start 2-Benzyloxypyridine Complex Pre-Lithiation Complex (Li...O Coordination) Start->Complex + n-BuLi THF, -78°C TS Transition State (CIPE) Complex->TS Agostic Interaction Lithiated 3-Lithio-2-benzyloxypyridine (Stable Species) TS->Lithiated - BuH Product C3-Functionalized Pyridine Lithiated->Product + Electrophile (E+)

Figure 1: The Complex Induced Proximity Effect (CIPE) mechanism driving regioselective C3-lithiation of 2-benzyloxypyridine.

Divergence from Methoxy-Pyridines

While 2-methoxypyridine also directs to C3, it is prone to C6-lithiation (lateral ring lithiation) when using "superbases" like BuLi-LiDMAE due to nitrogen pre-complexation. The bulkier benzyl group sterically discourages aggregation near the nitrogen, reinforcing C3 selectivity.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success before proceeding to the next step.

Protocol A: Synthesis of 2-Benzyloxypyridine (Williamson Ether Type)

Context: Converting commercial 2-chloropyridine to the O-benzyl intermediate.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and N2 inlet.

  • Reagents: Suspend KOH (4.0 equiv, powdered) in Toluene (0.5 M relative to substrate). Add Benzyl Alcohol (1.2 equiv) and stir at ambient temp for 15 min to generate the alkoxide.

  • Addition: Add 2-Chloropyridine (1.0 equiv). Add 18-crown-6 (0.05 equiv) as a phase transfer catalyst.

  • Reaction: Reflux (110°C) for 2-4 hours.

    • Checkpoint: Monitor TLC (20% EtOAc/Hex). The UV-active starting material (2-Cl-Py) should disappear. A new, less polar spot (Product) appears.

  • Workup: Cool to RT. Filter off salts (KCl). Wash filtrate with water (x2) and brine. Dry over

    
    .
    
  • Purification: Vacuum distillation or Flash Chromatography (Hexanes:EtOAc 9:1).

    • Validation: 1H NMR should show a singlet at ~5.4 ppm (benzylic

      
      ) and loss of the downfield shift associated with 2-Cl.
      
Protocol B: Regioselective C3-Lithiation and Trapping

Context: Installing an electrophile (e.g., aldehyde, iodine, boronic ester) at C3.

  • Setup: Flame-dry flask, Ar/N2 atmosphere. Solvent: Anhydrous THF (0.2 M).

  • Substrate: Dissolve 2-benzyloxypyridine (1.0 equiv). Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins.

    • Critical: Maintain internal temp < -70°C.

    • Aging: Stir at -78°C for 1 hour. The solution usually turns a deep yellow/orange (indicating lithiated species).

  • Trapping: Add the Electrophile (e.g.,

    
    , DMF, or 
    
    
    
    ) (1.2 - 1.5 equiv) dissolved in THF.
  • Quench: Allow to warm to RT. Quench with sat.

    
    .
    
    • Checkpoint: Analyze crude NMR. The C3 proton (typically a doublet of doublets) should be absent/substituted.

Protocol C: Hydrogenolysis (The "Unmasking")

Context: Revealing the pyridone pharmacophore under neutral conditions.

  • Solvent: MeOH or EtOH (0.1 M).

  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Condition: Hydrogen atmosphere (balloon pressure, 1 atm) at RT.

    • Note: If the substrate contains sulfur or basic amines that poison Pd, add 1.0 equiv of AcOH or use

      
       (Pearlman's catalyst).
      
  • Workup: Filter through Celite. Concentrate.

    • Comparison: Unlike demethylation (

      
      ), this does not hydrolyze esters or racemize chiral centers.
      

Part 4: Decision Framework & Workflow

Use this logic flow to determine if Benzyloxy-pyridine is the correct intermediate for your synthesis.

Decision_Tree Start Target: Functionalized Pyridone Q1 Does the target have acid-sensitive groups? (Esters, Acetals, Nitriles) Start->Q1 Route_OMe Use Methoxy-Pyridine (Deprotection: BBr3/HBr) Q1->Route_OMe No (Robust Scaffold) Route_OBn Use Benzyloxy-Pyridine (Deprotection: H2/Pd) Q1->Route_OBn Yes (Sensitive Scaffold) Q2 Is Solubility in THF an issue? Route_OMe->Q2 Check Solubility Q2->Route_OBn Insoluble

Figure 2: Decision matrix for selecting between Benzyloxy and Methoxy protecting groups.

References

  • Holladay, M. W., et al. (1998).[1] "Synthesis of 5-(Benzyloxy)pyridin-3-amine: A Key Intermediate for nAChR Ligands." Bioorganic & Medicinal Chemistry Letters.

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

  • Dudley, G. B., et al. (2008). "2-Benzyloxy-1-methylpyridinium Triflate: A Reagent for Benzyl Transfer."[2] Journal of Organic Chemistry.

  • Gros, P., et al. (2002). "Lithiation of 2-Heterosubstituted Pyridines: Regioselectivity at C-6 vs C-3." Journal of Organic Chemistry.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference for Deprotection Conditions).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS No. 2098124-69-5), ensuring compliance with regulatory standards and safeguarding laboratory personnel and the environment. The procedures outlined here are grounded in established safety protocols and an understanding of the compound's chemical nature.

Hazard Identification and Waste Characterization

The foundational step in any disposal procedure is to thoroughly understand the material's hazards. Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate is a research chemical, and while comprehensive toxicological data may be limited, the available Safety Data Sheet (SDS) information provides critical guidance.

Based on supplier safety information, this compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. The associated hazard statements dictate the necessary precautions for handling and disposal.

Property Information Source
CAS Number 2098124-69-5[1][2]
Molecular Formula C₁₅H₁₅NO₄[1]
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

These hazards require that Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate be managed as a hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits "characteristics" of a hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[3] While this compound is not a listed waste, its H302 "Harmful if swallowed" statement indicates it may exhibit the characteristic of toxicity. Therefore, it must be disposed of through a licensed hazardous waste facility.

Guiding Principles for Disposal: The Regulatory Landscape

The disposal of laboratory chemicals is strictly regulated to ensure "cradle-to-grave" management. In the United States, these regulations are primarily defined by the EPA in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[3][4] It is crucial to recognize that individual states may have more stringent requirements.[5] This guide is based on federal standards; always consult your institution's Environmental Health & Safety (EHS) office for specific local protocols.

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that minimizes risk and ensures regulatory compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.[6]

  • Eye/Face Protection: Chemical safety goggles or a face shield.[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[7]

  • Skin/Body Protection: A standard laboratory coat.[6] Ensure contaminated clothing is removed immediately and laundered before reuse.[7]

Step 2: Waste Segregation and Container Selection

Proper segregation is paramount to prevent dangerous reactions.[9]

  • Do Not Mix: Do not mix Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate waste with other waste streams, especially incompatible materials like strong oxidizing agents.[6]

  • Container: Collect solid waste in its original container if possible, or in a new, clean, and compatible container that can be securely sealed.[10] The container must be in good condition and made of a material that does not react with the chemical.

  • Avoid Contamination: Never dispose of this chemical down the sink or in regular trash.[11]

Step 3: Labeling the Hazardous Waste Container

Clear and accurate labeling is a critical compliance and safety requirement.[9]

  • Attach a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate".

    • The accumulation start date (the date the first amount of waste is placed in the container).[10]

    • A clear statement of the hazards (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories can temporarily store waste in an SAA at or near the point of generation.[12]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[12]

  • Container Management: The waste container must be kept tightly sealed except when actively adding waste.[10]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment tray to contain any potential leaks or spills.[10]

Step 5: Arranging for Final Disposal

Once the container is full or you are ready to dispose of it, contact your institution's EHS office.

  • EHS Coordination: Your EHS department will arrange for the pickup of the waste from your laboratory.

  • Licensed Vendor: The waste will be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[6][13] All records of your waste disposal must be kept for at least three years.[5]

Disposal Decision Workflow

The following diagram illustrates the critical decision points and actions for the proper disposal of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.

G Disposal Workflow for Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Institutional Disposal A Waste Generation (Unused chemical, contaminated labware) B Characterize Waste (Consult SDS: H302, H315, H319, H335) A->B Step 1 C Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date B->C Step 2 D Store in Satellite Accumulation Area (SAA) - At point of generation - Container closed - Secondary containment C->D Step 3 E Container Full or Disposal Needed D->E F Contact Environmental Health & Safety (EHS) E->F Step 4 G EHS Arranges Pickup F->G Step 5 H Transport to Licensed Disposal Facility (TSDF) G->H Step 6 I Final Disposal (e.g., Incineration) H->I

Caption: Decision workflow for compliant disposal of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate.

Emergency Procedures for Spills

Accidents can happen. Being prepared is essential for maintaining a safe laboratory environment.

Spill Scenario Response Protocol
Minor Spill 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (goggles, gloves, lab coat). 3. Control the source of the spill if safe to do so.[7] 4. Cover the spill with an absorbent material (e.g., sand, vermiculite).[7] 5. Sweep up the absorbed material and place it in a labeled hazardous waste container.[14] 6. Clean the spill area with soap and water.
Major Spill 1. Evacuate the immediate area. 2. Alert nearby personnel and your laboratory supervisor. 3. If there is a fire or medical emergency, call emergency services. 4. Contact your institution's EHS office for cleanup.[14] Do not attempt to clean a large spill yourself. 5. Prevent personnel from entering the spill area.

By adhering to this structured disposal guide, researchers can manage their chemical waste responsibly, ensuring a safe workplace and protecting our shared environment. Always prioritize safety and when in doubt, consult your institution's EHS professionals.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Methyl 4-(benzyloxy)-6-(hydroxymethyl)
  • Chromium Picolinate Safety D
  • Chromium Picolin
  • Resource Conservation and Recovery Act (RCRA)
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Vertex AI Search.
  • SAFETY D
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety Data Sheet. (2025, October 14). MedchemExpress.com.
  • Chromium(III)
  • ZINC PICOLINATE Factsheet. (2014, October 23).
  • EPA Hazardous Waste Regul
  • Laboratory chemical waste.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Management of Waste.
  • Material Safety D
  • Safety Data Sheet Chromium Picolin
  • Methyl 4-(benzyloxy)-6-(hydroxymethyl)
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Methyl 4-(benzyloxy)-6-(hydroxymethyl)

Sources

Personal protective equipment for handling Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of sensitive chemical workflows is paramount. Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate (CAS: 2098124-69-5) is a highly functionalized pyridine derivative utilized as a critical building block in advanced organic synthesis and drug development[1][2].

While specific toxicological data for this exact compound may be limited, its structural classification as a substituted picolinate ester dictates that it must be handled with the rigorous safety protocols applicable to reactive pyridine derivatives[3][4]. These compounds can act as skin, eye, and respiratory irritants, and may pose systemic toxicity risks upon absorption[4][5].

The following guide provides a comprehensive, field-proven framework for the safe handling, operational processing, and disposal of this compound.

Chemical Profile & Hazard Causality

Understanding the physicochemical nature of a reagent is the first step in designing a self-validating safety protocol.

PropertyValue / SpecificationSafety Implication (Causality)
Chemical Name Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinateContains a pyridine ring and ester linkage; potential for hydrolysis and nucleophilic attack.
CAS Number 2098124-69-5Unique identifier for inventory and regulatory tracking[1].
Molecular Weight 273.29 g/mol Relatively high molecular weight suggests it is likely a solid or viscous liquid at room temperature, presenting a particulate/dust inhalation hazard[2].
Primary Hazards Suspected Irritant (Skin/Eyes/Respiratory)Direct contact can disrupt lipid bilayers in the skin or cause severe mucosal irritation[4][5].

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE must serve as a reliable barrier against workplace hazards, selected based on a rigorous job hazard analysis[5][6]. For handling Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate, the following E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) validated PPE matrix must be strictly enforced:

Body PartRequired PPESpecification & Causality
Eyes/Face ANSI Z87.1 Safety GogglesSpec: Indirect venting goggles. Causality: Protects against airborne particulates (if solid) or micro-splashes (if in solution). Standard safety glasses lack the orbital seal required to prevent fine dust ingress[7].
Hands Nitrile Gloves (Double Gloving)Spec: Minimum 4-mil thickness. Causality: Pyridine derivatives can permeate certain polymers. Nitrile provides excellent broad-spectrum resistance to organic esters. Double gloving ensures that if the outer layer is compromised or contaminated during weighing, it can be immediately doffed without exposing the skin[7][8].
Body Flame-Resistant (FR) Lab CoatSpec: Fully buttoned, cuffs tucked into outer gloves. Causality: Prevents accumulation of chemical dust on personal clothing and provides a barrier against accidental spills during solvent transfer[6][9].
Respiratory Chemical Fume HoodSpec: Certified face velocity of 80–100 feet per minute (fpm). Causality: Engineering controls supersede PPE. All handling, weighing, and dissolution must occur in the hood to actively capture and exhaust potentially irritating airborne particulates or solvent vapors[3][9].

Operational Workflow: Step-by-Step Methodology

A self-validating protocol ensures that every action has a built-in verification step to prevent exposure.

Phase 1: Pre-Operational Readiness
  • Hood Verification: Verify the fume hood monitor indicates safe airflow (80-100 fpm). Logic: A non-functional hood negates respiratory protection.

  • PPE Inspection: Inspect nitrile gloves for micro-tears using the inflation method. Don the FR lab coat and safety goggles[7].

  • Workspace Preparation: Clear the fume hood of unnecessary clutter. Lay down a fresh, disposable chemical-absorbent mat (spill pad) to contain any micro-spills during weighing.

Phase 2: Material Handling & Transfer
  • Container Acclimation: If the chemical is stored cold, allow the sealed container to reach room temperature before opening. Logic: Prevents condensation of atmospheric moisture inside the bottle, which could degrade the ester functionality.

  • Static Mitigation: If the compound is a dry powder, use an anti-static gun (Zerostat) on the weigh boat and spatula. Logic: Pyridine derivative powders can be highly static; mitigating this prevents the powder from aerosolizing or jumping out of the weigh boat.

  • Weighing: Carefully transfer the required mass of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate using a clean, dry stainless steel or PTFE spatula.

  • Solvent Addition: If preparing a stock solution, slowly add the compatible organic solvent (e.g., DCM, EtOAc, or DMF) down the side of the receiving flask to minimize aerosol generation.

Phase 3: Post-Operational Decontamination
  • Surface Wipe-Down: Wipe the exterior of the chemical container and the balance pan with a lint-free wipe dampened with a compatible solvent (e.g., ethanol or isopropanol), followed by a water wipe.

  • Doffing: Remove the outer pair of gloves inside the fume hood and dispose of them in the solid hazardous waste container.

Visualizing the Safe Handling Logic

The following diagram illustrates the critical path for handling this compound, emphasizing the integration of engineering controls and PPE.

SafeHandlingWorkflow Start Initiate Protocol: Methyl 4-(benzyloxy)-6- (hydroxymethyl)picolinate RiskAssessment Hazard Assessment (Irritant, Particulate) Start->RiskAssessment PPE Don PPE: Z87.1 Goggles, FR Coat, Double Nitrile Gloves RiskAssessment->PPE HoodCheck Verify Engineering Controls: Fume Hood (80-100 fpm) PPE->HoodCheck Execution Execute Transfer/Weighing on Anti-Static Mat HoodCheck->Execution Spill Spill Occurs? Execution->Spill Decon Decontaminate with Solvent & Water Wipes Spill->Decon Yes Waste Dispose as Hazardous Organic Waste Spill->Waste No Decon->Waste

Caption: Logical workflow for the safe handling and processing of functionalized pyridine derivatives.

Disposal and Waste Management Plan

Improper disposal of pyridine derivatives can lead to severe environmental contamination and regulatory penalties. The National Research Council's "Prudent Practices in the Laboratory" dictates strict segregation of chemical waste[10][11].

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, outer gloves, spill pads) must be placed in a designated, puncture-resistant "Hazardous Solid Waste - Organics" container[3].

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a compatible, high-density polyethylene (HDPE) liquid waste carboy.

    • Segregation: Label clearly as "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used (e.g., if dissolved in Dichloromethane, it is Halogenated). Never mix organic waste with strong oxidizers (e.g., nitric acid, peroxides) due to the risk of exothermic reaction and explosion[10].

  • Labeling: Ensure the waste container is explicitly labeled with the full chemical name (Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate), the solvent, and the primary hazard (Irritant)[5].

  • EHS Pickup: Do not allow waste containers to exceed 80% capacity. Schedule a pickup with your institution's Environmental Health and Safety (EHS) department[3].

References

  • CymitQuimica. "Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate - CAS : 2098124-69-5".
  • Sigma-Aldrich. "Picolinate | Sigma-Aldrich".
  • BenchChem. "Personal protective equipment for handling 3,4-Diphenylpyridine".
  • Regis Technologies. "Safety Data Sheet: Pyridine Derivatives".
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance".
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards".
  • North Carolina State University. "Personal Protective Equipment Requirements for Laboratories".
  • Lab Equipment Direct. "OSHA Lab Safety Equipment: Requirements & Compliance Guide".
  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection".
  • OSHA Education Center. "Personal Protective Equipment Safety Guide".
  • Reed College. "Prudent Practices in the Laboratory - Handling and Disposal of Chemicals".

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.